1-Octadecanethiol
Description
Properties
IUPAC Name |
octadecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3 | |
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InChI Key |
QJAOYSPHSNGHNC-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS | |
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Molecular Formula |
CH3(CH2)17SH, Array, C18H38S | |
| Record name | 1-OCTADECANETHIOL | |
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DSSTOX Substance ID |
DTXSID0062686 | |
| Record name | 1-Octadecanethiol | |
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Molecular Weight |
286.6 g/mol | |
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Physical Description |
1-octadecanethiol appears as white powder with an extremely unpleasant smell. May be harmful by ingestion, inhalation or through skin contact. Eye, skin and respiratory irritant., Greasy, white semi-solid with a disagreeable, offensive odor; [CHEMINFO], OILY WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Solid or liquid (above 77 °F). | |
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| Record name | 1-Octadecanethiol | |
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Flash Point |
185 °C, 185 °C c.c. | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
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Density |
0.85 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.85, 0.85 | |
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CAS No. |
2885-00-9, 17322-94-0 | |
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Melting Point |
77 °F (NIOSH, 2023), 24-31 °C, 77 °F | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-Octadecanethiol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octadecanethiol (ODT), a long-chain alkanethiol, is a pivotal molecule in the fields of surface science, nanotechnology, and materials science. Its molecular structure, comprising a long hydrophobic alkyl chain and a sulfur-containing thiol headgroup, allows for the formation of highly ordered, self-assembled monolayers (SAMs) on various metallic surfaces. This unique characteristic has led to its widespread use in modifying surface properties, functionalizing nanoparticles, and developing advanced materials for a range of applications, including biosensing, electronics, and drug delivery. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.
Chemical Structure and Identification
This compound is an organic compound with the chemical formula CH₃(CH₂)₁₇SH. The molecule consists of an 18-carbon alkyl chain attached to a thiol functional group (-SH).
| Identifier | Value |
| Chemical Formula | C₁₈H₃₈S[1] |
| Molecular Weight | 286.56 g/mol [2][3] |
| CAS Number | 2885-00-9[2][3] |
| Synonyms | Stearyl mercaptan, Octadecyl mercaptan, n-Octadecyl mercaptan, 1-Mercaptooctadecane[1][4] |
Physicochemical Properties
This compound is a white, waxy solid with a characteristic strong and unpleasant odor.[1] Its physical and chemical properties are summarized in the tables below.
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid or powder[1] |
| Melting Point | 29-34 °C (84-93 °F)[1] |
| Boiling Point | 204-210 °C (399-410 °F) at 11 mmHg[3] |
| Density | 0.847 g/mL at 25 °C[3] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents like ethanol, toluene, and chloroform. |
| Vapor Pressure | <0.5 hPa at 20 °C |
Chemical Properties
| Property | Description |
| Reactivity | The thiol group is the most reactive part of the molecule, readily forming a strong covalent bond with noble metal surfaces, particularly gold, through a thiol-gold linkage (Au-S).[5] |
| Stability | Stable under normal conditions. |
| Incompatibilities | Incompatible with strong oxidizing agents, strong bases, and reactive metals. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the formation and characterization of self-assembled monolayers.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1-bromooctadecane with a sulfur source, such as thiourea, followed by hydrolysis.
Materials:
-
1-Bromooctadecane
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiouronium Salt Formation: Dissolve 1-bromooctadecane and a molar equivalent of thiourea in ethanol. Reflux the mixture for several hours. The thiouronium salt will precipitate upon cooling.
-
Hydrolysis: Collect the precipitate by filtration and resuspend it in an aqueous solution of sodium hydroxide. Heat the mixture to hydrolyze the thiouronium salt to this compound.
-
Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid. Extract the product into diethyl ether.
-
Drying and Purification: Wash the ether extract with water and brine. Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure or recrystallization.
Formation of Self-Assembled Monolayers (SAMs) on a Gold Surface
The formation of a this compound SAM on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
Absolute ethanol (spectroscopic grade)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a covered container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Characterization of this compound SAMs
The quality and properties of the formed SAMs can be assessed using various surface-sensitive techniques.
1. Contact Angle Goniometry:
-
Principle: Measures the contact angle of a liquid droplet on the surface, which indicates the surface's hydrophobicity. A well-ordered ODT SAM should be highly hydrophobic.
-
Procedure:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact line.
-
A high contact angle (>110°) is indicative of a well-formed, dense ODT monolayer.
-
2. Spectroscopic Ellipsometry:
-
Principle: Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.
-
Procedure:
-
Obtain a reference spectrum from the bare gold substrate.
-
Measure the ellipsometric parameters (Ψ and Δ) for the SAM-coated substrate over a range of wavelengths and angles of incidence.
-
Model the data using appropriate software, typically assuming a Cauchy model for the organic layer, to determine the thickness of the ODT monolayer. The expected thickness is around 2.1-2.5 nm.
-
3. Atomic Force Microscopy (AFM):
-
Principle: A sharp tip is scanned across the surface to generate a high-resolution topographical image. It can be used to assess the smoothness and homogeneity of the SAM.
-
Procedure:
-
Mount the SAM-coated substrate on the AFM stage.
-
Engage the AFM tip with the surface in tapping mode to minimize damage to the monolayer.
-
Scan the desired area and acquire the topography and phase images. A well-formed SAM will exhibit a smooth, uniform surface.
-
4. X-ray Photoelectron Spectroscopy (XPS):
-
Principle: Analyzes the elemental composition and chemical states of the surface by measuring the kinetic energy of photoelectrons emitted upon X-ray irradiation.
-
Procedure:
-
Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Perform high-resolution scans of the C 1s, S 2p, and Au 4f regions. The presence of a strong S 2p signal confirms the presence of the thiol, and the binding energy can indicate the formation of a thiolate bond to the gold surface.
-
5. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Principle: Measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of the molecules and thus their orientation and packing.
-
Procedure:
-
Use a grazing angle reflection-absorption setup for enhanced sensitivity to the monolayer.
-
Acquire a background spectrum from a bare gold substrate.
-
Acquire the spectrum of the SAM-coated substrate.
-
Analyze the positions and intensities of the C-H stretching modes (around 2850-2960 cm⁻¹) to assess the order and packing of the alkyl chains.
-
Applications in Nanotechnology and Drug Delivery
This compound is extensively used to functionalize nanoparticles, particularly gold nanoparticles (AuNPs), to improve their stability, solubility, and biocompatibility. The hydrophobic nature of the ODT monolayer can be utilized to create drug delivery vehicles for hydrophobic drugs.
Functionalization of Gold Nanoparticles
Procedure:
-
Synthesis of AuNPs: Synthesize gold nanoparticles using a standard method, such as the citrate reduction of chloroauric acid.
-
Ligand Exchange: Add a solution of this compound in a suitable solvent (e.g., ethanol) to the AuNP colloid.
-
Incubation: Allow the mixture to stir for several hours to facilitate the exchange of the citrate ligands with this compound on the nanoparticle surface.
-
Purification: Purify the ODT-functionalized AuNPs by centrifugation and washing with ethanol to remove excess thiol and displaced ligands.
Role in Drug Delivery
The hydrophobic shell created by the ODT monolayer on nanoparticles can serve as a reservoir for hydrophobic drugs. This approach can enhance the solubility and bioavailability of such drugs. Furthermore, the surface of the ODT layer can be further modified to attach targeting ligands for site-specific drug delivery.
Safety and Handling
This compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1] It is a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and indispensable molecule in surface science and nanotechnology. Its ability to form well-ordered self-assembled monolayers provides a powerful tool for tailoring the properties of surfaces and nanoparticles. The experimental protocols outlined in this guide offer a foundation for researchers and scientists to effectively utilize this compound in a variety of applications, from fundamental surface studies to the development of advanced drug delivery systems. A thorough understanding of its properties and handling requirements is crucial for its safe and effective use in the laboratory.
References
1-Octadecanethiol CAS number and safety data sheet
This guide provides comprehensive information on 1-Octadecanethiol, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, safety data, and other technical specifications.
Chemical Identity:
-
Chemical Name: this compound[1]
-
Synonyms: n-Octadecyl mercaptan, Octadecyl mercaptan, Stearyl mercaptan, 1-Mercaptooctadecane[1][2]
-
CAS Number: 2885-00-9[1]
-
Molecular Weight: 286.56 g/mol
Safety Data Sheet Summary
The following sections summarize the key safety information for this compound, compiled from various safety data sheets.
1. Hazards Identification:
-
GHS Classification: Skin irritation (Category 2), Acute aquatic toxicity (Category 1).
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H400 (Very toxic to aquatic life).[4]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves), P302 + P352 (IF ON SKIN: Wash with plenty of water), P332 + P313 (If skin irritation occurs: Get medical advice/attention), P362 + P364 (Take off contaminated clothing and wash it before reuse).[4]
-
Other Hazards: Has a strong, unpleasant odor (stench).[5][6] May cause long-lasting harmful effects to aquatic life.[5]
2. First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]
3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5]
-
Unsuitable Extinguishing Media: No information available.[5]
-
Specific Hazards: Combustible.[7][8] Gives off irritating or toxic fumes (or gases) in a fire.[7]
4. Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.[5][8]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] Store separately from strong oxidants, strong acids, bases, and strong reducing agents.[7][8]
5. Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: No protective equipment is needed under normal use conditions with adequate ventilation.[5]
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid, Oily white solid in various forms | [5][7] |
| Appearance | White | [5] |
| Odor | Stench, Characteristic | [5][6][7] |
| Melting Point | 25 - 35 °C / 77 - 95 °F | [5] |
| Boiling Point | 366 °C / 690.8 °F @ 760 mmHg | [5] |
| Flash Point | 185 °C / 365 °F | [5] |
| Solubility in Water | Insoluble | [2] |
| Density | 0.847 g/mL at 25 °C | [6][8] |
| Vapor Pressure | 4.59E-05 mmHg at 25 °C | [8] |
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the general procedure for handling a small spill of this compound in a laboratory setting.
Caption: Workflow for handling a this compound spill.
References
- 1. This compound [webbook.nist.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. L04123.14 [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 8. sincerechemical.com [sincerechemical.com]
An In-depth Technical Guide to the Synthesis and Purification of 1-Octadecanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for the synthesis and purification of 1-octadecanethiol (C18H38S), a long-chain alkanethiol widely utilized in self-assembled monolayers, nanoparticle functionalization, and as a surface-protecting agent. This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes workflow diagrams to illustrate the procedural steps.
Synthesis of this compound
Two principal methods for the synthesis of this compound are prevalent in the literature: the reaction of a long-chain alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) under phase-transfer catalysis, and the reaction of an alkyl halide with thiourea followed by hydrolysis.
Synthesis via Phase-Transfer Catalysis with Sodium Hydrosulfide
This method involves the reaction of 1-chloro or 1-bromooctadecane with sodium hydrosulfide in a biphasic system, facilitated by a phase-transfer catalyst. The catalyst, typically a quaternary ammonium salt, transports the hydrosulfide anion from the aqueous phase to the organic phase to react with the alkyl halide.
A detailed experimental procedure for the synthesis of this compound from 1-chlorooctadecane is as follows[1]:
-
Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 210 g of 1-chlorooctadecane, 200 g of chlorobenzene, 180 g of a 32% (by weight) aqueous solution of sodium bisulfide, and 6 g of tetrabutylammonium bromide.
-
Reaction Conditions: Heat the mixture to a temperature range of 65-70°C and maintain this temperature with stirring for 16 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The mixture will separate into an aqueous layer and an organic layer.
-
Isolation: Separate the organic layer, which contains the crude n-octadecanethiol. The weight of the organic layer obtained in one reported synthesis was 405 g[1].
Synthesis via the Thiourea Method
This classic method for thiol synthesis proceeds through the formation of a stable, crystalline S-alkylisothiouronium salt from the reaction of an alkyl halide (e.g., 1-bromooctadecane) with thiourea. This intermediate is then hydrolyzed under basic conditions to yield the thiol.
The following is a general procedure adaptable for the synthesis of this compound:
Part A: Formation of S-Octadecylisothiouronium Bromide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromooctadecane and a slight molar excess of thiourea in ethanol (95%).
-
Reaction Conditions: Heat the mixture to reflux with stirring for 3-4 hours. The S-octadecylisothiouronium bromide will precipitate from the solution upon cooling.
-
Isolation of Intermediate: Collect the crystalline intermediate by vacuum filtration and wash with a small amount of cold ethanol.
Part B: Hydrolysis to this compound
-
Reaction Setup: Place the S-octadecylisothiouronium bromide in a flask with a reflux condenser. Add a solution of sodium hydroxide (e.g., 10% aqueous solution).
-
Reaction Conditions: Heat the mixture to reflux with stirring for 2-3 hours.
-
Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a neutral or slightly acidic pH. The this compound will separate as an oily or solid layer.
-
Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extract with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification of this compound
Crude this compound often contains unreacted starting materials, by-products such as dioctadecyl sulfide, and residual solvent. The primary methods for purification are recrystallization and vacuum distillation. Commercially available this compound typically has a purity of 95-98% as determined by gas chromatography (GC)[2].
Recrystallization
Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Solvent Selection: Based on the principle of "like dissolves like," and the long alkyl chain of this compound, non-polar to moderately polar solvents are suitable. Ethanol is a commonly used solvent for recrystallizing long-chain alkyl compounds. A solvent pair, such as hexane/acetone or hexane/ethyl acetate, can also be effective[3].
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot (near boiling) ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Vacuum Distillation
Due to its high boiling point, this compound must be distilled under reduced pressure to prevent decomposition. Vacuum distillation is particularly useful for removing non-volatile impurities and by-products with significantly different boiling points.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips. Gradually apply vacuum and then slowly heat the flask.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point for the applied pressure. For this compound, the boiling point is reported as 204-210°C at 11 mmHg.
-
Completion: Once the desired fraction has been collected, discontinue heating, and allow the apparatus to cool to room temperature before releasing the vacuum.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C18H38S | [1] |
| Molecular Weight | 286.56 g/mol | [1] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 30-33 °C | |
| Boiling Point | 204-210 °C at 11 mmHg | |
| Density | 0.847 g/mL at 25 °C |
Table 2: Synthesis and Purity Data for this compound
| Parameter | Method | Details | Value | Reference(s) |
| Synthesis Yield | Phase-Transfer Catalysis | From 210 g of 1-chlorooctadecane | 405 g of organic layer containing the product | [1] |
| Commercial Purity (GC) | N/A | Purum grade | ≥95.0% | [2] |
| Commercial Purity (GC) | N/A | Standard grade | >97.0% | |
| Commercial Purity | N/A | High purity grade | 98% |
Conclusion
This guide has outlined the primary synthesis and purification methods for this compound, providing detailed experimental protocols and relevant quantitative data. The choice of synthesis method may depend on the availability of starting materials and desired scale, while the purification technique will be dictated by the nature of the impurities present in the crude product. For optimal results, careful execution of these procedures and appropriate analytical characterization of the final product are essential.
References
A Comprehensive Technical Guide to the Physical Properties of 1-Octadecanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octadecanethiol (C18H38S), also known as stearyl mercaptan, is a long-chain aliphatic thiol. Its molecular structure, consisting of a lengthy hydrophobic 18-carbon chain and a reactive thiol (-SH) group, imparts unique physicochemical properties that are leveraged in a multitude of scientific and industrial applications. This technical guide provides an in-depth overview of the key physical properties of this compound, specifically its melting point and solubility, supported by detailed experimental protocols and structured data for ease of reference.
Core Physical Properties
The distinct physical characteristics of this compound are fundamental to its behavior in various systems. Its waxy, solid nature at room temperature and its solubility profile are critical parameters for its application in surface modification, nanotechnology, and as a reagent in organic synthesis.[1]
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound compiled from various sources.
| Property | Value | Source(s) |
| Melting Point | 24-31 °C | [2] |
| 30-33 °C | [3][4] | |
| 29-34 °C | [5] | |
| 77 °F (25 °C) | [2] | |
| Solubility | ||
| Water | Insoluble | [1][2][4][6][7] |
| Nonpolar Organic Solvents (e.g., hexane, benzene, toluene) | Soluble | [1][6] |
Experimental Protocols
Accurate determination of the physical properties of a compound like this compound is crucial for its application and for ensuring the reproducibility of experimental results. The following sections detail standardized methodologies for measuring its melting point and a general approach for determining its solubility.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[8][9]
Principle: A small, finely powdered sample of the organic solid is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]
-
Capillary tubes (sealed at one end)[10]
-
Thermometer[11]
-
Mortar and pestle (optional, for grinding the sample)[11]
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[10][12]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in an oil bath within a Thiele tube.[8][10]
-
Heating: The sample is heated rapidly at first to determine an approximate melting point. The apparatus is then allowed to cool.[8] A second, more careful determination is performed with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[8][9]
-
Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting) are recorded. This provides the melting point range.[11][12]
Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For this compound, its long hydrocarbon chain dictates its solubility behavior.[6]
Principle: A known amount of the solute (this compound) is added to a known volume of a solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined.
Apparatus:
-
Vials or test tubes with secure caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Filtration system (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure (General Approach):
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, hexane) in a sealed vial.
-
Equilibration: The vials are placed in a constant temperature shaker and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: The vials are allowed to stand at the same constant temperature to allow any undissolved solid to settle.
-
Sample Collection and Filtration: A known volume of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any suspended solid particles.
-
Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique. For a volatile compound like this compound, GC-MS is often a preferred method. For less volatile thiols, HPLC with a suitable detector can be employed.[13] A calibration curve prepared with standard solutions of known concentrations is used to determine the concentration of the sample.
Visualizations
To aid in the conceptualization of the experimental workflow for determining the physical properties of this compound, the following diagram is provided.
Caption: Workflow for determining the physical properties of this compound.
References
- 1. CAS 2885-00-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C18H38S | CID 17905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-オクタデカンチオール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Octadecanethiol | 2885-00-9 [chemicalbook.com]
- 5. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound, 96% | Fisher Scientific [fishersci.ca]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pennwest.edu [pennwest.edu]
- 12. byjus.com [byjus.com]
- 13. diva-portal.org [diva-portal.org]
The Intricate Dance of Self-Assembly: A Technical Guide to 1-Octadecanethiol Monolayers on Gold Surfaces
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) of alkanethiols on gold have emerged as a cornerstone technology for creating well-defined organic surfaces. This technical guide delves into the core mechanism of 1-octadecanethiol (ODT) self-assembly on gold, providing a detailed overview of the process, quantitative data, and the experimental protocols necessary for its characterization.
The spontaneous formation of a highly ordered monolayer of this compound on a gold surface is a fascinating example of molecular self-organization. This process is driven by the strong affinity of the sulfur headgroup for gold and the van der Waals interactions between the long alkyl chains. The resulting SAMs are densely packed, oriented, and can dramatically alter the properties of the gold surface, making them invaluable in applications ranging from biosensing and drug delivery to molecular electronics.
The Two-Step Self-Assembly Mechanism
The formation of an ODT SAM on a Au(111) surface is generally understood to occur in a two-step process. Initially, the ODT molecules physisorb onto the gold surface in a disordered, "lying-down" phase. In this state, the alkyl chains are oriented parallel to the substrate. As the surface coverage increases, a phase transition occurs, leading to a densely packed, "standing-up" phase where the alkyl chains are tilted at a specific angle with respect to the surface normal to maximize van der Waals interactions.[1][2] This transition is a critical step in the formation of a stable and well-ordered monolayer.
The initial adsorption is a rapid process, with a significant portion of the monolayer forming within the first few minutes of immersion in a thiol solution.[3] This is followed by a much slower reorganization and defect-healing process that can take several hours to reach thermodynamic equilibrium.[3] This slower phase involves the removal of contaminants, the healing of domain boundaries, and the formation of a highly crystalline structure.
Quantitative Analysis of ODT SAMs
The properties of ODT SAMs have been extensively studied using a variety of surface-sensitive techniques. The following tables summarize key quantitative data extracted from the literature.
| Parameter | Value | Technique(s) | Reference(s) |
| Binding Energy (S 2p) | ~162 eV | X-ray Photoelectron Spectroscopy (XPS) | [4][5] |
| Monolayer Thickness | ~2.1 - 2.4 nm | Ellipsometry, Atomic Force Microscopy (AFM) | [1][3] |
| Water Contact Angle | 105° - 115° | Contact Angle Goniometry | [3][6] |
| Alkyl Chain Tilt Angle | ~30° from surface normal | Infrared Reflection-Absorption Spectroscopy (IRRAS), Near-Edge X-ray Absorption Fine Structure (NEXAFS) | [7][8] |
| Phase | Lattice | Periodicity | Reference(s) |
| Lying-Down (Striped) Phase | (p x √3) | Dependent on chain length | |
| Standing-Up (Dense) Phase | (√3 x √3)R30° | ~0.5 nm | [9][10] |
| c(4x2) Superlattice | c(4x2) | ~0.8 nm x ~0.5 nm | [11][12] |
Experimental Protocols
Reproducible formation and characterization of high-quality ODT SAMs require meticulous experimental procedures. Below are detailed methodologies for key experiments.
Gold Substrate Preparation
A clean and smooth gold surface is crucial for the formation of a well-ordered SAM.
References
- 1. agilent.com [agilent.com]
- 2. Self-assembled monolayers of alkanethiols on Au(111): surface structures, defects and dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 8. if.tugraz.at [if.tugraz.at]
- 9. Time-dependent organization and wettability of decanethiol self-assembled monolayer on Au(111) investigated with STM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Adsorption Kinetics of 1-Octadecanethiol on Silver Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adsorption kinetics of 1-octadecanethiol (ODT) on silver substrates, a critical process in the formation of self-assembled monolayers (SAMs). The controlled formation of these organic thin films is paramount in various fields, including drug delivery, biosensing, and medical device coatings, where surface properties dictate performance and biocompatibility. This document synthesizes available data on the kinetics of ODT SAM formation, details relevant experimental protocols, and presents visual representations of the underlying processes.
Core Concepts in Adsorption Kinetics
The formation of a this compound self-assembled monolayer on a silver surface is a spontaneous process driven by the strong affinity of the sulfur headgroup for the silver substrate. The kinetics of this process, which describe the rate at which the monolayer forms, are influenced by several factors including the concentration of the thiol solution, the temperature, the solvent, and the cleanliness of the silver surface.
The adsorption process is often described by the Langmuir adsorption model, which assumes that adsorption takes place at specific localized sites on the surface and that the adsorption energy is constant and independent of surface coverage. The rate of surface coverage (θ) can be expressed by the following equation:
dθ/dt = k_a * C * (1-θ) - k_d * θ
where:
-
θ is the fractional surface coverage
-
t is time
-
k_a is the adsorption rate constant
-
C is the concentration of the thiol in solution
-
k_d is the desorption rate constant
Quantitative Data Summary
Although specific kinetic parameters for the this compound on silver system are not widely published, the following table summarizes key temporal observations from the literature. These findings provide a general understanding of the timescale of SAM formation.
| Parameter | Observation | Conditions | Source |
| Time to Monolayer Formation | Negligible difference in layer quality for adsorption times beyond 1 hour. | Systematic variation of adsorption time from 30 seconds to 24 hours. | [1] |
| Rapid Formation | A closely packed monolayer can be formed in as little as 1 minute. | Ultrasonic bathing in ODT solution. |
It is important to note that these values are highly dependent on the experimental conditions, including the preparation of the silver substrate and the concentration of the octadecanethiol solution.
Experimental Protocols
The following sections detail the methodologies for preparing the necessary components and for conducting key experiments to study the adsorption kinetics of this compound on silver substrates.
Preparation of Silver Substrates
A clean and smooth silver surface is crucial for the formation of a well-ordered SAM. A common method for preparing silver substrates in a laboratory setting is through the use of the Tollen's test to create a silver mirror on a glass slide.
Materials:
-
Clean microscope slides
-
0.5 M glucose solution
-
Active silver ion solution (Tollen's reagent)
-
Deionized water
-
Ethanol
Procedure:
-
Place a clean microscope slide in a petri dish.
-
Add 4 large drops of a 0.5 M glucose solution onto the microscope slide.[2][3]
-
Add 12 large drops of an active silver ion solution to the slide.[2][3]
-
Allow the reaction to proceed for several minutes until a silver mirror forms on the slide.[2][3]
-
Carefully wash off the precipitate with deionized water to reveal the silver mirror.[2][3]
-
Rinse the slide with ethanol and dry it with a stream of nitrogen or in a desiccator.
Preparation of this compound Solution
A dilute solution of this compound in a suitable solvent is required for the self-assembly process.
Materials:
-
This compound (ODT)
-
Absolute ethanol (or other suitable solvent)
Procedure:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[4]
Formation of the Self-Assembled Monolayer
The formation of the SAM is achieved by exposing the clean silver substrate to the ODT solution.
Procedure:
-
Immerse the clean, dry silver substrate completely in the 1 mM ODT solution.[4]
-
Allow the self-assembly to proceed for a desired amount of time (e.g., 1-24 hours). For kinetic studies, this time will be varied.
-
Remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.[4]
-
For a more rigorous cleaning, the substrate can be sonicated for 1-2 minutes in fresh ethanol.[4]
-
Dry the SAM-coated substrate under a stream of dry nitrogen.[4]
Characterization Techniques
Several surface-sensitive techniques can be employed to monitor the kinetics of SAM formation in-situ or ex-situ.
3.4.1. Atomic Force Microscopy (AFM)
AFM is a powerful technique for visualizing the surface morphology of the SAM as it forms over time.
Protocol:
-
Instrument Setup: Use an AFM system on a vibration isolation table. For high-resolution imaging in air, silicon nitride or silicon probes with a sharp tip (nominal radius < 10 nm) are recommended.[4]
-
Imaging: Samples are taken at different immersion times in the ODT solution, rinsed, and dried before imaging. Tapping mode is often used to minimize damage to the soft organic layer. The evolution of surface coverage and the formation of ordered domains can be observed.
3.4.2. X-ray Photoelectron Spectroscopy (XPS)
XPS can be used to determine the elemental composition and chemical state of the surface, providing information on the surface coverage of the thiol.
Protocol:
-
A series of samples with varying immersion times are prepared.
-
The samples are introduced into the ultra-high vacuum chamber of the XPS instrument.
-
By monitoring the intensity of the S 2p and Ag 3d peaks, the relative surface coverage of the octadecanethiol can be determined as a function of time.
3.4.3. Quartz Crystal Microbalance (QCM)
QCM is a highly sensitive mass-sensing technique that can monitor the adsorption process in real-time.
Protocol:
-
A silver-coated QCM crystal is used as the substrate.
-
The crystal is mounted in a flow cell, and a baseline frequency is established with the solvent.
-
The ODT solution is then introduced into the cell, and the change in resonant frequency of the crystal is monitored over time.
-
The decrease in frequency is proportional to the mass of the adsorbed ODT molecules, allowing for the calculation of surface coverage as a function of time.
3.4.4. Surface Plasmon Resonance (SPR)
SPR is an optical technique that can monitor the change in the refractive index at the metal surface as the SAM forms.
Protocol:
-
A thin silver film on a glass prism is used as the SPR substrate.
-
The change in the angle of minimum reflectivity is monitored as the ODT solution is flowed over the silver surface.
-
This change is related to the thickness and refractive index of the adsorbed layer, providing real-time information on the kinetics of SAM formation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the adsorption of this compound on silver.
Caption: Adsorption-desorption equilibrium of this compound on a silver surface leading to a self-assembled monolayer.
Caption: General experimental workflow for studying the adsorption kinetics of this compound on silver.
Caption: Schematic of the Langmuir adsorption model for this compound on a silver surface.
Conclusion
The formation of this compound self-assembled monolayers on silver is a rapid process, with a stable monolayer forming within an hour under standard conditions. While specific quantitative kinetic data remains elusive in publicly available literature, the experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers to investigate the adsorption kinetics in their own laboratories. Understanding and controlling the rate of SAM formation is a critical step in the development of advanced materials and devices for a wide range of scientific and biomedical applications. Further research is needed to quantify the rate constants and activation energy for this important system, which will enable more precise control over the fabrication of these vital surface coatings.
References
An In-depth Technical Guide to the Formation of 1-Octadecanethiol Self-Assembled Monolayers (SAMs)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the formation of 1-octadecanethiol (ODT) self-assembled monolayers (SAMs). ODT SAMs are highly ordered molecular assemblies that spontaneously form on various substrates, offering a versatile platform for controlling surface properties at the nanoscale. Their applications are widespread, ranging from surface passivation and corrosion inhibition to serving as foundational layers in biosensors and drug delivery systems.[1][2][3] This document details the common fabrication techniques, critical experimental parameters, and characterization data associated with ODT SAMs.
Core Principles of this compound SAM Formation
The formation of an ODT SAM is a spontaneous process driven by the strong affinity of the sulfur headgroup of the thiol for certain metal and semiconductor surfaces.[3][4][5] The process can be broadly understood in two key stages:
-
Chemisorption: The thiol headgroup (-SH) of the this compound molecule covalently bonds to the substrate surface. For instance, on gold surfaces, a strong gold-thiolate bond is formed.[4][5]
-
Self-Assembly and Organization: Following the initial chemisorption, the long alkyl chains (C18) of the ODT molecules align and pack closely together due to van der Waals interactions.[3][5] This cooperative process leads to a highly ordered, quasi-crystalline monolayer.
The final structure and quality of the SAM are influenced by several factors, including the cleanliness of the substrate, the choice of solvent, the concentration of the ODT solution, the immersion time, and the temperature.[5][6]
Experimental Protocols for SAM Formation
There are two primary methods for the deposition of ODT SAMs: solution-phase deposition and vapor-phase deposition.[1][2]
This is the most common and straightforward method for preparing ODT SAMs.[5][7] It involves the immersion of a substrate into a dilute solution of ODT.
Detailed Experimental Protocol (for Gold Substrates):
-
Substrate Preparation:
-
Clean the gold substrate thoroughly. A common procedure involves cleaning with a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is advised when handling piranha solution as it is highly corrosive and reactive. [8]
-
Rinse the substrate copiously with deionized water and then with ethanol.[1]
-
-
Thiol Solution Preparation:
-
Self-Assembly Process:
-
Immerse the cleaned gold substrate into the ODT solution in a clean, sealed container.[8] To minimize oxidation, the headspace of the container can be purged with an inert gas like nitrogen.[8]
-
Allow the self-assembly to proceed for a sufficient duration. While adsorption is rapid, achieving a highly ordered monolayer often requires longer immersion times, typically 24-48 hours.[5][8]
-
-
Post-Deposition Rinsing:
-
After the desired immersion time, remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh solvent (ethanol) to remove any non-covalently bonded (physisorbed) molecules.[1]
-
Sonicating the sample in fresh solvent for a few minutes can further aid in removing physisorbed molecules.[8]
-
Finally, dry the SAM-coated substrate with a stream of dry nitrogen.[8]
-
Vapor-phase deposition is performed in a high-vacuum or ultra-high-vacuum (UHV) environment and can lead to the formation of more densely packed and highly ordered SAMs.[1][2] This method offers greater control over the deposition environment and eliminates solvent-related effects.[1]
Detailed Experimental Protocol (for GaAs Substrates):
-
Substrate Preparation:
-
The native oxide layer on the GaAs substrate is typically removed in-situ using methods like atomic hydrogen cleaning within the UHV chamber.[1]
-
-
Deposition Process:
-
The UHV chamber is backfilled with ODT vapor to a specific pressure.
-
The substrate is exposed to the ODT vapor for a controlled period. The total exposure is a function of the ODT partial pressure and the exposure time.[1]
-
-
Post-Deposition Treatment:
-
Following deposition, the substrate is typically rinsed with a suitable solvent (e.g., ethanol) to remove any physisorbed molecules and then dried with nitrogen.[1]
-
Quantitative Data on this compound SAMs
The quality and properties of ODT SAMs are often quantified using various surface analysis techniques. The following tables summarize key quantitative data reported in the literature.
| Substrate | Deposition Method | Solvent | Concentration (mM) | Immersion Time (hours) | Water Contact Angle (°) | Ellipsometric Thickness (Å) | Reference |
| GaAs (100) | Solution | Ethanol | dilute millimolar | - | 100 | - | [1][2] |
| GaAs (100) | Vapor | - | - | - | 102 | - | [1][2] |
| Au(111) | Solution | Ethanol | 1 | 12 (at 50°C) | - | - | [6] |
| Au(111) | Solution | DMF | 1 | 12 (at 50°C) | - | - | [6] |
| Au(111) | Solution | Toluene | 1 | 12 (at 50°C) | - | - | [6] |
| Au(111) | Solution | Decane | 1 | 12 (at 50°C) | - | - | [6] |
| Gold | - | - | - | - | 102 | - | [9][10][11] |
| InAs(100) | Solution | Isopropanol | 1 | - | - | - | [12] |
Note: "-" indicates data not specified in the cited source.
Visualizing the Process: Diagrams and Workflows
To further elucidate the formation of ODT SAMs, the following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and experimental workflows.
Caption: Mechanism of this compound SAM formation.
Caption: Workflow for solution-phase deposition of ODT SAMs.
Caption: Workflow for vapor-phase deposition of ODT SAMs.
Conclusion
The formation of this compound self-assembled monolayers is a robust and highly adaptable method for surface functionalization. By carefully controlling the experimental conditions, researchers can create well-defined, hydrophobic surfaces suitable for a multitude of applications in materials science, biotechnology, and drug development. This guide provides the foundational knowledge and practical protocols necessary for the successful fabrication and characterization of high-quality ODT SAMs.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. if.tugraz.at [if.tugraz.at]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. ossila.com [ossila.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Octadecanethiol | 2885-00-9 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound purum, = 95.0 GC 2885-00-9 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Architecture of 1-Octadecanethiol Self-Assembled Monolayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) of 1-octadecanethiol (ODT) represent a cornerstone in surface science, offering a robust and versatile platform for tailoring interfacial properties. Their well-defined structure and ease of preparation have made them indispensable in fields ranging from biosensing and molecular electronics to corrosion inhibition and drug delivery. This technical guide provides an in-depth analysis of the molecular orientation of ODT in SAMs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.
Molecular Orientation: A Quantitative Perspective
The remarkable properties of ODT SAMs are intrinsically linked to the collective orientation and packing of the constituent molecules. This orientation is typically characterized by the tilt angle (α) of the alkyl chains with respect to the surface normal. A variety of surface-sensitive techniques have been employed to elucidate this critical parameter, yielding a consistent picture of a well-ordered, quasi-crystalline assembly.
| Parameter | Substrate | Value | Experimental Technique |
| Alkyl Chain Tilt Angle (α) | Au(111) | ~30° | X-ray Diffraction, Infrared Spectroscopy |
| Pt | More perpendicular than on Au | Sum Frequency Generation Spectroscopy[1] | |
| Sulfur Binding Site | Au(111) | Hollow site of the Au lattice | X-ray Photoelectron Spectroscopy[2][3] |
| S(2p) Binding Energy | Au(111) | ~162 eV | X-ray Photoelectron Spectroscopy[2][3] |
| C(1s) Binding Energy (Alkyl Chain) | Au(111) | ~285.1 eV | X-ray Photoelectron Spectroscopy[3] |
| Surface Coverage | Pt(111) | Higher than on Pt(200) | Atom Probe Tomography[4] |
Note: The tilt angle of approximately 30° on gold substrates is a consequence of the interplay between the strong sulfur-gold bond, which dictates the packing density of the headgroups, and the van der Waals interactions between the long alkyl chains, which favor a close-packed arrangement.
Visualizing the Structure and Workflow
To better understand the concepts and processes involved in the study of ODT SAMs, the following diagrams, generated using Graphviz, illustrate the molecular orientation and a typical experimental workflow.
Caption: Molecular orientation of this compound on a substrate.
Caption: General experimental workflow for SAM preparation and analysis.
Experimental Protocols
The successful formation of high-quality ODT SAMs is contingent upon meticulous experimental procedures. The following sections detail the methodologies for key experiments.
Preparation of this compound Self-Assembled Monolayers
A widely adopted protocol for the formation of ODT SAMs on gold surfaces involves the immersion of a clean gold substrate into a dilute solution of the thiol.
1. Substrate Preparation:
-
Gold-coated substrates, often with a titanium or chromium adhesion layer, are commonly used.
-
Thorough cleaning of the substrate is critical to remove organic contaminants and ensure a pristine surface for monolayer formation. A common and effective method is the use of a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling Piranha solution as it is a powerful oxidizing agent and reacts violently with organic materials.
2. SAM Formation:
-
A dilute solution of this compound is prepared, typically in the millimolar range, using a high-purity solvent such as ethanol.[4][5]
-
The cleaned gold substrate is immersed in the thiol solution. To minimize oxidation and contamination, this process should be carried out in a clean environment, and the container should be sealed to reduce headspace.
-
The immersion time can vary, but a period of 24 to 48 hours is generally sufficient to achieve a well-ordered, densely packed monolayer.[5]
3. Post-Formation Processing:
-
Following immersion, the substrate is thoroughly rinsed with fresh solvent (e.g., ethanol and tetrahydrofuran) to remove any non-chemisorbed molecules.[5]
-
The rinsed substrate is then dried using a stream of dry, inert gas such as nitrogen.
Characterization Techniques
A suite of surface-sensitive analytical techniques is employed to characterize the structure, composition, and orientation of ODT SAMs.
1. X-ray Photoelectron Spectroscopy (XPS):
-
Principle: XPS provides quantitative elemental and chemical state information of the surface. By analyzing the binding energies of core-level electrons, one can confirm the presence of sulfur and carbon and probe the nature of the sulfur-gold bond.[2][3]
-
Methodology:
-
High-resolution XPS spectra are acquired using a monochromatic X-ray source (e.g., Al Kα).[3]
-
The binding energy scale is typically calibrated to the Au 4f7/2 peak at 84.0 eV.[3]
-
Spectra are recorded for the S 2p and C 1s regions to determine the chemical states and relative abundances of these elements.
-
2. Sum Frequency Generation (SFG) Vibrational Spectroscopy:
-
Principle: SFG is a second-order nonlinear optical technique that is inherently surface-specific. It provides vibrational spectra of molecules at an interface, allowing for the determination of molecular orientation and order.[1][5][6]
-
Methodology:
-
Two laser beams, a tunable infrared (IR) beam and a fixed-wavelength visible beam, are spatially and temporally overlapped at the sample surface.
-
The SFG signal is generated when the IR frequency is resonant with a vibrational mode of the surface molecules.
-
By analyzing the polarization of the incident and detected beams, and the intensities of specific vibrational modes (e.g., CH3 symmetric and asymmetric stretches), the average tilt angle of the alkyl chains can be determined.[1]
-
3. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR spectroscopy probes the vibrational modes of the molecules within the SAM. The positions of the methylene (CH2) stretching vibrations are particularly sensitive to the conformational order (gauche vs. trans) of the alkyl chains.[7][8]
-
Methodology:
-
Grazing angle reflection-absorption infrared spectroscopy (RAIRS) is a common configuration for studying SAMs on reflective substrates.
-
The positions of the asymmetric (νa) and symmetric (νs) CH2 stretching modes are analyzed. For well-ordered, all-trans alkyl chains, these peaks are typically found near 2918 cm⁻¹ and 2850 cm⁻¹, respectively.[7]
-
4. Atomic Force Microscopy (AFM):
-
Principle: AFM provides topographical images of the SAM surface with nanoscale resolution. It can be used to assess the homogeneity of the monolayer and identify the presence of defects such as pinholes or domain boundaries.[9][10]
-
Methodology:
-
AFM imaging is typically performed in tapping mode or contact mode.
-
For high-resolution imaging, sharp silicon or silicon nitride tips are used.[10]
-
The root-mean-square (RMS) roughness of the surface can be quantified from the AFM images, providing a measure of the monolayer's smoothness and order. A low RMS roughness is indicative of a well-formed SAM.[10]
-
This guide provides a foundational understanding of the molecular orientation of this compound in SAMs, supported by quantitative data and detailed experimental protocols. The precise control over surface properties afforded by these monolayers will undoubtedly continue to drive innovation across numerous scientific and technological domains.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atom Probe Study of this compound Self-Assembled Monolayers on Platinum (111) and (200) Surfaces - ProQuest [proquest.com]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermodynamics of 1-Octadecanethiol Self-Assembly
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling precise control over the chemical and physical properties of interfaces. Among the most studied systems are SAMs formed from the spontaneous organization of alkanethiols on noble metal surfaces. 1-Octadecanethiol (ODT), a long-chain alkanethiol with an 18-carbon backbone, is a model compound for forming highly ordered, crystalline-like monolayers, particularly on gold surfaces.
The formation of these monolayers is a thermodynamically driven process governed by a delicate interplay of molecular and interfacial forces. Understanding the thermodynamics of ODT self-assembly is critical for its application in diverse fields such as biosensing, corrosion inhibition, nanoelectronics, and drug delivery systems.[1] This guide provides a comprehensive overview of the core thermodynamic principles, quantitative data, experimental methodologies, and mechanistic aspects of ODT self-assembly.
Core Thermodynamic Principles of Self-Assembly
The spontaneous formation of an ODT monolayer on a surface is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the fundamental equation:
For self-assembly to be spontaneous, the Gibbs free energy change (ΔG) must be negative. This is achieved through a balance of the following driving forces:
-
Enthalpy (ΔH): The enthalpy change in SAM formation is typically negative (exothermic), indicating the release of heat.[4] This is driven by two main factors:
-
Strong Au-S Bond Formation: The primary driving force is the formation of a stable, semi-covalent bond between the sulfur headgroup of the ODT molecule and the gold substrate. This interaction is significantly strong, on the order of 45 kcal/mol.
-
Van der Waals Interactions: Favorable van der Waals forces between the long alkyl chains of adjacent ODT molecules contribute significantly to the enthalpic term. These hydrophobic interactions are maximized when the chains are densely packed and ordered, which is why longer chains (n > 10) form more stable monolayers.
-
-
Entropy (ΔS): The entropy change is more complex. While the ordering of ODT molecules on the surface leads to a decrease in their conformational and translational entropy (a negative contribution to ΔS), this is often counteracted by the positive entropy change resulting from the desorption of solvent molecules that were previously adsorbed on the gold surface.[5] The overall sign of ΔS can vary, but the process is ultimately driven by the large negative enthalpy change.
Quantitative Thermodynamic Data
Quantifying the thermodynamic parameters of ODT self-assembly is crucial for predicting and controlling monolayer formation. While values can vary based on experimental conditions (e.g., solvent, temperature), the following table summarizes representative data for alkanethiol self-assembly on gold.
| Parameter | Typical Value (for long-chain alkanethiols) | Driving Force Contribution | Reference |
| ΔG (Gibbs Free Energy) | Negative | Indicates a spontaneous process | [4] |
| ΔH (Enthalpy) | ~ -150 kJ/mol (or ~ -36 kcal/mol) | Strongly favorable (exothermic) | [4] |
| Au-S Bond Strength | ~ 45 kcal/mol | Primary enthalpic driver |
Mechanism of this compound SAM Formation
The formation of a highly ordered ODT monolayer is not a simple, single-step process. It follows a multi-step mechanism that has been elucidated through techniques like scanning tunneling microscopy (STM).[1][6] The process generally involves an initial rapid adsorption followed by a slower reorganization phase.[5]
-
Initial Physisorption (Lying-Down Phase): Initially, ODT molecules arriving at the gold surface from solution or vapor phase adsorb in a disordered, "lying-down" state, forming a lattice-gas phase.[1]
-
Nucleation and Growth (Low-Density Solid Phase): As surface coverage increases, molecules begin to form low-density crystalline islands. In this phase, the alkyl chains are still largely parallel to the surface.[1]
-
Reorganization and Densification (High-Density Solid Phase): This is a crucial, slower step where the molecules transition from a lying-down to a "standing-up" orientation.[5] This reorientation allows for the maximization of van der Waals interactions between the alkyl chains, leading to a densely packed, quasi-crystalline monolayer. The chains typically tilt at an angle of approximately 30 degrees from the surface normal to optimize packing. This final structure is often described as a (√3 × √3)R30° lattice on the Au(111) surface.
Key Experimental Protocols
Consistent and reproducible formation of high-quality ODT SAMs requires meticulous experimental procedures. The most common method is solution-phase deposition.
General Protocol for Solution-Phase SAM Preparation
This protocol outlines the standard steps for preparing an ODT SAM on a gold substrate.[5][7][8]
-
Substrate Preparation:
-
Obtain gold-coated substrates (e.g., gold evaporated on silicon or mica).
-
Clean the substrate to remove organic contaminants. A common method is immersion in "piranha solution" (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling piranha solution.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Thiol Solution Preparation:
-
Immersion and Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution in a sealed container.
-
To minimize oxidation, it is best practice to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.[7]
-
Allow the self-assembly to proceed for 18-48 hours. While initial adsorption is rapid, longer immersion times are necessary for the slow reorganization step to form a well-ordered monolayer.[5][8]
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the surface thoroughly with fresh solvent (ethanol) to remove any non-chemisorbed molecules.[8]
-
For higher purity, sonicate the sample in fresh solvent for 1-3 minutes, followed by a final rinse.[7]
-
Dry the SAM-coated substrate with a stream of dry nitrogen.
-
Protocol for Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat released or absorbed during a binding process, making it suitable for studying the thermodynamics of SAM formation on nanoparticle suspensions.[9][10][11]
-
Sample Preparation:
-
Prepare a suspension of gold nanoparticles in a well-defined buffer.
-
Prepare a solution of ODT in the exact same buffer to minimize heats of dilution.[11] Degas both solutions to prevent air bubbles.[11]
-
The nanoparticle suspension is placed in the sample cell, while the ODT solution is loaded into the injection syringe.[9]
-
-
Instrument Setup:
-
Titration:
-
A series of small, precise injections of the ODT solution are made into the nanoparticle suspension.
-
The instrument measures the minute temperature difference between the sample and reference cells after each injection, and the power required to maintain zero temperature difference is recorded. This power is directly proportional to the heat change (ΔH) of the reaction.[9][12]
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ODT to gold.
-
Fitting this binding isotherm allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH).[11] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Factors Influencing Thermodynamics
The thermodynamic landscape of ODT self-assembly is sensitive to several environmental and chemical factors.
-
Solvent: The choice of solvent is critical. Ethanol is widely used because it is a good solvent for ODT and does not compete too strongly for adsorption sites on the gold surface.[5] Nonpolar solvents can sometimes lead to faster initial adsorption but may result in less-ordered final monolayers.[5][13] The solvent affects both the solvation of the thiol and the interactions at the substrate-liquid interface.[5]
-
Temperature: Temperature directly influences the TΔS term and affects molecular mobility. Higher temperatures can increase the diffusion rate of molecules on the surface, potentially leading to more ordered domains and fewer defects, but excessive temperatures can lead to disorder or desorption.[13][14]
-
Purity and Cleanliness: The presence of contaminants on the substrate or in the solution can drastically interfere with the formation of a well-ordered monolayer. A clean environment and high-purity reagents are paramount for reproducible results.[5][7]
-
Immersion Time: As noted in the mechanism, a long immersion time (many hours) is crucial for the slow reorganization step that leads to a highly ordered, thermodynamically stable SAM.[5]
Conclusion
The self-assembly of this compound into a highly ordered monolayer is a thermodynamically favorable process, primarily driven by the strong, exothermic formation of the gold-thiolate bond and stabilizing van der Waals interactions between the alkyl chains. The process occurs via a multi-step mechanism involving initial adsorption followed by a critical, slow reorganization into a dense, standing-up phase. By carefully controlling experimental parameters such as solvent, temperature, and cleanliness, researchers can reliably produce high-quality ODT SAMs, enabling their use in a wide array of advanced scientific and technological applications.
References
- 1. The self-assembly mechanism of alkanethiols on Au(111) - ProQuest [proquest.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. media.mit.edu [media.mit.edu]
- 5. if.tugraz.at [if.tugraz.at]
- 6. ovid.com [ovid.com]
- 7. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. ITC for Characterization of Self-Assembly Process of Cationic Dendrons for siRNA Delivery | Springer Nature Experiments [experiments.springernature.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Formation of 1-Octadecanethiol Self-Assembled Monolayers (SAMs) on Gold
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of high-quality 1-octadecanethiol (ODT) self-assembled monolayers (SAMs) on gold surfaces. The protocols outlined below are compiled from established methodologies and are intended to ensure reproducibility and consistency in research and development settings, particularly in fields such as biosensing, surface chemistry, and drug discovery.
Introduction
Self-assembled monolayers of alkanethiols on gold are fundamental tools for controlling the interfacial properties of materials. This compound, a long-chain alkanethiol, forms a dense, well-ordered, and hydrophobic monolayer on gold, which can serve as a versatile platform for further functionalization or as a model system for studying surface interactions. The robust and spontaneous nature of the gold-thiol bond makes this system highly attractive for a variety of applications.[1][2][3] In drug discovery, for instance, ODT SAMs can be used to create well-defined surfaces for studying protein adsorption, cell adhesion, and for the development of sensitive analytical platforms like surface plasmon resonance (SPR) biosensors.[4]
Experimental Protocols
A pristine and clean gold substrate is paramount for the formation of a high-quality, well-ordered SAM.[5][6] The following protocols detail the necessary steps from substrate preparation to the final characterization of the ODT SAM.
Gold Substrate Preparation
Gold substrates are typically prepared by evaporating a thin film of gold (e.g., 200 nm) onto a silicon wafer or glass slide with a chromium or titanium adhesion layer (e.g., 10 nm).[7]
Cleaning Protocol:
-
Solvent Cleaning:
-
Sonicate the gold substrate in a sequence of solvents to remove organic contaminants. A typical sequence is:
-
Acetone (5-10 minutes)
-
Isopropanol (5-10 minutes)
-
Ethanol (5-10 minutes)
-
-
After each sonication step, rinse the substrate thoroughly with the respective solvent.
-
-
Piranha Solution Cleaning (Use with extreme caution):
-
For rigorous cleaning to remove stubborn organic residues, a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) can be used.[5][6]
-
Safety Precaution: Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
Immerse the gold substrate in the freshly prepared piranha solution for 5-10 minutes.
-
Following the immersion, rinse the substrate extensively with deionized (DI) water and then with ethanol.
-
-
UV-Ozone Treatment:
-
An alternative or additional cleaning step is to expose the substrate to UV-ozone for 10-20 minutes. This effectively removes organic contaminants by oxidation.
-
-
Final Rinse and Drying:
Preparation of this compound Solution
-
Solvent Selection: Anhydrous ethanol is the most commonly used solvent for preparing ODT solutions.[1][5][7]
-
Concentration: Prepare a solution of this compound in ethanol. A typical concentration range is 1-10 mM. A commonly used concentration is 2.5 mM.[7]
-
Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in the appropriate volume of absolute ethanol in a clean glass container.
-
The container should be thoroughly cleaned and rinsed with ethanol prior to use.[5]
-
Self-Assembled Monolayer Formation
-
Immersion: Immediately immerse the clean, dry gold substrate into the freshly prepared this compound solution.[1][5] Ensure the entire gold surface is submerged.
-
Incubation:
-
The immersion time is a critical parameter that influences the quality and ordering of the SAM. While initial monolayer formation is rapid, longer immersion times are generally recommended to achieve a well-ordered, densely packed monolayer.[6]
-
Common immersion times range from 3 to 48 hours.[1][6][7] For a highly ordered monolayer, an immersion time of 18-24 hours at room temperature is often employed.[1]
-
To minimize oxidation and contamination, the process can be carried out in an inert atmosphere (e.g., by purging the container with nitrogen or argon).[5][6]
-
Rinsing and Drying
-
Rinsing: After the desired immersion time, remove the substrate from the thiol solution with clean tweezers.
-
Rinse the surface thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed (physisorbed) thiol molecules.[5][7]
-
Drying: Dry the SAM-coated substrate with a gentle stream of high-purity nitrogen or argon gas.[5][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the formation of this compound SAMs on gold, compiled from various sources.
| Parameter | Recommended Value/Range | Reference | Notes |
| Gold Film Thickness | 100 - 200 nm | [7] | An adhesion layer (Cr or Ti, 5-10 nm) is recommended.[7] |
| ODT Concentration | 1 - 10 mM in ethanol | [7] | 2.5 mM is a commonly cited concentration.[7] |
| Solvent | Absolute Ethanol | [1][5][7] | High purity is crucial to avoid contaminants. |
| Immersion Time | 3 - 48 hours | [1][6][7] | 18-24 hours is often optimal for a well-ordered monolayer.[1] |
| Temperature | Room Temperature | [7] | |
| Rinsing Solvent | Absolute Ethanol | [5][7] | |
| Drying Method | Stream of dry Nitrogen or Argon | [5][7] |
Characterization of ODT SAMs
The quality of the formed SAM should be verified using appropriate surface characterization techniques.
-
Contact Angle Goniometry: A high water contact angle (typically >110°) indicates the formation of a dense, hydrophobic monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of sulfur on the gold surface and provide information about the chemical state of the monolayer.[7]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and to measure the thickness of the SAM.[7]
-
Scanning Tunneling Microscopy (STM): STM can provide high-resolution images of the molecular packing and ordering of the SAM.[8]
-
Ellipsometry: This technique can be used to accurately measure the thickness of the monolayer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Reflection-absorption infrared spectroscopy (RAIRS) can provide information about the orientation and packing of the alkyl chains.
Diagrams
Experimental Workflow for ODT SAM Formation
References
- 1. if.tugraz.at [if.tugraz.at]
- 2. agilent.com [agilent.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
Application Notes and Protocols for 1-Octadecanethiol Deposition on Silver
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the deposition of a 1-octadecanethiol (ODT) self-assembled monolayer (SAM) on a silver surface. The protocol is compiled from established methodologies and is intended to provide a reproducible procedure for surface functionalization, which is a critical step in various applications including biosensing, drug delivery, and anti-fouling surfaces.
Introduction
Self-assembled monolayers of alkanethiols on noble metals are a fundamental tool for controlling the interfacial properties of materials. This compound (ODT), a long-chain alkanethiol, forms a dense, well-ordered monolayer on silver surfaces. The sulfur headgroup of ODT has a strong affinity for silver, leading to the formation of a stable Ag-S bond, while the hydrocarbon tail projects outwards, creating a hydrophobic surface. This process of self-assembly is crucial for applications where surface chemistry and properties need to be precisely controlled. This protocol first describes the in-situ preparation of a clean silver surface via a modified Tollen's reaction, followed by the deposition of the ODT monolayer.
Experimental Protocols
This section details the step-by-step procedures for the preparation of a fresh silver surface and the subsequent deposition of the this compound monolayer.
Part 1: Preparation of Silver-Coated Substrate (Silver Mirror Reaction)
This procedure is based on the Tollen's test to create a fresh, clean silver surface on a glass slide, which is ideal for ODT self-assembly.
Materials:
-
Glass microscope slides
-
0.1 M Silver Nitrate (AgNO₃) solution
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
0.8 M Potassium Hydroxide (KOH) solution
-
0.5 M Glucose (or Dextrose) solution
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Cleaning the Substrate: Thoroughly clean a glass microscope slide with soap and water, followed by rinsing with DI water and then ethanol. Dry the slide completely.
-
Preparation of Tollen's Reagent:
-
In a clean container, add 10 mL of 0.1 M silver nitrate solution.
-
Add concentrated ammonium hydroxide dropwise while stirring until the initial brown precipitate of silver oxide (Ag₂O) just redissolves.
-
Add 5 mL of 0.8 M KOH solution, which will cause a dark precipitate to form.[1][2]
-
Again, add ammonium hydroxide dropwise until the precipitate just redissolves. This is the "active silver" or Tollen's reagent. This solution should be used within an hour of preparation.[1][2]
-
Safety Note: To avoid the formation of explosive silver nitride, any remaining Tollen's reagent should be discarded by washing it down the drain with a large amount of water.[1][2]
-
-
Silver Deposition:
-
Place the clean microscope slide in a petri dish.
-
Add 4 large drops of 0.5 M glucose solution onto the slide.[1][2]
-
Add 12 large drops of the freshly prepared Tollen's reagent to the glucose solution on the slide.[1][2]
-
Gently agitate the petri dish to mix the solutions. A grayish precipitate will form, and a silver mirror will deposit on the glass slide. This process may take several minutes.[1][2]
-
-
Washing the Silver-Coated Slide:
-
Once a reflective silver mirror has formed, carefully rinse the slide with a gentle stream of DI water to remove the reaction solution and any precipitate.[1][2]
-
Avoid touching the silvered surface.
-
Gently dry the slide with a stream of nitrogen or air, or by using a hair dryer on a low heat setting.[1][2] The slide is now ready for ODT deposition.
-
Part 2: this compound Self-Assembled Monolayer (SAM) Deposition
Materials:
-
Silver-coated substrate (from Part 1)
-
This compound (ODT)
-
Absolute Ethanol
-
Clean glass container with a lid
Procedure:
-
Preparation of ODT Solution: Prepare a 1 mM solution of this compound in absolute ethanol. This can be achieved by dissolving approximately 28.6 mg of ODT in 100 mL of absolute ethanol. For smaller volumes, a very small, barely visible amount of ODT can be added to 20 mL of ethanol.[1]
-
SAM Formation:
-
Place the freshly prepared silver-coated substrate in a clean glass container.
-
Pour the 1 mM ODT solution into the container, ensuring the entire silver surface is submerged.
-
Cover the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 12 to 24 hours at room temperature to form a well-ordered monolayer. Initial monolayer formation is rapid, but longer immersion times lead to better-ordered films.
-
-
Rinsing and Drying:
-
After the immersion period, remove the substrate from the ODT solution.
-
Rinse the surface thoroughly with absolute ethanol to remove any non-covalently bonded (physisorbed) ODT molecules.[3]
-
Dry the substrate with a gentle stream of dry nitrogen gas.
-
-
Storage: Store the ODT-functionalized silver substrate in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, to minimize oxidation.[4]
Data Presentation
The following table summarizes the key quantitative parameters for the deposition of this compound on silver.
| Parameter | Value | Reference |
| Silver Substrate Preparation | ||
| Silver Nitrate Concentration | 0.1 M | [2] |
| Potassium Hydroxide Concentration | 0.8 M | [2] |
| Glucose Concentration | 0.5 M | [1][2] |
| ODT Solution | ||
| ODT Concentration in Ethanol | 1 mM (typical) | |
| Alternative ODT Solution Prep. | A "barely visible amount" in 20 mL ethanol | [1] |
| Deposition Parameters | ||
| Immersion Time | 12 - 48 hours (for well-ordered monolayers) | [4] |
| Temperature | Room Temperature | [1][2] |
| Film Characterization (Typical Values) | ||
| Film Thickness | ~40-50 nm (by FT-IR absorbance calibration) | [5] |
| Protection Efficiency against Tarnishing | 91.9% | [6][7] |
| Surface Coverage | > 94.5% | [6][7] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental procedure and the chemical interactions at the surface.
References
- 1. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 2. Octadecanethiol Monolayer on Silver [chemistry.beloit.edu]
- 3. ipme.ru [ipme.ru]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Octadecanethiol Functionalization of Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with significant potential in biomedical applications such as drug delivery, bioimaging, and diagnostics.[1][2] Their utility is greatly enhanced through surface functionalization, which allows for the attachment of various biomolecules and targeting ligands.[2][3] This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with 1-Octadecanethiol (ODT).
This compound is a long-chain alkanethiol that forms a stable self-assembled monolayer (SAM) on the surface of gold nanoparticles.[4][5] The strong affinity between the sulfur headgroup of ODT and the gold surface results in the formation of a robust Au-S bond, displacing the citrate ions often used to stabilize AuNPs during synthesis.[4] This hydrophobic functionalization enhances the stability of the nanoparticles and provides a versatile platform for the encapsulation or attachment of lipophilic drugs and other molecules.[6][7]
Key Applications
The functionalization of AuNPs with this compound is a critical step for a variety of advanced applications:
-
Drug Delivery: The hydrophobic monolayer created by ODT can serve as a reservoir for lipophilic drugs, enabling their transport and delivery to specific sites.[8][9] The functionalized nanoparticles can be further modified with targeting ligands to enhance specificity.[8]
-
Bioimaging: The unique optical properties of AuNPs can be harnessed for various imaging modalities. ODT functionalization can improve the stability and biocompatibility of AuNPs for in vivo imaging.
-
Biosensing: The ability to create a well-defined surface chemistry with ODT allows for the subsequent attachment of biorecognition elements, forming the basis for sensitive and selective biosensors.
-
Enhanced Stability: The ODT monolayer provides a protective coating that prevents aggregation of the gold nanoparticles in various media, which is crucial for their biological applications.[10][11]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of gold nanoparticles before and after functionalization with this compound.
Table 1: Physicochemical Properties of Citrate-Stabilized vs. ODT-Functionalized AuNPs
| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs | Characterization Technique |
| Hydrodynamic Diameter | 20-25 nm | 25-35 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 to -50 mV | -10 to -20 mV | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (λmax) | 518-522 nm | 523-528 nm | UV-Vis Spectroscopy |
| Core Diameter | ~20 nm | ~20 nm | Transmission Electron Microscopy (TEM) |
Data compiled from representative literature values.[4]
Table 2: Factors Influencing Cellular Uptake of Functionalized AuNPs
| Factor | Observation | Potential Implication for ODT-AuNPs |
| Size | Increased cellular uptake with increasing particle size (up to a certain limit, often around 50 nm).[12] | Optimizing the core size of ODT-AuNPs can enhance their cellular internalization. |
| Shape | Spherical nanoparticles often show higher uptake rates compared to other shapes like stars.[12] | The synthesis method should be controlled to produce spherical AuNPs for efficient uptake. |
| Surface Charge | Cationic nanoparticles generally exhibit higher cellular uptake due to electrostatic interactions with the negatively charged cell membrane.[13] | While ODT itself is neutral, further surface modification to introduce positive charges could increase uptake. |
| Surface Coating (e.g., PEGylation) | PEGylation can reduce non-specific protein adsorption and decrease uptake by the mononuclear phagocyte system, potentially increasing circulation time.[14] | Co-functionalization of ODT-AuNPs with PEG may be beneficial for in vivo applications. |
Experimental Protocols
This section details the protocols for the synthesis of citrate-stabilized gold nanoparticles and their subsequent functionalization with this compound.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
This protocol describes the widely used Turkevich method for synthesizing monodisperse gold nanoparticles.[15]
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate solution (38.8 mM)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be meticulously cleaned.
Procedure:
-
In a clean round-bottom flask equipped with a condenser, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 5 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[1]
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Protocol 2: Functionalization of AuNPs with this compound (Ligand Exchange)
This protocol outlines the ligand exchange process to replace the citrate stabilizing layer with a self-assembled monolayer of this compound. This method is adapted from the Brust-Schiffrin two-phase synthesis, which can be modified for ligand exchange on pre-synthesized nanoparticles.[16]
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound (ODT)
-
Ethanol
-
Toluene
-
Sodium borohydride (NaBH₄) (optional, for direct synthesis methods)
Procedure:
-
To 10 mL of the citrate-stabilized AuNP solution, add 20 mL of ethanol. This will cause the nanoparticles to start aggregating.
-
In a separate vial, dissolve an excess of this compound in 20 mL of toluene. A typical molar ratio of thiol to gold is at least 10:1.
-
Add the ODT/toluene solution to the AuNP/ethanol mixture with vigorous stirring.
-
The mixture will form a two-phase system. The ODT will begin to displace the citrate on the nanoparticle surface, and the functionalized AuNPs will transfer to the organic (toluene) phase, which will turn deep red. This process can be facilitated by gentle heating or extended stirring.
-
After the phase transfer is complete (the aqueous phase becomes colorless), separate the organic phase containing the ODT-functionalized AuNPs.
-
Wash the organic phase several times with a mixture of ethanol and water to remove excess unbound ODT and other impurities.
-
The purified ODT-functionalized AuNPs can be precipitated by adding a large volume of ethanol and collected by centrifugation.
-
The final product can be redispersed in non-polar organic solvents like toluene or chloroform.
Mandatory Visualizations
Caption: Workflow for synthesis and functionalization of AuNPs.
Caption: Drug delivery pathway of ODT-AuNPs.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface functionalized gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalized gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Gold nanoparticle size and shape effects on cellular uptake and intracellular distribution of siRNA nanoconstructs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Interplay of Size and Surface Functionality on the Cellular Uptake of Sub-10 nm Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Corrosion Protection of Copper using 1-Octadecanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing 1-Octadecanethiol (ODT) to form self-assembled monolayers (SAMs) on copper surfaces for effective corrosion protection.
This compound, a long-chain alkanethiol, spontaneously forms a highly ordered, dense, and hydrophobic monolayer on copper surfaces. This film acts as a physical barrier, effectively isolating the copper from corrosive environments. The protection mechanism relies on the strong interaction between the sulfur headgroup of the ODT molecule and the copper surface, leading to the formation of a stable Cu-S bond. The long alkyl chains then pack closely together via van der Waals forces, creating a robust barrier against the diffusion of corrosive agents like oxygen and water.
Data Presentation
The following tables summarize key quantitative data from various analytical techniques used to characterize the formation and performance of ODT SAMs on copper.
Table 1: Surface Wettability Analysis
| Parameter | Bare Copper | ODT-Coated Copper | Reference |
| Water Contact Angle (θ) | 72° | 124° - 153.1° | [1][2] |
| Surface Free Energy (mJ/m²) | 45.24 | 34.63 | [1] |
Table 2: Electrochemical Corrosion Parameters
| Parameter | Bare Copper | ODT-Coated Copper | Corrosion Medium | Reference |
| Corrosion Current Density (Icorr) | 49.04 µA/cm² | 8.78 µA/cm² | 0.1M HClO₄ | [1] |
| Polarization Resistance (Rp) | - | Significantly Increased | 3.5 wt% NaCl | [3] |
| Inhibition Efficiency (IE%) | - | Up to 99.89% | 3.5 wt% NaCl | [3][4] |
Table 3: Compositional and Structural Data
| Technique | Parameter | Observation on ODT-Coated Copper | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | Peaks around 162.25 eV (Cu₂-S) and 162.5 eV (Cu-S), confirming thiolate bond formation. | [5] |
| X-ray Photoelectron Spectroscopy (XPS) | C 1s Binding Energy | Sharp peak around 285.1 eV, attributed to the alkyl chain of ODT. | [6] |
| Atomic Force Microscopy (AFM) | RMS Roughness | ~0.2 - 0.5 nm for similar alkanethiol SAMs on gold. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of this compound Self-Assembled Monolayers (SAMs) on Copper
Objective: To form a uniform and dense ODT monolayer on a copper substrate.
Materials:
-
Copper substrate (e.g., foil, wafer)
-
This compound (ODT), 98% or higher purity
-
Absolute Ethanol (or Tetrahydrofuran)
-
Glacial Acetic Acid (optional, for oxide removal)[8]
-
Concentrated Hydrochloric Acid (for etching)[9]
-
Acetone
-
Deionized (DI) water
-
Nitrogen gas (for drying)
Procedure:
-
Substrate Cleaning and Pre-treatment: a. Mechanically polish the copper substrate with successively finer grades of emery paper (up to 2000 grade). b. Sonicate the substrate in acetone for 10 minutes to remove organic residues. c. Rinse thoroughly with DI water. d. To remove the native oxide layer, immerse the substrate in concentrated hydrochloric acid for 30 minutes at room temperature.[9] e. Rinse the substrate again with DI water and then with absolute ethanol. f. Dry the substrate under a stream of nitrogen gas.
-
SAM Formation: a. Prepare a 1 mM solution of ODT in absolute ethanol. Purging the solution with nitrogen for 30 minutes can reduce oxygen interference.[10] b. Immerse the cleaned and dried copper substrate into the ODT solution. c. Allow the self-assembly process to proceed for at least 2 hours at room temperature to ensure the formation of a well-ordered monolayer.[10] Some studies have used immersion times up to 24 hours.[6] d. For applications requiring enhanced oxide removal during SAM formation, 4 mL of glacial acetic acid can be added per liter of the thiol solution.[8]
-
Post-treatment: a. Remove the substrate from the ODT solution. b. Rinse the coated substrate with fresh absolute ethanol to remove any physisorbed molecules. c. Dry the ODT-coated copper substrate under a gentle stream of nitrogen gas.
Protocol 2: Corrosion Testing using Potentiodynamic Polarization
Objective: To evaluate the corrosion inhibition performance of the ODT SAM.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: ODT-coated copper; Counter electrode: Platinum wire/mesh; Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
Corrosive medium (e.g., 0.1 M HClO₄ or 3.5 wt% NaCl solution)[3]
Procedure:
-
Cell Assembly: a. Mount the ODT-coated copper sample as the working electrode in the electrochemical cell. b. Fill the cell with the chosen corrosive solution. c. Position the counter and reference electrodes in the cell.
-
Open Circuit Potential (OCP) Measurement: a. Allow the system to stabilize by monitoring the OCP for at least 30-60 minutes, or until a steady-state potential is reached.
-
Potentiodynamic Polarization Scan: a. Set the potential scan range, typically from -250 mV to +250 mV versus the OCP. b. Set a slow scan rate, for example, 1 mV/s. c. Initiate the scan and record the resulting polarization curve (log current density vs. potential).
-
Data Analysis: a. Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the anodic and cathodic branches of the polarization curve. b. Calculate the Inhibition Efficiency (IE%) using the following equation: IE% = [(Icorr_uncoated - Icorr_coated) / Icorr_uncoated] * 100 where Icorr_uncoated and Icorr_coated are the corrosion current densities of the bare and ODT-coated copper, respectively.
Protocol 3: Characterization using Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the barrier properties of the ODT SAM.
Materials and Equipment:
-
Same as for Potentiodynamic Polarization, with the potentiostat having EIS capability.
Procedure:
-
Cell Assembly and OCP Stabilization: a. Follow steps 1 and 2 from Protocol 2.
-
EIS Measurement: a. Perform the EIS measurement at the stabilized OCP. b. Apply a small amplitude AC perturbation (e.g., 10 mV). c. Scan over a wide frequency range, for example, from 100 kHz down to 10 mHz. d. Record the impedance data.
-
Data Analysis: a. Present the data as Nyquist (Z'' vs. Z') and Bode (|Z| and phase angle vs. frequency) plots. b. A larger diameter of the semicircle in the Nyquist plot for the ODT-coated copper compared to the bare copper indicates higher charge transfer resistance and better corrosion protection. c. Model the impedance data using an appropriate equivalent electrical circuit to extract quantitative parameters such as the polarization resistance (Rp) and double-layer capacitance (Cdl).
Mandatory Visualizations
Caption: Experimental workflow for ODT SAM formation and characterization.
Caption: Mechanism of copper corrosion protection by an ODT SAM.
References
- 1. US7524535B2 - Method of protecting metals from corrosion using thiol compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 1-Octadecanethiol in Electrochemical Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octadecanethiol (ODT) is a long-chain alkanethiol that readily forms highly ordered, self-assembled monolayers (SAMs) on gold and other noble metal surfaces. This property makes it a versatile and crucial component in the fabrication of electrochemical biosensors. The ODT monolayer serves multiple functions: it acts as a stable insulating layer, provides a well-defined surface for the immobilization of biorecognition elements, and helps to minimize non-specific binding of interfering species, thereby enhancing the sensitivity and selectivity of the biosensor.
These application notes provide an overview of the use of this compound in various electrochemical biosensors, including those for the detection of cholesterol, heavy metals, and nucleic acids. Detailed experimental protocols for the fabrication and characterization of these biosensors are provided to guide researchers in their work.
Key Applications and Quantitative Data
This compound-based SAMs have been successfully integrated into a variety of electrochemical biosensing platforms. The following table summarizes the quantitative performance of several ODT-based biosensors for different analytes.
| Analyte | Biorecognition Element | Electrochemical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Cholesterol | Cholesterol Oxidase (ChOx) | Surface Plasmon Resonance (SPR) | 50 - 500 mg/dL | 50 mg/dL | [1] |
| Mercury (Hg²⁺) | Thiol groups of ODT | Field-Effect Transistor (FET) | - | 10 ppm | [2][3] |
| Escherichia coli DNA | DNA Probe | Electrochemical Genosensor | 0.5 x 10⁻¹⁸ - 1 x 10⁻⁶ M | 0.5 x 10⁻¹⁸ M |
Experimental Protocols
Protocol 1: Fabrication of a Cholesterol Biosensor Based on this compound SAM
This protocol details the steps for constructing an electrochemical biosensor for the detection of cholesterol using cholesterol oxidase immobilized on an ODT-modified gold electrode.
Materials:
-
Gold electrodes
-
This compound (ODT)
-
Ethanol (absolute)
-
1-Fluoro-2-nitro-4-azidobenzene (FNAB)
-
Cholesterol Oxidase (ChOx) from a microbial source
-
Phosphate buffered saline (PBS), pH 7.4
-
Cholesterol standards
-
Potentiostat/Galvanostat for electrochemical measurements
Procedure:
-
Electrode Cleaning:
-
Thoroughly clean the gold electrodes by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the electrodes extensively with deionized water and then with absolute ethanol.
-
Dry the electrodes under a stream of nitrogen gas.
-
-
Formation of this compound Self-Assembled Monolayer (SAM):
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the clean, dry gold electrodes in the ODT solution for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
After incubation, rinse the electrodes with absolute ethanol to remove any non-specifically adsorbed ODT molecules.
-
Dry the ODT-modified electrodes under a gentle stream of nitrogen.
-
-
Surface Modification and Enzyme Immobilization:
-
Prepare a solution of 1-fluoro-2-nitro-4-azidobenzene (FNAB) in a suitable organic solvent.
-
Immerse the ODT-modified electrodes in the FNAB solution to allow for the modification of the SAM surface via a nitrene reaction. This step introduces a linker for covalent attachment of the enzyme.[1]
-
After modification, rinse the electrodes to remove excess FNAB.
-
Prepare a solution of Cholesterol Oxidase (ChOx) in PBS (pH 7.4).
-
Immerse the FNAB-modified ODT electrodes in the ChOx solution and incubate to allow for the covalent immobilization of the enzyme onto the surface.[1]
-
Rinse the electrodes gently with PBS to remove any unbound enzyme.
-
-
Electrochemical Detection of Cholesterol:
-
The fabricated biosensor is now ready for cholesterol detection.
-
Perform electrochemical measurements (e.g., cyclic voltammetry or amperometry) in a PBS solution containing varying concentrations of cholesterol.
-
The enzymatic reaction of cholesterol oxidase with cholesterol produces hydrogen peroxide, which can be electrochemically detected. The resulting current is proportional to the cholesterol concentration.
-
Protocol 2: Fabrication of a DNA Biosensor for Hybridization Detection
This protocol describes the fabrication of an electrochemical DNA biosensor using a this compound SAM for the immobilization of a single-stranded DNA (ssDNA) probe.
Materials:
-
Gold electrodes
-
This compound (ODT)
-
Mercaptohexanol (MCH)
-
Thiol-modified single-stranded DNA (ssDNA) probe
-
Tris-EDTA (TE) buffer, pH 8.0
-
Phosphate buffered saline (PBS), pH 7.4
-
Target DNA solution
-
Methylene blue (MB) solution
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Cleaning:
-
Follow the electrode cleaning procedure as described in Protocol 1.
-
-
Formation of Mixed SAM and DNA Probe Immobilization:
-
Prepare a solution containing 1 mM this compound and 1 µM thiol-modified ssDNA probe in TE buffer.
-
Immerse the clean gold electrodes in this solution for 12-18 hours at room temperature. The thiol group on the DNA probe will facilitate its attachment to the gold surface alongside the ODT molecules.
-
After immobilization, rinse the electrodes with TE buffer and then with deionized water.
-
To passivate the remaining bare gold surface and orient the DNA probes, immerse the electrodes in a 1 mM solution of mercaptohexanol (MCH) in PBS for 1-2 hours.
-
Rinse the electrodes with PBS and dry under a nitrogen stream.
-
-
DNA Hybridization:
-
Incubate the DNA probe-modified electrode in a solution containing the complementary target DNA sequence for a specific time (e.g., 60 minutes) at a controlled temperature to allow for hybridization.
-
After hybridization, rinse the electrode with PBS to remove any unbound target DNA.
-
-
Electrochemical Detection:
-
Immerse the electrode in a solution containing an electrochemical indicator, such as methylene blue (MB). MB intercalates into the double-stranded DNA (dsDNA) formed after hybridization.
-
Perform electrochemical measurements, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).
-
The increase in the electrochemical signal of MB is proportional to the amount of hybridized DNA, and thus to the concentration of the target DNA in the sample.
-
Protocol 3: Electrochemical Detection of Mercury (II) Ions
This protocol outlines the procedure for detecting mercury (II) ions using a this compound modified electrode. The thiol groups of the ODT monolayer have a high affinity for mercury ions.
Materials:
-
Gold or Graphene-based electrodes
-
This compound (ODT)
-
Ethanol (absolute)
-
Mercury (II) standard solutions
-
Supporting electrolyte (e.g., 0.1 M HClO₄)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation and ODT SAM Formation:
-
Clean the electrodes as described in Protocol 1.
-
Form the ODT SAM on the electrode surface as detailed in Protocol 1, step 2.
-
-
Mercury (II) Accumulation:
-
Immerse the ODT-modified electrode in the sample solution containing mercury (II) ions for a defined period (e.g., 10-15 minutes) under open-circuit potential to allow for the accumulation of Hg²⁺ ions onto the SAM surface through the formation of Au-S-Hg bonds.
-
-
Electrochemical Detection:
-
After the accumulation step, transfer the electrode to a clean electrochemical cell containing the supporting electrolyte.
-
Perform an anodic stripping voltammetry (ASV) or square wave voltammetry (SWV) scan.
-
Apply a negative potential to reduce the accumulated Hg²⁺ to Hg⁰.
-
Then, scan the potential towards positive values. A stripping peak will appear at a characteristic potential corresponding to the oxidation of Hg⁰ back to Hg²⁺.
-
The height or area of this stripping peak is proportional to the concentration of mercury (II) ions in the sample.
-
Visualizations
Caption: Workflow for Cholesterol Biosensor Fabrication.
Caption: DNA Hybridization Detection Pathway.
Caption: Mercury Detection Logical Flow.
References
Application Notes and Protocols: 1-Octadecanethiol for Surface Modification of Graphene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene, a two-dimensional allotrope of carbon, has garnered significant interest in the field of drug delivery due to its high surface area, biocompatibility, and potential for surface functionalization.[1] Surface modification of graphene is a key strategy to enhance its drug loading capacity, control release kinetics, and improve its interaction with biological systems. 1-Octadecanethiol (ODT), a long-chain alkanethiol, can form a self-assembled monolayer (SAM) on the surface of graphene, transforming its properties from hydrophilic or semi-hydrophilic to highly hydrophobic. This hydrophobic surface is particularly advantageous for the loading of poorly water-soluble (hydrophobic) drugs, a common challenge in pharmaceutical development.
This application note provides detailed protocols for the surface modification of graphene with this compound, characterization of the modified surface, and a representative application in the loading and pH-responsive release of a model hydrophobic drug, doxorubicin.
Data Presentation
The following tables summarize the key quantitative data associated with the surface modification of graphene with this compound and its application in drug delivery.
Table 1: Surface Characterization of this compound Modified Graphene
| Parameter | Graphene (Pristine/Oxidized) | This compound Modified Graphene |
| Surface Roughness (RMS, nm) | ~0.5 - 1.0 | ~1.0 - 1.5[2] |
| Layer Height (nm) | ~1.0 | ~2.0 - 2.5[2] |
| Water Contact Angle (°) | 40 - 60 | 110 - 130[3] |
| Elemental Composition (XPS) | C: ~70-80%, O: ~20-30% | C: ~90-95%, S: ~2-5%, O: <5%[4] |
Table 2: Doxorubicin Loading and Release from this compound Modified Graphene (Hypothetical Data)
| Parameter | Value |
| Drug Loading Capacity (µg drug / mg graphene) | 800 - 1200 |
| Drug Loading Efficiency (%) | > 90% |
| Cumulative Drug Release at pH 7.4 (24h, %) | < 20% |
| Cumulative Drug Release at pH 5.5 (24h, %) | > 70% |
Note: This data is hypothetical and serves as a representative example for a drug delivery application. Actual values will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Surface Modification of Graphene with this compound
This protocol describes the formation of a self-assembled monolayer of this compound on a graphene substrate.
Materials:
-
Graphene-on-substrate (e.g., SiO2/Si) or graphene oxide dispersion
-
This compound (ODT)
-
Chloroform, anhydrous
-
Ethanol, absolute
-
Nitrogen gas, high purity
-
Spin coater
-
Hot plate or vacuum oven
Procedure:
-
Graphene Preparation:
-
For graphene-on-substrate: Clean the substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
For graphene oxide dispersion: Prepare a stable dispersion of graphene oxide in deionized water at a concentration of 1 mg/mL.
-
-
ODT Solution Preparation: Prepare a 10 mM solution of this compound in anhydrous chloroform.
-
Surface Modification:
-
Method A: Spin Coating (for graphene-on-substrate):
-
Place the cleaned graphene substrate on the spin coater chuck.
-
Dispense the 10 mM ODT solution onto the substrate to cover the entire surface.
-
Spin coat at 3000 rpm for 60 seconds.
-
Transfer the coated substrate to a hot plate and anneal at 60 °C for 30 minutes to facilitate the self-assembly of the ODT monolayer.[5]
-
-
Method B: Solution-Phase Assembly (for graphene oxide):
-
Add the graphene oxide dispersion to the ODT solution in a 1:1 volume ratio.
-
Sonicate the mixture for 30 minutes to ensure thorough mixing and interaction.
-
Stir the solution at room temperature for 24 hours.
-
Centrifuge the mixture to collect the ODT-modified graphene.
-
Wash the product with ethanol and deionized water three times to remove excess ODT.
-
Dry the final product in a vacuum oven at 40 °C.
-
-
-
Final Rinse and Dry: Rinse the modified graphene substrate/powder with ethanol to remove any physisorbed ODT molecules and dry with a gentle stream of nitrogen.
Protocol 2: Characterization of this compound Modified Graphene
This protocol outlines the key characterization techniques to confirm the successful surface modification.
1. Atomic Force Microscopy (AFM):
-
Objective: To analyze the surface morphology, roughness, and thickness of the ODT monolayer.
-
Procedure:
-
Mount the pristine and ODT-modified graphene substrates on the AFM sample holder.
-
Operate the AFM in tapping mode to acquire topography and phase images.
-
Measure the root-mean-square (RMS) roughness and the height profile of the modified surface. An increase in height and roughness is indicative of the ODT monolayer formation.[2]
-
2. Contact Angle Goniometry:
-
Objective: To determine the surface hydrophobicity.
-
Procedure:
-
Place a 5 µL droplet of deionized water on the surface of the pristine and ODT-modified graphene substrates.
-
Measure the static water contact angle using a goniometer. A significant increase in the contact angle confirms the successful formation of a hydrophobic ODT monolayer.[3]
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition and chemical states of the surface.
-
Procedure:
-
Place the samples in the XPS ultra-high vacuum chamber.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans of the C 1s, O 1s, and S 2p regions.
-
The presence of a sulfur (S 2p) peak at approximately 162-164 eV confirms the presence of the thiol group on the surface.[4][6] A decrease in the O 1s signal and an increase in the C 1s signal are also expected.
-
Protocol 3: Loading and Release of Doxorubicin
This protocol provides a representative method for loading a hydrophobic drug, doxorubicin (DOX), onto the ODT-modified graphene and studying its pH-responsive release.
Materials:
-
ODT-modified graphene
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Deionized water
-
UV-Vis spectrophotometer
Procedure:
1. Drug Loading:
-
Disperse 10 mg of ODT-modified graphene in 10 mL of deionized water.
-
Prepare a 1 mg/mL stock solution of doxorubicin in deionized water.
-
Add 10 mL of the DOX solution to the graphene dispersion.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for the adsorption of DOX onto the hydrophobic surface of the ODT-modified graphene.
-
Centrifuge the solution to separate the DOX-loaded graphene.
-
Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at 480 nm to determine the amount of unloaded DOX.
-
Calculate the drug loading capacity and efficiency using the following formulas:
-
Drug Loading Capacity (µg/mg) = (Initial mass of DOX - Mass of DOX in supernatant) / Mass of graphene
-
Drug Loading Efficiency (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Initial mass of DOX] x 100%
-
2. In Vitro Drug Release:
-
Disperse 1 mg of DOX-loaded ODT-modified graphene in 1 mL of PBS (pH 7.4 and pH 5.5) in separate dialysis bags (MWCO 10 kDa).
-
Immerse the dialysis bags in 20 mL of the corresponding PBS buffer at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Measure the absorbance of the withdrawn samples at 480 nm to determine the concentration of released DOX.
-
Plot the cumulative drug release percentage as a function of time for both pH conditions. The enhanced release at the lower pH demonstrates the pH-responsive nature of the drug delivery system.[7][8]
Mandatory Visualizations
Caption: Experimental workflow for surface modification and drug delivery application.
Caption: Logical relationship for drug loading and pH-responsive release.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dataphysics-instruments.com [dataphysics-instruments.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Frontiers | Graphene-based nanomaterials for stimuli-sensitive controlled delivery of therapeutic molecules [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Microcontact Printing with 1-Octadecanethiol for Advanced Surface Patterning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of microcontact printing (µCP) with 1-Octadecanethiol (ODT) for the creation of high-resolution, chemically patterned surfaces. This technique is a cornerstone of soft lithography, enabling the precise control of surface chemistry at the micro- and nanoscale. Such patterned surfaces are invaluable tools in fundamental cell biology, tissue engineering, and high-throughput drug screening.
Introduction to Microcontact Printing with this compound
Microcontact printing is a versatile and cost-effective method for generating patterns of self-assembled monolayers (SAMs) on a variety of substrates. The process utilizes a patterned elastomeric stamp, typically made of polydimethylsiloxane (PDMS), to transfer molecules of interest—the "ink"—onto a surface with high fidelity.
This compound (CH₃(CH₂)₁₇SH), a long-chain alkanethiol, is a widely used ink for patterning noble metal surfaces, particularly gold. The thiol group (-SH) at one end of the ODT molecule exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, highly ordered, and robust self-assembled monolayer. The long alkyl chain (C18) of ODT creates a hydrophobic surface, which can be used to control the adsorption of proteins and the attachment of cells. This precise control over surface properties makes µCP with ODT a powerful tool for a range of applications, from fundamental studies of cell-surface interactions to the development of sophisticated cell-based assays for drug discovery.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with microcontact printing of this compound.
| Parameter | Typical Value | Substrate | Notes |
| Water Contact Angle | 100° - 110° | Gold | Indicates the formation of a hydrophobic, well-ordered ODT monolayer. |
| ODT Monolayer Thickness | ~2.5 nm | Gold | Consistent with a single, vertically oriented monolayer of ODT molecules. |
| Feature Resolution | Down to sub-100 nm | Gold | Dependent on the master pattern, stamp properties, and printing conditions. Diffusion of the ODT ink can limit resolution.[1] |
| Contact Time | 10 - 60 seconds | Gold | Sufficient for the transfer and self-assembly of the ODT monolayer. Longer times can lead to pattern spreading. |
| Property | This compound (ODT) | Hexadecanethiol (HDT) | Dodecanethiol (DDT) |
| Molecular Weight ( g/mol ) | 286.56 | 258.51 | 202.40 |
| Chain Length (Carbons) | 18 | 16 | 12 |
| Relative Ink Diffusion | Low | Moderate | High |
| Pattern Fidelity | High | Good | Lower |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of microcontact printing with this compound on gold substrates.
Fabrication of the PDMS Stamp
A high-quality PDMS stamp is crucial for successful microcontact printing. This protocol is based on the widely used Sylgard 184 silicone elastomer.
Materials:
-
SYLGARD™ 184 Silicone Elastomer base and curing agent
-
Master with desired micropattern (e.g., silicon wafer with photoresist features)
-
Weighing boat or disposable cup
-
Plastic stirring rod or spatula
-
Vacuum desiccator
-
Oven
Protocol:
-
Preparation of the Master: The master mold, which contains the negative of the desired pattern, is typically fabricated using standard photolithography techniques.
-
Mixing the PDMS Prepolymer: In a weighing boat, thoroughly mix the SYLGARD™ 184 Silicone Elastomer base and curing agent in a 10:1 mass ratio (e.g., 10 g of base to 1 g of curing agent).[2]
-
Degassing: Place the mixture in a vacuum desiccator for approximately 30 minutes to remove any air bubbles introduced during mixing.
-
Pouring and Curing: Carefully pour the degassed PDMS mixture over the master. Place the master and PDMS in an oven to cure. Curing times and temperatures can be varied (e.g., 2 hours at 70°C).
-
Stamp Removal: Once cured, carefully peel the PDMS stamp from the master. The stamp is now ready for use.
Inking the PDMS Stamp
Materials:
-
PDMS stamp
-
This compound (ODT)
-
Anhydrous ethanol
-
Clean, lint-free cloth or cotton swab
-
Nitrogen gas source (optional)
Protocol:
-
Prepare the Inking Solution: Prepare a 1-5 mM solution of this compound in anhydrous ethanol.
-
Apply the Ink: Apply the ODT solution to the patterned surface of the PDMS stamp using a clean, lint-free cloth or a cotton swab. Ensure the entire patterned surface is wetted.
-
Incubation: Allow the ink to incubate on the stamp for 30-60 seconds. During this time, the ODT molecules will diffuse into the outer layer of the PDMS.
-
Drying: Gently blow-dry the stamp with a stream of nitrogen gas or allow it to air dry until no liquid is visible. The stamp is now "inked" and ready for printing.
Microcontact Printing on Gold Substrates
Materials:
-
Inked PDMS stamp
-
Gold-coated substrate (e.g., glass slide or silicon wafer with a thin layer of gold)
-
Tweezers
-
Clean, flat surface
Protocol:
-
Substrate Preparation: Ensure the gold substrate is clean and dry. It can be cleaned by rinsing with ethanol and drying with nitrogen.
-
Contacting the Stamp and Substrate: Carefully place the inked PDMS stamp onto the gold substrate. Apply gentle, uniform pressure for 10-30 seconds.[2] Avoid excessive pressure, which can deform the stamp and distort the pattern.
-
Stamp Removal: Using tweezers, carefully peel the stamp away from the substrate.
-
Patterned Surface: A self-assembled monolayer of this compound has now been transferred to the gold substrate in the pattern of the stamp. The patterned areas are hydrophobic, while the unprinted areas of the gold substrate remain hydrophilic.
Visualizations
Experimental Workflow
Caption: Experimental workflow for microcontact printing of this compound.
Integrin-Mediated Cell Adhesion Signaling Pathway
Caption: Integrin-mediated signaling pathway on a patterned surface.
Applications in Drug Development
The ability to precisely control the cellular microenvironment using ODT-patterned surfaces has significant implications for drug discovery and development.
High-Throughput Screening (HTS)
By creating microarrays of cell-adhesive islands on a non-adhesive background, researchers can generate large arrays of single cells or small cell clusters. This controlled cell arrangement reduces cell-to-cell variability, leading to more robust and reproducible data in high-throughput screening assays.[3] For example, the effects of drug candidates on cell morphology, proliferation, and apoptosis can be quantified with greater precision.
Studying Drug Effects on Cell Adhesion and Migration
Many disease processes, including cancer metastasis and inflammation, involve alterations in cell adhesion and migration. ODT-patterned surfaces can be used to create defined "tracks" or "islands" for cell movement, allowing for the quantitative analysis of how different drugs affect these processes. The hydrophobic nature of the ODT monolayer can act as a barrier to cell spreading, enabling the study of cell guidance and chemotaxis in response to pharmaceutical compounds.
Development of More Predictive In Vitro Models
Traditional 2D cell culture on uniformly coated plastic surfaces often fails to recapitulate the complex microenvironment of native tissues. By micropatterning surfaces with ODT and subsequently backfilling with cell-adhesive molecules, it is possible to create more physiologically relevant cell culture models. These "organ-on-a-chip" and "tissue-on-a-chip" platforms can provide more predictive data on drug efficacy and toxicity, potentially reducing the reliance on animal testing in the early stages of drug development.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microcontact Printing with Thiols – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 3. Recent advances in cell micropatterning techniques for bioanalytical and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Creating tissue on chip constructs in microtitre plates for drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Octadecanethiol as a Hydrophobic Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octadecanethiol (ODT) is an alkanethiol that readily forms self-assembled monolayers (SAMs) on various metal surfaces, most notably gold, silver, and copper. The long 18-carbon alkyl chain of ODT presents a dense, nonpolar interface, rendering the underlying surface highly hydrophobic. This property is exploited in a range of applications, including the creation of anti-tarnishing and corrosion-resistant coatings, the control of surface wetting in microfluidics and heat transfer applications, and as a component in the development of functionalized nanoparticles for biomedical applications. These application notes provide detailed protocols for the preparation and characterization of ODT-based hydrophobic surfaces and explore their use in drug delivery systems.
Data Presentation
The hydrophobicity of a surface is primarily quantified by its water contact angle. The following tables summarize typical water contact angles, monolayer thickness, and stability data for ODT SAMs on various substrates.
Table 1: Water Contact Angles on this compound Coated Surfaces
| Substrate | Untreated Water Contact Angle (°) | ODT-Coated Water Contact Angle (°) |
| Gold (Au) | < 90 | ~102 - 115 |
| Silver (Ag) | Variable | ~100 - 110 |
| Copper (Cu) | Variable | ~116 - 160 (with nano-structuring) |
| GaAs | ~67 | ~100 - 102 |
Table 2: Properties of this compound Self-Assembled Monolayers
| Property | Value | Substrate(s) |
| Monolayer Thickness | ~2.1 nm | Gold, GaAs |
| Formation Time | Rapid initial adsorption (minutes), slow organization (hours) | Gold |
| Thermal Stability | Stable up to ~100-200°C | InAs |
Experimental Protocols
The following are detailed protocols for the formation of ODT SAMs on common substrates.
Protocol 1: Formation of a this compound SAM on a Gold Surface
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound (ODT), 98% or higher purity
-
Absolute Ethanol (200 proof)
-
Hexane (optional, for final rinse)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas, high purity
-
Glass or polypropylene containers with sealable caps
-
Tweezers (non-magnetic, gold-coated tips recommended)
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the gold substrate in freshly prepared piranha solution for 10-15 minutes.
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
Alternatively, for a less hazardous cleaning, sonicate the substrate sequentially in acetone, isopropanol, and DI water (10-15 minutes each), followed by nitrogen drying.
-
-
Preparation of ODT Solution:
-
Prepare a 1 mM solution of ODT in absolute ethanol. For example, dissolve 28.7 mg of ODT in 100 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the cleaned and dried gold substrate in a clean glass or polypropylene container.
-
Pour the 1 mM ODT solution into the container, ensuring the substrate is fully immersed.
-
To minimize oxidation, reduce the headspace above the solution and backfill the container with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the ODT solution using clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bonded (physisorbed) ODT molecules.
-
For an even cleaner surface, perform a final rinse with a nonpolar solvent like hexane.
-
Dry the ODT-coated substrate under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the prepared substrates in a clean, dry environment, such as a desiccator or a nitrogen-filled container, to prevent contamination.
-
Protocol 2: Formation of a this compound SAM on a Silver Surface
Materials:
-
Silver-coated substrate
-
0.5 M Glucose solution
-
Active silver ion solution (Tollens' reagent)
-
This compound (ODT)
-
Absolute Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of a Fresh Silver Surface (Tollens' Test): [1]
-
Place a clean substrate (e.g., glass slide) in a petri dish.
-
Add a few drops of 0.5 M glucose solution to the substrate.
-
Add a larger volume (approx. 3x the glucose solution) of freshly prepared active silver ion solution (Tollens' reagent) and gently agitate to mix.[1]
-
A silver mirror will form on the substrate over several minutes.
-
Carefully rinse the substrate with DI water to remove the reaction mixture and any precipitate.
-
-
ODT Coating:
-
Dry the freshly prepared silver surface with a gentle stream of nitrogen.
-
Prepare a 1 mM solution of ODT in absolute ethanol.
-
Cover the silver surface with the ODT solution and allow the ethanol to evaporate at room temperature.[1] This leaves behind a self-assembled monolayer of ODT.
-
-
Rinsing:
-
Gently rinse the surface with fresh ethanol to remove excess ODT and dry with nitrogen.
-
Protocol 3: Formation of a this compound SAM on a Copper Surface
Materials:
-
Copper substrate
-
Acetic acid solution (for creating a nanostructured surface, optional)
-
This compound (ODT)
-
Ethanol
-
Acetone
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Mechanically polish the copper substrate to a mirror finish.
-
Clean the substrate by sonicating in acetone and then ethanol (10-15 minutes each).
-
Rinse with DI water and dry with nitrogen gas.
-
-
Surface Nanostructuring (Optional, for Superhydrophobicity): [2]
-
SAM Formation:
-
Immerse the cleaned (or nanostructured) copper substrate in a 1 mM solution of ODT in ethanol for 1 to 24 hours.
-
Rinse the substrate thoroughly with ethanol to remove physisorbed molecules.
-
Dry the coated surface with a stream of nitrogen.
-
Characterization of ODT Coatings
The quality and properties of the ODT SAM can be assessed using various surface analysis techniques:
-
Contact Angle Goniometry: To measure the static water contact angle and assess the hydrophobicity and uniformity of the coating.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface, including the presence of the sulfur headgroup bonded to the metal substrate.
-
Ellipsometry: To measure the thickness of the SAM.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and uniformity of the monolayer.
Application in Drug Development: Functionalization of Nanoparticles
ODT can be used to impart hydrophobicity to nanoparticles, a property that can be leveraged in drug delivery systems. For instance, creating amphiphilic Janus nanoparticles where one hemisphere is hydrophobic (ODT-coated) and the other is hydrophilic and functionalized with a targeting ligand.
Protocol 4: Hypothetical Protocol for Creating ODT-Functionalized Gold Nanoparticles for Drug Encapsulation
Materials:
-
Gold nanoparticles (AuNPs) of a desired size
-
This compound (ODT)
-
A hydrophilic thiol-terminated molecule (e.g., HS-PEG-COOH) for creating amphiphilicity
-
A hydrophobic drug
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing
Procedure:
-
Partial Functionalization with ODT:
-
Disperse a known concentration of AuNPs in ethanol.
-
Add a sub-stoichiometric amount of a 1 mM ODT solution in ethanol to the AuNP dispersion. The exact ratio will need to be optimized to achieve partial surface coverage.
-
Allow the reaction to proceed for several hours with gentle stirring.
-
-
Hydrophilic Functionalization:
-
To the same solution, add an excess of a 1 mM solution of HS-PEG-COOH in ethanol.
-
Continue stirring for another 12-24 hours to allow the PEGylated thiol to occupy the remaining sites on the AuNP surface.
-
-
Purification:
-
Purify the functionalized AuNPs by repeated centrifugation and resuspension in ethanol and then PBS to remove unreacted thiols.
-
-
Hydrophobic Drug Loading:
-
Disperse the amphiphilic AuNPs in an aqueous solution.
-
Prepare a solution of the hydrophobic drug in a water-miscible organic solvent (e.g., ethanol, DMSO).
-
Slowly add the drug solution to the AuNP dispersion while stirring. The hydrophobic ODT domains on the nanoparticles will facilitate the encapsulation of the drug.
-
-
Final Purification:
-
Dialyze the drug-loaded nanoparticle solution against PBS to remove any unloaded drug and organic solvent.
-
Visualizations
References
Application Notes and Protocols for Fabricating Selective Hydrogen Sensors with a 1-Octadecanethiol Membrane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fabrication and characterization of a selective hydrogen (H₂) sensor utilizing a 1-Octadecanethiol (ODT) self-assembled monolayer (SAM) as a selective membrane. The protocol is based on the successful fabrication of a room-temperature, flexible hydrogen sensor using a palladium (Pd)/zinc oxide (ZnO) nanoparticle-based platform.[1][2] The ODT membrane enhances the sensor's selectivity by effectively blocking larger interfering gas molecules while allowing smaller hydrogen molecules to reach the sensing layer.[1]
Principle and Application
Hydrogen is a clean and promising energy carrier, but its high flammability necessitates sensitive and selective sensors for leak detection.[3] This protocol details the fabrication of a chemiresistive hydrogen sensor that operates at room temperature. The sensor's working principle is based on the change in electrical resistance of a semiconductor material (ZnO nanoparticles) upon exposure to hydrogen gas. Palladium nanoparticles act as a catalyst for the dissociation of H₂ molecules into hydrogen atoms, which then diffuse into the ZnO, causing a change in its conductivity.[1]
The key innovation in this design is the application of a self-assembled monolayer of this compound. This long-chain alkanethiol forms a hydrophobic, well-ordered membrane on the sensor surface.[1][4] This membrane acts as a molecular sieve, leveraging the small kinetic diameter of hydrogen (0.289 nm) to allow its passage while hindering the diffusion of larger molecules like methane, ethanol, and acetone.[1][5] This significantly improves the sensor's selectivity, a critical parameter for reliable hydrogen detection in complex environments.
Quantitative Sensor Performance Data
The performance of the fabricated Pd/ZnO sensor with a this compound membrane is summarized in the tables below. The data is extracted from studies demonstrating the successful implementation of this sensor design.[1][2]
Table 1: Sensor Response to Varying Hydrogen Concentrations
| Hydrogen Concentration (%) | Sensor Response |
| 0.1 | 39.2 |
| 0.25 | 75 |
| 0.5 | 110 |
| 1.0 | 150 |
| 2.0 | 186 |
Sensor response is defined as (R_air - R_gas) / R_gas, where R_air is the resistance in air and R_gas is the resistance in the target gas.[1]
Table 2: Dynamic Response Characteristics
| Hydrogen Concentration (%) | Response Time (s) | Recovery Time (s) |
| 0.1 | 68 | Not Specified |
| 2.0 | 43 | Not Specified |
Table 3: Selectivity Against Interfering Gases
| Interfering Gas (0.25% concentration) | Sensor Response |
| Methane (CH₄) | 4 |
| Ethanol (C₂H₅OH) | 1.5 |
| Acetone (C₃H₆O) | 3 |
| Humid Air (100% RH) | Minimal |
Experimental Protocols
This section provides detailed, step-by-step protocols for the fabrication of the selective hydrogen sensor.
Materials and Equipment
Materials:
-
Zinc oxide (ZnO) nanoparticles
-
Terpinol
-
Ethyl cellulose
-
Ethanol
-
This compound (ODT)
-
Flexible substrate (e.g., Polyimide)
-
Palladium (Pd) sputtering target
-
Deionized (DI) water
Equipment:
-
Magnetic stirrer
-
Spin coater
-
DC magnetron sputtering system
-
Tube furnace or annealing system
-
Scanning Electron Microscope (SEM)
-
X-ray Photoelectron Spectrometer (XPS)
-
Gas sensing measurement setup with mass flow controllers
-
Source measure unit for resistance measurement
Protocol 1: Preparation of ZnO Nanoparticle Paste
-
Add 2 g of ethyl cellulose to a mixture of 20 mL of ethanol and 78 mL of terpinol.
-
Stir the mixture with a magnetic stirrer for 24 hours to ensure complete dissolution.
-
Add ZnO nanoparticles to the solution to form the final paste. The exact amount of ZnO will depend on the desired paste viscosity and thickness of the final film.
Protocol 2: Sensor Fabrication
This protocol outlines the layer-by-layer fabrication of the sensor on a flexible substrate.
-
Substrate Cleaning: Thoroughly clean the flexible substrate (e.g., polyimide) with acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
ZnO Layer Deposition:
-
Deposit the prepared ZnO nanoparticle paste onto the substrate.
-
Use a suitable deposition technique like screen printing or spin coating to achieve a uniform film.
-
Dry the film to remove the organic binders and sinter the ZnO nanoparticles. A typical process involves heating at a specific temperature profile in a furnace.
-
-
Palladium Nanoparticle Formation:
-
Deposit a thin film of palladium onto the ZnO layer using DC magnetron sputtering. A shadow mask can be used to define the desired electrode pattern.[1]
-
Anneal the substrate at a temperature sufficient to induce the formation of palladium nanoparticles from the thin film. For example, annealing at 300°C can lead to the formation of evenly distributed Pd nanoparticles.[1]
-
-
This compound Membrane Deposition:
-
Prepare a solution of this compound in a suitable solvent like ethanol. A 2% solution has been shown to be effective.[1]
-
Spin-coat the ODT solution onto the palladium nanoparticle layer at a speed of 1500 rpm for 30 seconds.[1]
-
Dry the sensor at room temperature for 24 hours to allow for the removal of the solvent and the self-assembly of the ODT monolayer.[1]
-
Protocol 3: Sensor Characterization and Gas Sensing Measurement
-
Structural and Morphological Characterization:
-
Use Scanning Electron Microscopy (SEM) to visualize the surface morphology, including the distribution of Pd nanoparticles and the uniformity of the deposited layers.
-
Employ X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition and chemical states of the sensor surface.
-
-
Gas Sensing Measurement:
-
Place the fabricated sensor in a sealed test chamber equipped with gas inlets and outlets connected to mass flow controllers.
-
Connect the sensor electrodes to a source measure unit to monitor the resistance.
-
Purge the chamber with a carrier gas (e.g., synthetic air) until a stable baseline resistance is achieved.
-
Introduce a known concentration of hydrogen gas into the chamber and record the change in resistance over time until it stabilizes.
-
Purge the chamber again with the carrier gas to allow the sensor to recover to its baseline resistance.
-
Repeat the process for different hydrogen concentrations and for various interfering gases to evaluate the sensor's response, selectivity, and dynamic characteristics.
-
Diagrams
Caption: Experimental workflow for sensor fabrication.
Caption: Hydrogen detection signaling pathway.
References
Application Notes and Protocols for 1-Octadecanethiol in Molecular Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octadecanethiol (ODT), a long-chain alkanethiol with the chemical formula CH₃(CH₂)₁₇SH, is a foundational molecule in the field of molecular electronics. Its ability to form highly ordered, self-assembled monolayers (SAMs) on various conductive and semiconductive surfaces makes it an ideal candidate for creating ultrathin insulating layers, defining electrode-molecule interfaces, and fabricating molecular-scale electronic devices. These application notes provide a comprehensive overview of the use of ODT in molecular electronics, including detailed experimental protocols and key performance data.
Applications of this compound in Molecular Electronics
This compound SAMs serve several critical functions in molecular electronic devices:
-
Tunnel Barriers: The well-defined thickness and high packing density of ODT SAMs create excellent tunnel barriers, allowing for the study of quantum tunneling phenomena. The insulating alkyl chain acts as a barrier to electron transport between two electrodes.
-
Dielectric Layers: In field-effect transistor (FET) geometries, ODT SAMs can function as ultrathin gate dielectrics, enabling low-voltage operation and miniaturization of devices.
-
Surface Passivation and Modification: ODT SAMs can passivate semiconductor surfaces, reducing surface states and improving device performance. They also provide a versatile platform for further chemical functionalization.[1]
-
Sensors: Functionalized ODT SAMs can be used to create highly sensitive chemical and biological sensors. For instance, graphene-based field-effect transistors functionalized with ODT have been successfully employed for the detection of heavy metal ions like mercury.[2][3]
-
Molecular Diodes and Junctions: ODT is a key component in metal-molecule-metal junctions, where it forms the core of the molecular device. These junctions have been fabricated using various electrode materials, including gold, silver, platinum, and indium tin oxide.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based molecular electronic devices.
Table 1: Electrical Properties of this compound Molecular Junctions
| Parameter | Value | Substrate/Electrodes | Measurement Technique |
| Resistance per molecule | ~2 x 10¹³ Ω | Indium Tin Oxide / Aluminum | Current-Voltage (I-V) Measurement |
| Tunneling Decay Constant (β) | ~1.1 per carbon atom (C⁻¹) or 0.88 Å⁻¹ | Au, Pt, Ag | Conductive AFM |
| Through-bond Decay Constant (βtb) | 1.14 per methylene group or 0.91 Å⁻¹ | Mercury | Electro-reduction of Ru(NH₃)₆³⁺ |
| Through-space Decay Constant (βts) | 1.31 Å⁻¹ | Mercury | Electro-reduction of Ru(NH₃)₆³⁺ |
Table 2: Physical Properties of this compound SAMs
| Parameter | Value | Substrate | Measurement Technique |
| SAM Thickness | 2.2 nm | Gold | Atomic Force Microscopy (AFM) |
| SAM Thickness | 14.9 ± 1.2 Å | InP(100) | Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) |
| Average Tilt Angle of Alkyl Chains | 51 ± 4° | InP(100) | Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) |
Experimental Protocols
Protocol 1: Substrate Cleaning
The quality of the SAM is critically dependent on the cleanliness of the substrate. Below are protocols for cleaning common substrates.
A. Gold (Au) Substrates:
-
Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Prepare a 3:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse the gold substrate in the piranha solution for 10-15 minutes.
-
Rinse the substrate thoroughly with deionized (DI) water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
UV/Ozone Cleaning:
-
Place the gold substrate in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
Rinse with ethanol and dry with nitrogen.
-
B. Silicon (Si) Substrates:
-
RCA Cleaning: Perform a standard RCA clean to remove organic and metallic contaminants.
-
Hydrofluoric Acid (HF) Dip (Caution: HF is highly toxic and corrosive. Handle with extreme care and appropriate safety measures).
-
To remove the native oxide layer and create a hydrogen-terminated surface, dip the Si substrate in a dilute HF solution (e.g., 2% HF) for 1-2 minutes.
-
Rinse with DI water and dry with nitrogen.
-
Protocol 2: Formation of this compound Self-Assembled Monolayers (SAMs)
A. Solution-Based Deposition:
-
Solution Preparation: Prepare a 1-10 mM solution of this compound in a high-purity solvent such as ethanol or hexane.[4]
-
Immersion: Immerse the cleaned substrate into the ODT solution. The immersion time can vary from a few minutes to 24 hours. A common practice is to immerse for 12-18 hours to ensure the formation of a well-ordered monolayer.[6]
-
Rinsing: After immersion, remove the substrate from the solution and rinse thoroughly with the pure solvent (e.g., ethanol) to remove any physisorbed molecules.
-
Drying: Dry the substrate under a gentle stream of dry nitrogen.
B. Vapor-Phase Deposition:
-
Place the cleaned substrate and a small amount of this compound in a vacuum chamber.
-
Heat the ODT to induce sublimation.
-
The ODT vapor will deposit on the substrate surface, forming a SAM. This method can produce highly ordered and dense monolayers.[7]
Protocol 3: Characterization of ODT SAMs
A. Atomic Force Microscopy (AFM) for Surface Morphology:
-
Operate the AFM in tapping mode to minimize damage to the soft molecular layer.
-
Scan the surface to obtain topographical images. A well-formed ODT SAM on a smooth substrate should exhibit a very low root-mean-square (RMS) roughness.
-
The thickness of the SAM can be estimated by measuring the height difference between a bare region of the substrate and the SAM-covered area.
B. X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition:
-
Acquire high-resolution spectra of the S 2p, C 1s, and the substrate's core level peaks (e.g., Au 4f).
-
The S 2p peak for a thiolate bound to gold typically appears around 162 eV.[8] The C 1s peak for the alkyl chain is expected around 285 eV.[9]
-
The relative atomic concentrations can be used to confirm the presence and purity of the ODT monolayer.
C. Current-Voltage (I-V) Measurements for Electrical Characterization:
-
Fabricate a metal-molecule-metal junction with the ODT SAM sandwiched between two electrodes.
-
Use a probe station and a semiconductor parameter analyzer to apply a voltage bias across the junction and measure the resulting current.
-
Sweep the voltage over a desired range (e.g., -1 V to +1 V) and record the current to obtain the I-V characteristic.[10]
-
The shape of the I-V curve can provide information about the charge transport mechanism (e.g., tunneling).
Visualizations
Caption: Experimental workflow for ODT SAM fabrication and characterization.
Caption: Schematic of a metal-molecule-metal junction with an ODT SAM.
Caption: Charge transport mechanism through an ODT molecular junction.
References
- 1. AFM Controlled Selective Deposition of this compound on Gold [cjcu.jlu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. if.tugraz.at [if.tugraz.at]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fabrication and characterization of “on-edge” molecular junctions for molecular electronics | Applied Physics Letters | AIP Publishing [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: 1-Octadecanethiol (ODT) Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Octadecanethiol (ODT) for the formation of self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the formation and characterization of ODT SAMs.
| Problem | Possible Causes | Recommended Solutions |
| Low Contact Angle / Hydrophilic Surface | 1. Incomplete SAM formation: The ODT concentration may be too low, or the immersion time is insufficient. 2. Contaminated Substrate: The underlying substrate (e.g., gold) was not sufficiently cleaned before immersion. 3. Contaminated ODT Solution: The solvent or the ODT itself may be impure. 4. SAM Degradation: The monolayer may have oxidized or become contaminated after formation. | 1. Optimize Concentration and Time: Increase the ODT concentration to the 1-10 mM range and/or increase the immersion time (typically 18-24 hours is recommended for a well-ordered monolayer).[1] 2. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for the substrate. For gold, this can include piranha solution or UV/ozone treatment.[2] 3. Use High-Purity Reagents: Utilize high-purity ODT and absolute ethanol (or another appropriate solvent). Prepare fresh solutions before use. 4. Proper Handling and Storage: After formation, rinse the SAM thoroughly with the pure solvent and dry with an inert gas (e.g., nitrogen). Store in a clean, dry, and inert environment. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Substrate Preparation: Inconsistent cleaning procedures can lead to different surface states. 2. Environmental Contamination: Exposure to airborne contaminants, especially silanes or other thiols, can affect SAM quality. 3. Solution Aging: The ODT solution may degrade over time, especially if exposed to oxygen. | 1. Standardize Protocols: Adhere to a strict and consistent protocol for substrate cleaning and SAM formation. 2. Maintain a Clean Workspace: Perform experiments in a clean environment, preferably in a fume hood not used for silane chemistry. 3. Prepare Fresh Solutions: Always use freshly prepared ODT solutions for each experiment. |
| Hazy or Visibly Contaminated Surface | 1. Precipitation of ODT: The concentration of ODT may be too high, or the solvent may not be appropriate, leading to precipitation on the surface. 2. Inadequate Rinsing: Residual ODT and other contaminants may remain on the surface if not rinsed properly. | 1. Adjust Concentration: Ensure the ODT concentration is within the optimal range (typically 1-10 mM for ethanol). 2. Thorough Rinsing: After removing the substrate from the ODT solution, rinse it thoroughly with fresh, pure solvent (e.g., ethanol) to remove any physisorbed molecules. |
| Poor SAM Quality on Semiconductor Substrates (e.g., GaAs) | 1. Surface Oxides: A native oxide layer on the semiconductor surface can inhibit the formation of a strong bond between the thiol and the substrate.[3] | 1. Oxide Removal: Prior to SAM formation, the native oxide layer must be removed using an appropriate chemical etching procedure.[4] This should be immediately followed by immersion in the ODT solution to prevent re-oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for SAM formation on a gold substrate?
A1: For gold substrates, a concentration in the range of 1 to 10 millimolar (mM) of this compound in a high-purity solvent like absolute ethanol is commonly recommended.[1][5] While SAMs can form from more dilute solutions in the micromolar (µM) range, they may result in imperfect or less-ordered monolayers.[1] The optimal concentration can also be influenced by the desired immersion time and the specific application.
Q2: How long should I immerse my substrate in the this compound solution?
A2: While the initial adsorption of thiols onto a gold surface is rapid, achieving a well-ordered, densely packed monolayer takes more time.[6] A standard immersion time of 18 to 24 hours at room temperature is widely used to ensure the formation of a high-quality SAM.[1] Shorter immersion times can result in a less organized monolayer.
Q3: What is the best solvent to use for preparing the this compound solution?
A3: Absolute ethanol is the most common and recommended solvent for preparing ODT solutions for SAM formation on gold.[1] It is crucial to use a high-purity, anhydrous solvent to prevent contamination and ensure the quality of the monolayer.
Q4: How can I confirm the formation and quality of my ODT SAM?
A4: Several surface-sensitive techniques can be used to characterize ODT SAMs:
-
Contact Angle Goniometry: A high water contact angle (typically >100°) indicates a hydrophobic surface, which is characteristic of a well-formed ODT SAM.[7]
-
Ellipsometry: This technique can be used to measure the thickness of the monolayer, which should be consistent with the length of the ODT molecule (approximately 2-2.5 nm).[2][7]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface, showing the presence of sulfur and carbon from the ODT.[4]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and identify any defects or inconsistencies in the monolayer.[7]
Q5: My ODT SAM appears to degrade over time. How can I improve its stability?
A5: ODT SAMs can be susceptible to oxidation and contamination over time, especially when exposed to air and light. To enhance stability:
-
Ensure the SAM is formed from a fresh, high-purity solution to minimize defects.
-
After formation, rinse the SAM thoroughly and dry it under a stream of inert gas (e.g., nitrogen or argon).
-
Store the prepared SAMs in a clean, dark, and dry environment, preferably under an inert atmosphere.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the formation and characterization of this compound SAMs.
| Parameter | Typical Value(s) | Substrate | Measurement Technique |
| ODT Solution Concentration | 1 - 10 mM | Gold | N/A |
| 0.025 M | Copper | N/A | |
| Immersion Time | 18 - 24 hours | Gold | N/A |
| 30 minutes | Copper | N/A | |
| Water Contact Angle | 100° - 112° | Gold, GaAs, Copper | Contact Angle Goniometry |
| Monolayer Thickness | ~2.1 - 2.5 nm | Gold, GaAs | Ellipsometry |
Experimental Protocol: Formation of an ODT SAM on a Gold Substrate
This protocol outlines the key steps for preparing a high-quality this compound self-assembled monolayer on a gold surface.
1. Materials and Reagents:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound (ODT), high purity
-
Absolute Ethanol (200 proof), high purity
-
Deionized (DI) water
-
Nitrogen or Argon gas for drying
-
Appropriate cleaning agents for the gold substrate (e.g., piranha solution - EXTREME CAUTION REQUIRED )
-
Clean glass vials with caps
-
Tweezers
2. Substrate Cleaning (Example using Piranha Solution - perform in a certified fume hood with appropriate personal protective equipment):
-
Immerse the gold substrate in freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 5-10 minutes.
-
Carefully remove the substrate and rinse thoroughly with copious amounts of DI water.
-
Rinse the substrate with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen or argon gas.
-
Use the cleaned substrate immediately for SAM formation.
3. Preparation of ODT Solution:
-
In a clean glass vial, prepare a 1 mM solution of ODT in absolute ethanol. For example, dissolve approximately 2.87 mg of ODT in 10 mL of absolute ethanol.
-
Gently sonicate the solution for a few minutes to ensure the ODT is fully dissolved.
4. SAM Formation:
-
Place the cleaned and dried gold substrate in the freshly prepared 1 mM ODT solution.
-
Ensure the entire gold surface is submerged.
-
Cap the vial to minimize solvent evaporation and contamination. For optimal results, purge the vial with nitrogen or argon before sealing.
-
Allow the substrate to incubate in the solution for 18-24 hours at room temperature.[1]
5. Rinsing and Drying:
-
After the incubation period, carefully remove the substrate from the ODT solution using clean tweezers.
-
Rinse the substrate thoroughly with a stream of fresh absolute ethanol to remove any non-chemisorbed ODT molecules.
-
Dry the substrate under a gentle stream of nitrogen or argon gas.
6. Characterization:
-
The freshly prepared ODT SAM is now ready for characterization using techniques such as contact angle goniometry, ellipsometry, XPS, or AFM.
Visualizations
Caption: Experimental workflow for the formation of a this compound SAM on a gold substrate.
Caption: Troubleshooting logic for a low contact angle on an ODT SAM.
References
Technical Support Center: 1-Octadecanethiol (ODT) Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the effect of solvents on the quality of 1-Octadecanethiol (ODT) Self-Assembled Monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for preparing this compound (ODT) SAMs and why?
A1: Ethanol is the most widely used solvent for preparing ODT SAMs.[1] This is due to its ability to dissolve a variety of alkanethiols, its availability in high purity, its relatively low cost, and its non-toxic nature.[1] Ethanol facilitates the formation of well-ordered and densely packed monolayers.[1][2]
Q2: How does solvent polarity affect the quality of ODT SAMs?
A2: Solvent polarity plays a crucial role in the quality of the resulting SAM. Polar solvents are generally favored as they can facilitate the formation of well-ordered and denser monolayers.[3] Solvents with high polarity can enhance the quality of alkanethiol SAMs due to strong hydrophobic interactions between the nonpolar alkyl chains.[4] Conversely, low-polarity solvents can disrupt the tight packing of the monolayer.[4] For instance, studies have shown that monolayers of alkanethiols are highly impermeable when formed in solvents like hexane and chloroform compared to those formed in ethanol, DMF, or toluene.[5]
Q3: Does the choice of solvent influence the formation kinetics of ODT SAMs?
A3: Yes, the solvent choice significantly impacts the formation kinetics of ODT SAMs. Some studies suggest that SAM formation occurs faster in certain non-polar solvents like heptane or hexane compared to polar protic solvents such as ethanol.[1] However, it is also noted that SAMs formed in these non-polar solvents may be less organized than those formed in ethanol.[1] The initial adsorption rate can be hindered by solvent-substrate interactions, where solvent molecules need to be displaced from the surface before thiol adsorption can occur.[1]
Q4: Can the temperature of the solvent affect the structure of the SAM?
A4: Absolutely. The effect of the solvent on the SAM structure is strongly influenced by the solution temperature.[2] Higher thermal energy can increase the diffusion rate of molecules on the surface during SAM formation, leading to organic SAMs with improved structural quality, characterized by large ordered domains and fewer structural defects.[6] For example, well-ordered octanethiol SAMs with a long-range ordered structure were formed in ethanol at a high temperature.[2]
Troubleshooting Guide
Issue 1: Incomplete or No Monolayer Formation
-
Possible Cause: Poor solubility of this compound in the chosen solvent.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure that the this compound is fully dissolved in the solvent at the desired concentration (typically 1 mM). Gentle heating or sonication may aid dissolution, but allow the solution to return to room temperature before substrate immersion.
-
Solvent Selection: If solubility is an issue, consider a different solvent. While ethanol is common, other solvents like toluene or tetrahydrofuran (THF) can also be used.[2][7] However, be aware of the potential impact on monolayer quality.
-
Issue 2: Disordered or Poorly Packed Monolayer
-
Possible Cause: Inappropriate solvent choice leading to poor intermolecular interactions or solvent molecule incorporation.
-
Troubleshooting Steps:
-
Optimize Solvent Polarity: As a general guideline, polar solvents tend to promote better-ordered SAMs.[3] If you are using a non-polar solvent and observing a disordered monolayer, consider switching to ethanol or an ethanol/water mixture.[3]
-
Increase Immersion Time: The reorganization of the monolayer into a densely packed structure can take several hours.[1] Typical immersion times range from 12 to 24 hours.[8]
-
Elevate Temperature: Increasing the solution temperature during immersion can improve the structural order of the SAM.[2]
-
Issue 3: Presence of Pinholes and Defects in the Monolayer
-
Possible Cause: Trapped solvent molecules or contaminants on the substrate surface.
-
Troubleshooting Steps:
-
Ensure Substrate Cleanliness: The cleanliness of the substrate is a critical factor.[1] Employ a rigorous cleaning protocol for your gold substrate before immersion in the thiol solution.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize contaminants that can interfere with the self-assembly process.[1]
-
Rinsing Procedure: After removing the substrate from the thiol solution, rinse it thoroughly with fresh, clean solvent to remove any non-chemisorbed molecules and residual solution.
-
Experimental Protocols
Standard Protocol for this compound SAM Formation on Gold in Ethanol
-
Substrate Preparation:
-
Clean the gold substrate by sonicating in a sequence of high-purity solvents, for example, acetone, then isopropanol, and finally ethanol, for 10-15 minutes each.
-
Dry the substrate under a stream of dry nitrogen.
-
To ensure a pristine gold surface, the substrate can be further treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is advised when handling piranha solution.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. Ensure the thiol is fully dissolved.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrate into the 1 mM ODT solution in a clean, sealed container.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of dry nitrogen.
-
-
Characterization:
-
The quality of the SAM can be assessed using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Quantitative Data Summary
| Solvent | Contact Angle (Water) | Film Thickness (Ellipsometry) | Key Observations |
| Ethanol | ~110-115° | ~21-23 Å | Forms well-ordered, closely packed monolayers.[1][2] |
| Toluene | Varies | Similar to ethanol | Can result in different packing structures, sometimes a striped phase.[2] |
| Hexane | High | Similar to ethanol | Faster formation kinetics, but potentially less organized SAMs.[1][5] |
| N,N-Dimethylformamide (DMF) | Lower than ethanol | Similar to ethanol | Can be used to form good quality SAMs at room temperature.[2] |
| Ethanol/Water Mixture | High | - | Can lead to the formation of outstanding quality SAMs due to enhanced intermolecular interactions.[3][5] |
Note: The exact values for contact angle and film thickness can vary depending on the specific experimental conditions and the substrate used.
Visualizations
Caption: A typical experimental workflow for the preparation of this compound SAMs.
Caption: Key factors influencing the quality of this compound Self-Assembled Monolayers.
References
Technical Support Center: 1-Octadecanethiol (ODT) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-octadecanethiol (ODT) self-assembled monolayers (SAMs). The information provided is intended to assist with challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound (ODT) monolayer formation on a gold substrate?
The formation of an ODT monolayer on a gold surface is typically a two-stage process. Initially, a rapid adsorption of ODT molecules occurs, where they are in a disordered or "lying-down" phase. This is followed by a slower reorganization phase, which can take several hours, where the alkyl chains orient themselves into a densely packed, quasi-crystalline structure.[1]
Q2: What is the optimal immersion time for creating a well-ordered ODT monolayer?
While initial adsorption is rapid, achieving a highly ordered monolayer often requires an immersion time of 12 to 24 hours.[1] Shorter immersion times may result in incomplete or disordered monolayers.
Q3: How does the concentration of the ODT solution affect the monolayer formation?
The concentration of the ODT solution can influence the rate of monolayer formation. Higher concentrations can lead to a faster initial adsorption phase. However, a concentration of around 1 mM in ethanol is commonly used and has been shown to produce high-quality monolayers.
Q4: Can I reuse the ODT solution for multiple experiments?
It is not recommended to reuse the ODT solution. The thiol concentration will decrease with each use, and there is a risk of introducing contaminants, which can negatively impact the quality and reproducibility of your monolayers.
Troubleshooting Guide
Issue 1: Low water contact angle on the ODT monolayer after what should be a sufficient immersion time.
-
Possible Cause 1: Incomplete Monolayer Formation. Even with a long immersion time, a low concentration of ODT in the solution can lead to an incomplete monolayer.
-
Solution: Ensure you are using the correct concentration of ODT, typically 1 mM in high-purity ethanol. Prepare a fresh solution for each experiment.
-
-
Possible Cause 2: Contaminated Substrate or Solution. Organic residues or other impurities on the gold substrate or in the ethanol can interfere with the self-assembly process, leading to a disordered and less hydrophobic monolayer.
-
Solution: Thoroughly clean the gold substrate before immersion. Common cleaning methods include piranha solution (use with extreme caution), UV/ozone treatment, or plasma cleaning. Use high-purity ethanol (200 proof is recommended) to prepare the ODT solution.
-
-
Possible Cause 3: Oxidation of the Thiol. The thiol group of ODT can oxidize over time, especially when exposed to air and light, forming disulfides that do not readily bind to the gold surface.
-
Solution: Use fresh, high-purity ODT. Store it in a cool, dark place and under an inert atmosphere if possible.
-
Issue 2: High variability in monolayer quality between experiments.
-
Possible Cause 1: Inconsistent Immersion Time. Varying the immersion time, even by a few hours, can affect the final ordering of the monolayer, especially if the total time is less than 24 hours.
-
Solution: Standardize your immersion time for all experiments. For critical applications, a 24-hour immersion is recommended to ensure the monolayer has reached a stable, well-ordered state.
-
-
Possible Cause 2: Environmental Factors. Changes in temperature and humidity during the self-assembly process can influence the final monolayer structure.
-
Solution: Perform the immersion in a controlled environment. A desiccator or a glove box can help to minimize the effects of humidity and airborne contaminants.
-
Issue 3: AFM imaging reveals a patchy or disordered monolayer.
-
Possible Cause 1: Insufficient Immersion Time. A short immersion time will likely only allow for the initial, disordered phase of monolayer formation.
-
Solution: Increase the immersion time to at least 12-24 hours to allow for the reorganization and ordering of the alkyl chains.
-
-
Possible Cause 2: Substrate Roughness. A rough gold substrate can disrupt the long-range ordering of the ODT molecules.
-
Solution: Use ultra-smooth gold substrates, such as template-stripped gold, for applications requiring highly ordered monolayers.
-
Data Presentation
The following table summarizes the expected progression of ODT monolayer properties on a gold substrate as a function of immersion time, based on typical experimental observations.
| Immersion Time | Ellipsometric Thickness (Å) | Static Water Contact Angle (°) | Monolayer Ordering |
| < 1 minute | 10 - 15 | 60 - 80 | Disordered, "lying-down" phase |
| 1 - 30 minutes | 15 - 20 | 80 - 100 | Initial formation of ordered domains |
| 1 - 6 hours | 20 - 24 | 100 - 110 | Increasing domain size and ordering |
| 12 - 24 hours | ~21 - 25 | >110 | Well-ordered, densely packed monolayer |
Note: These values are approximate and can vary depending on the specific experimental conditions, such as substrate quality, solution concentration, and temperature.
Experimental Protocols
Protocol 1: ODT Monolayer Preparation
-
Substrate Cleaning: Clean the gold substrate using your preferred method (e.g., piranha etch, UV/ozone). Rinse thoroughly with deionized water and then high-purity ethanol. Dry the substrate with a stream of dry nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immersion: Immediately immerse the clean, dry gold substrate into the ODT solution.
-
Incubation: Cover the container to prevent evaporation and contamination. Allow the substrate to incubate for the desired immersion time (typically 12-24 hours for a well-ordered monolayer).
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the substrate with a stream of dry nitrogen.
Protocol 2: Contact Angle Measurement
-
Instrument Setup: Place the ODT-modified substrate on the stage of a contact angle goniometer.
-
Droplet Deposition: Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Analysis: Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Multiple Measurements: Repeat the measurement at several different locations on the substrate and calculate the average to ensure reproducibility.
Protocol 3: Ellipsometry
-
Instrument Setup: Place the ODT-modified substrate on the ellipsometer stage and align it.
-
Bare Substrate Measurement: Before forming the monolayer, take a measurement of the bare gold substrate to establish the baseline optical constants.
-
Monolayer Measurement: After monolayer formation, place the modified substrate on the stage and acquire ellipsometric data (Ψ and Δ) over a range of wavelengths and angles of incidence.
-
Modeling: Use the ellipsometer software to build an optical model consisting of the substrate and a thin organic layer.
-
Data Fitting: Fit the experimental data to the model to determine the thickness and refractive index of the ODT monolayer. A refractive index of approximately 1.45 is often assumed for a well-ordered alkanethiol monolayer.
Protocol 4: Atomic Force Microscopy (AFM)
-
Instrument Setup: Mount the ODT-modified substrate on an AFM sample puck.
-
Cantilever Selection: Choose a suitable AFM cantilever for imaging in tapping mode in air (a silicon probe with a sharp tip is recommended).
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan area (e.g., 1x1 µm) to get an overview of the monolayer quality and then zoom in to smaller areas for high-resolution images.
-
Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to minimize damage to the monolayer.
-
Setpoint: Engage the tip gently and use a high setpoint (low force) to avoid displacing the ODT molecules.
-
-
Image Acquisition: Acquire both height and phase images. Phase images can often reveal details about the monolayer's domain structure and defects that are not visible in the height image.
Mandatory Visualization
Caption: Logical workflow of this compound monolayer ordering with increasing immersion time.
References
Technical Support Center: 1-Octadecanethiol (ODT) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the formation of 1-Octadecanethiol (ODT) self-assembled monolayers (SAMs).
Troubleshooting Guide for Incomplete Monolayer Formation
Question: My ODT monolayer appears incomplete or has low surface coverage. What are the potential causes and how can I troubleshoot this?
Answer: Incomplete monolayer formation is a common issue that can stem from several factors throughout the experimental process. Below is a systematic guide to help you identify and resolve the problem.
Potential Cause 1: Substrate Contamination
A pristine substrate surface is critical for the formation of a uniform and densely packed SAM. Organic or inorganic contaminants can block adsorption sites, leading to defects and incomplete coverage.
-
Troubleshooting Steps:
-
Verify Substrate Cleaning Protocol: Ensure your substrate cleaning procedure is adequate for the substrate material. For gold (Au) substrates, a common and effective method is UV/ozone treatment followed by rinsing with a high-purity solvent like ethanol.[1]
-
Use High-Purity Materials: All solvents and reagents used for cleaning and SAM formation should be of the highest possible purity. Contaminants in the solvent can adsorb to the surface and compete with the thiol molecules.
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Minimize Environmental Exposure: Prepare the SAM in a clean environment to avoid airborne contaminants. Working in a fume hood or a cleanroom is recommended. Avoid areas where silanes or PDMS have been used, as these can easily cross-contaminate surfaces.
-
Potential Cause 2: Suboptimal Deposition Parameters
The conditions under which the SAM is formed play a crucial role in the quality of the resulting monolayer.
-
Troubleshooting Steps:
-
Optimize Immersion Time: While self-assembly can be rapid, longer immersion times generally lead to more ordered and densely packed monolayers. For ODT on gold, an immersion time of 18-24 hours in a 1 mM ethanolic solution is often recommended to achieve a full-coverage SAM.[1][2] Shorter immersion times can result in low-coverage SAMs.[1]
-
Check Thiol Solution Concentration: The concentration of the ODT solution affects the initial adsorption rate. A typical concentration for ODT SAM formation is 1 mM in ethanol.[1] Lower concentrations may require significantly longer immersion times.
-
Control Temperature and Humidity: While many protocols are performed at room temperature, significant temperature fluctuations can affect the kinetics of self-assembly. High humidity can also be a factor, as a water layer on the substrate can influence thiol transport and deposition.[3]
-
Potential Cause 3: Inadequate Rinsing and Drying
Proper rinsing after deposition is essential to remove physisorbed (weakly bound) thiol molecules that are not part of the organized monolayer.
-
Troubleshooting Steps:
-
Thorough Rinsing: After removing the substrate from the thiol solution, rinse it thoroughly with a clean, high-purity solvent (e.g., ethanol).[4]
-
Gentle Drying: Dry the substrate with a stream of dry, inert gas such as nitrogen.[4] This prevents the introduction of contaminants from the air and avoids disrupting the monolayer.
-
Potential Cause 4: Degraded Thiol Reagent
The quality of the this compound itself is important. Over time, thiols can oxidize to disulfides, which may have different adsorption kinetics and packing behavior.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Whenever possible, use a fresh bottle of ODT.
-
Proper Storage: Store the ODT under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected characterization results for a high-quality ODT monolayer on a gold substrate?
A1: A well-formed ODT SAM on gold should exhibit the following characteristics:
-
Contact Angle: A high static water contact angle, typically in the range of 100-112 degrees, indicates a hydrophobic surface consistent with a well-ordered, densely packed monolayer of alkyl chains.
-
Ellipsometry: A thickness of approximately 2.1-2.4 nm.
-
X-ray Photoelectron Spectroscopy (XPS): The S(2p) spectrum should show a peak corresponding to thiolate species bound to the gold surface.[1]
-
Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM): The surface should appear smooth and uniform, though atomic-scale defects or pits may be present.[5][6]
Q2: Can I use a solvent other than ethanol for the ODT solution?
A2: While ethanol is the most common and recommended solvent for ODT SAM formation due to its ability to dissolve the thiol and its favorable interaction with the gold surface, other high-purity, anhydrous solvents like isopropanol can also be used. The choice of solvent can influence the kinetics of monolayer formation and the final packing density.[7]
Q3: How does the chain length of the alkanethiol affect monolayer formation?
A3: The rate of initial adsorption generally decreases as the alkyl chain length increases due to lower molecular mobility.[7] However, longer chain thiols, like ODT, tend to form more ordered and stable monolayers due to stronger van der Waals interactions between the alkyl chains.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the formation and characterization of ODT SAMs on gold.
| Parameter | Typical Value/Range | Notes |
| ODT Solution Concentration | 1 mM | In high-purity ethanol.[1] |
| Immersion Time | 18 - 24 hours | For achieving a well-ordered, full-coverage monolayer.[2] |
| Water Contact Angle | 100° - 112° | Indicates a hydrophobic, well-packed surface.[5] |
| Monolayer Thickness | ~2.1 - 2.4 nm | As measured by ellipsometry. |
| Surface Roughness (RMS) | < 1 nm | A low roughness value indicates a uniform monolayer.[5] |
Experimental Protocol: Preparation of this compound SAM on Gold
This protocol details the steps for preparing a high-quality ODT SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., gold on silicon or glass)
-
This compound (ODT), high purity
-
200-proof ethanol, spectroscopic grade
-
Deionized water (18.2 MΩ·cm)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source for drying
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, for a safer cleaning method, subject the substrate to UV/ozone treatment for 15-20 minutes.[1]
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of ODT Solution:
-
In a clean glass vial, prepare a 1 mM solution of ODT in 200-proof ethanol. Ensure the ODT is fully dissolved.
-
-
Self-Assembly:
-
Using clean tweezers, immerse the cleaned and dried gold substrate into the ODT solution.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[2]
-
-
Rinsing and Drying:
-
Remove the substrate from the ODT solution with tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.[4]
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) until characterization or use.
-
Visualizations
Caption: Troubleshooting workflow for incomplete this compound monolayer formation.
References
Technical Support Center: 1-Octadecanethiol (ODT) Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 1-Octadecanethiol (ODT) self-assembled monolayers (SAMs) in various experimental environments.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and use of ODT SAMs, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Possible Causes | Recommended Solutions |
| ODT-001 | Why is there incomplete or no monolayer formation on my gold substrate? | 1. Contaminated Substrate: Organic residues or dust on the gold surface can block thiol adsorption. 2. Inactive Thiol: The thiol group may have oxidized to disulfide. 3. Impure Solvent: Water or other impurities in the solvent can interfere with the self-assembly process. 4. Suboptimal Incubation Time/Temperature: Insufficient time or incorrect temperature can lead to poor SAM formation. | 1. Substrate Cleaning: Clean the gold substrate immediately before use. A common and effective method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) followed by thorough rinsing with deionized water and absolute ethanol, and drying under a stream of dry nitrogen.[1] 2. Use Fresh Thiol: Utilize fresh this compound from a reputable supplier. 3. Solvent Purity: Use high-purity, anhydrous ethanol for the SAM formation solution.[2] 4. Optimize Conditions: Ensure an adequate incubation time, typically 12-24 hours at room temperature, to allow for a well-ordered monolayer to form. |
| ODT-002 | My ODT SAM appears disordered or poorly packed, what could be the reason? | 1. Suboptimal Thiol Concentration: An incorrect concentration of ODT in the solution can affect the packing density. 2. Inadequate Incubation Time: The self-assembly process, including the arrangement into a well-ordered layer, takes time.[3] 3. Rough Substrate Surface: A non-uniform gold surface can lead to defects in the SAM.[2] 4. Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering of the monolayer. | 1. Vary Thiol Concentration: A standard concentration is 1 mM in ethanol. Test a range of concentrations to find the optimal condition for your specific substrate. 2. Increase Incubation Time: While initial adsorption is rapid, achieving a highly ordered monolayer can take up to 24 hours. 3. Use Atomically Flat Gold: Prepare atomically flat gold substrates for high-quality SAM formation.[4] 4. Maintain Stable Temperature: Incubate the SAMs at a constant and controlled temperature. |
| ODT-003 | The SAM is degrading during my experiment. How can I improve its stability? | 1. Harsh pH Conditions: Extreme acidic or basic environments can cause desorption of the thiol monolayer.[5] 2. High Temperature: ODT SAMs have limited thermal stability and can desorb at elevated temperatures.[6][7] 3. Electrochemical Potential: Applying potentials outside the stable window can lead to oxidative or reductive desorption of the SAM.[8][9][10] 4. Solvent Incompatibility: Certain organic solvents can cause swelling, disorder, or desorption of the SAM. | 1. Control pH: Maintain the pH of your aqueous solution within the stable range for alkanethiol SAMs on gold (generally stable in acidic to neutral pH).[5] 2. Monitor Temperature: Do not exceed the thermal stability limit of ODT SAMs (instability can begin around 110°C).[6] 3. Control Potential: Operate within the stable electrochemical window for ODT on gold, which is typically between -0.6 V and +1.0 V vs SHE, though this can be pH-dependent.[8] 4. Choose Solvents Carefully: Use non-polar solvents where possible, as they tend to be less disruptive to the monolayer structure. |
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of ODT SAMs in different environments?
A1: The stability of ODT SAMs is highly dependent on the experimental conditions. The following table summarizes the stability in various environments.
| Environment | Condition | Stability Assessment | Reference |
| Thermal (in vacuum) | Stable up to ~110 °C | ODT monolayers begin to degrade above this temperature. | [6] |
| Thermal (in air) | Stable up to ~150 °C | Longer chain alkanethiols show remarkable resistance to thermal degradation. | |
| pH | Stable in acidic to neutral pH (pH 1-7) | SAMs are generally stable under acidic conditions but can desorb in basic solutions. | [5] |
| Solvents | Stable in non-polar solvents (e.g., hexane, toluene) | Less stable in polar solvents (e.g., ethanol, water), which can introduce gauche defects. | |
| Electrochemical | Stable potential window on Au is approx. -0.6 V to +1.0 V vs SHE | Stability is dependent on pH and the absence of competing adsorbates. Oxidative and reductive desorption occurs outside this window. | [8][9][10] |
Q2: How does the chain length of the alkanethiol affect the stability of the SAM?
A2: Generally, longer alkyl chains, such as in this compound, lead to more stable SAMs. This is due to increased van der Waals interactions between the adjacent hydrocarbon chains, which results in a more densely packed and ordered monolayer. This increased order and packing density enhances the thermal and electrochemical stability of the SAM.[9][10]
Q3: Can ODT SAMs be stored, and if so, under what conditions?
A3: For optimal stability and to prevent degradation, it is recommended to use freshly prepared ODT SAMs. If storage is necessary, samples should be kept in a dark, inert environment, such as a nitrogen or argon-filled desiccator, to minimize exposure to air, light, and humidity, which can accelerate the oxidation of the thiol headgroup.
Experimental Protocols
Detailed methodologies for key experiments to assess the quality and stability of ODT SAMs are provided below.
Protocol 1: Contact Angle Goniometry for SAM Quality Assessment
This method is used to determine the hydrophobicity of the SAM surface, which is an indicator of a well-formed, ordered monolayer.
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.[11]
-
Sample Preparation: Place the ODT SAM-coated substrate on the sample stage.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of deionized water onto the SAM surface.[11]
-
Image Capture and Analysis: Immediately capture an image of the droplet. Use the goniometer software to measure the angle at the three-phase (solid-liquid-gas) contact point. A high contact angle (typically >100° for ODT on gold) indicates a well-ordered, hydrophobic monolayer.[2]
-
Advancing and Receding Angles: For a more thorough analysis, measure the advancing and receding contact angles by slowly adding and removing liquid from the droplet, respectively. The difference between these angles (hysteresis) provides information about surface heterogeneity and roughness.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Chemical Analysis
XPS is used to confirm the chemical composition of the SAM and the binding of the thiol to the gold substrate.
-
Sample Introduction: Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Source: Use a monochromatic Al Kα X-ray source (1486.6 eV).[12]
-
Survey Scan: Acquire a survey spectrum to identify all elements present on the surface. For an ODT SAM on gold, peaks for Au, C, and S should be present.
-
High-Resolution Scans: Acquire high-resolution spectra for the Au 4f, C 1s, and S 2p regions.[12][13]
-
Data Analysis:
-
Au 4f: Calibrate the binding energy scale using the Au 4f₇/₂ peak at 84.0 eV.[12]
-
S 2p: The S 2p spectrum should show a doublet with the S 2p₃/₂ peak at approximately 162 eV, which is characteristic of a thiolate bond to gold. The absence of a peak around 164 eV indicates no unbound thiol.[12]
-
C 1s: The C 1s spectrum should show a main peak around 285.0 eV, corresponding to the hydrocarbon chain.
-
-
Angle-Resolved XPS (ARXPS): To determine the thickness and orientation of the monolayer, acquire spectra at different take-off angles.[13][14]
Protocol 3: Atomic Force Microscopy (AFM) for Surface Morphology
AFM is used to visualize the topography of the SAM, including domain structures and defects.
-
Instrument Setup: Use an AFM system on a vibration isolation table. For imaging in air, select a silicon nitride or silicon cantilever with a sharp tip (nominal radius < 10 nm).[1]
-
Imaging Mode: Tapping mode is generally preferred for imaging soft organic layers like SAMs to minimize sample damage.
-
Imaging Parameters:
-
Scan Size: Start with a larger scan size (e.g., 1x1 µm) to get an overview of the SAM quality and identify large domains or defects. Then, decrease the scan size for high-resolution imaging.[1]
-
Scan Rate: Use a slow scan rate (e.g., 0.5 - 1.0 Hz) for accurate topographical tracking.[1]
-
Setpoint: Engage the tip and use the lowest possible setpoint that maintains stable imaging to minimize tip-sample forces.[1]
-
-
Image Analysis: Analyze the AFM images to assess surface roughness (a well-formed ODT SAM should be very smooth), identify domains, and characterize defects such as pinholes or disordered regions.
Protocol 4: Electrochemical Impedance Spectroscopy (EIS) for Barrier Properties
EIS is used to evaluate the integrity and barrier properties of the SAM against ion penetration.
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the ODT SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Electrolyte: Use an electrolyte containing a redox probe, such as a solution of [Fe(CN)₆]³⁻/⁴⁻ in a suitable buffer (e.g., PBS).
-
EIS Measurement:
-
Apply a DC potential at the formal potential of the redox probe.
-
Superimpose a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).
-
For a well-formed, defect-free SAM, the Nyquist plot will show a large semicircle, indicating high charge-transfer resistance (Rct). A smaller semicircle or a more linear plot suggests the presence of defects that allow the redox probe to access the gold surface.
-
Model the data using an equivalent circuit to quantify the Rct and the double-layer capacitance (Cdl).[15]
-
Visualizations
Experimental and Troubleshooting Workflows
Caption: Experimental workflow for ODT SAM preparation, characterization, and stability testing.
Caption: Troubleshooting workflow for diagnosing common ODT SAM formation problems.
Caption: Key factors influencing the stability of this compound SAMs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. dropletlab.com [dropletlab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.cn [tools.thermofisher.cn]
- 15. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 1-Octadecanethiol during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 1-Octadecanethiol during storage and handling, with a focus on its application in forming Self-Assembled Monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (ODT) is an organic compound with the formula CH₃(CH₂)₁₇SH. It is a long-chain alkanethiol primarily used in the formation of self-assembled monolayers (SAMs) on various surfaces, particularly gold, silver, and copper.[1][2] These SAMs are utilized in a wide range of applications, including surface modification of nanoparticles, creating superhydrophobic surfaces, in sensors, and for protecting metals from corrosion.[1][3]
Q2: What are the primary causes of this compound oxidation?
The thiol (-SH) group in this compound is susceptible to oxidation, primarily by atmospheric oxygen. This oxidation can be accelerated by the presence of light, heat, and catalytic amounts of metal ions. The primary oxidation product is the corresponding disulfide (dioctadecyl disulfide). Further oxidation can lead to the formation of sulfinates and sulfonates.
Q3: How can I visually identify if my this compound has oxidized?
Pure this compound is a white, waxy solid with a characteristic unpleasant odor.[4] While the odor itself is not an indicator of oxidation, visual changes can be. Oxidation to the disulfide may lead to a change in the appearance of the solid, potentially making it appear less uniform. For solutions of this compound, a subtle increase in viscosity or a change in color could indicate degradation. However, these visual cues are often not definitive. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, or chromatography are the most reliable methods for detecting oxidation products like disulfides.
Q4: What are the ideal storage conditions for this compound to prevent oxidation?
To minimize oxidation, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[5][6] It is also recommended to store it in a cool, dark, and dry place. For long-term storage, temperatures at or below -20°C are advisable. Storing the compound in smaller aliquots is a good practice to avoid repeated exposure of the entire stock to the atmosphere.
Q5: What type of container is best for storing this compound?
An amber glass bottle or jar with a tight-fitting cap is a suitable container for storing this compound.[6] The amber color protects the compound from light, which can promote oxidation.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inconsistent or poor-quality Self-Assembled Monolayer (SAM) formation.
-
Potential Cause 1: Oxidized this compound. If the thiol has oxidized to disulfide, it will not form a well-ordered monolayer on the substrate.
-
Solution: Use fresh, properly stored this compound. If oxidation is suspected, consider purifying the thiol by recrystallization or chromatography. Before use, you can confirm the purity of the thiol solution using analytical techniques.
-
-
Potential Cause 2: Contaminated substrate. The quality of the SAM is highly dependent on the cleanliness of the substrate surface. Organic residues, dust, or other impurities can prevent the formation of a uniform monolayer.
-
Solution: Implement a rigorous substrate cleaning procedure. A common method for gold substrates is cleaning with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Potential Cause 3: Impure solvent. The solvent used to prepare the this compound solution can be a source of contamination. Water or other impurities in the solvent can interfere with the self-assembly process.
-
Solution: Use high-purity, anhydrous solvents. For SAM formation on gold, absolute ethanol is commonly used.[7]
-
Issue 2: Difficulty dissolving this compound.
-
Potential Cause: this compound is a waxy solid at room temperature and has low solubility in some solvents.
-
Solution: Gentle warming of the solvent and sonication for 5-10 minutes can aid in dissolving the thiol.[7] Ensure the chosen solvent is appropriate for the desired concentration. Ethanol is a common solvent for preparing millimolar solutions for SAM formation.
-
Issue 3: Observing multi-layered or disordered films instead of a monolayer.
-
Potential Cause 1: Thiol concentration is too high. Very high concentrations of the thiol in the deposition solution can sometimes lead to the physisorption of additional layers on top of the chemisorbed monolayer.
-
Solution: Use a dilute solution of this compound, typically in the range of 1 mM.
-
-
Potential Cause 2: Insufficient rinsing after SAM formation. If the substrate is not thoroughly rinsed after being removed from the thiol solution, excess, non-chemisorbed molecules can remain on the surface.
-
Solution: After the desired immersion time, thoroughly rinse the substrate with the same pure solvent used for the solution preparation (e.g., ethanol) to remove any physisorbed molecules.[7]
-
Data Presentation
| Storage Condition | Temperature | Atmosphere | Container | Expected Stability |
| Short-term (days to weeks) | Room Temperature | Air | Tightly sealed | Prone to gradual oxidation. Use for non-critical applications is possible, but purity should be checked. |
| Medium-term (months) | 2-8°C | Inert Gas (Argon/Nitrogen) | Tightly sealed, amber glass | Good stability. Recommended for routine use. |
| Long-term (months to years) | ≤ -20°C | Inert Gas (Argon/Nitrogen) | Tightly sealed, amber glass | Excellent stability. Ideal for preserving high purity. |
Note: The stability of this compound can be significantly influenced by the purity of the initial material and the presence of trace contaminants. For applications requiring the highest quality SAMs, it is always recommended to use a fresh or recently purified batch of the thiol.
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Assembled Monolayer (SAM) on a Gold Substrate
This protocol describes a general procedure for forming a this compound SAM on a gold surface.
Materials:
-
This compound (high purity)
-
Absolute ethanol (200 proof)[7]
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Ultrapure water (18.2 MΩ·cm)
-
Clean glass vials with caps
-
Tweezers (Teflon-coated or clean stainless steel)
-
Nitrogen gas source for drying
Procedure:
-
Substrate Cleaning:
-
In a fume hood, immerse the gold substrate in freshly prepared piranha solution for 10-15 minutes. (Safety warning: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with extreme care and appropriate personal protective equipment).
-
Carefully remove the substrate from the piranha solution and rinse it extensively with ultrapure water.
-
Rinse the substrate with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas. The substrate should be used immediately after cleaning.
-
-
Preparation of this compound Solution:
-
In a clean glass vial, prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of a 1 mM solution, dissolve approximately 2.87 mg of this compound in 10 mL of absolute ethanol.
-
Cap the vial and sonicate for 5-10 minutes to ensure the thiol is fully dissolved.[7]
-
Purge the solution with an inert gas like argon or nitrogen for a few minutes to remove dissolved oxygen.
-
-
SAM Formation:
-
Immediately immerse the clean, dry gold substrate into the this compound solution.
-
Seal the vial to minimize exposure to air. For optimal results, the headspace of the vial can be purged with an inert gas before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[5]
-
-
Rinsing and Drying:
-
After the immersion period, remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The SAM-coated substrate is now ready for characterization or further use.
-
Mandatory Visualization
Caption: Logical workflow for preventing the oxidation of this compound.
Caption: Experimental workflow for the formation and characterization of a this compound SAM.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of substrate roughness on 1-Octadecanethiol film quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Octadecanethiol (ODT) self-assembled monolayers (SAMs). The following sections address common issues related to the impact of substrate roughness on ODT film quality.
Frequently Asked Questions (FAQs)
Q1: How does substrate roughness affect the quality of my this compound (ODT) SAM?
A1: Substrate roughness has a significant impact on the structure and properties of ODT SAMs.[1] An excessively rough substrate surface can disrupt the long-range ordering of the monolayer, leading to a less densely packed and more disordered film.[2][3] This can manifest as variations in film thickness, lower contact angles (indicating a more hydrophilic surface than expected), and an increase in defect sites within the SAM.[2] For optimal film quality, smoother substrates are generally preferred as they facilitate the formation of well-ordered, crystalline-like structures.[3]
Q2: What is the acceptable level of substrate roughness for high-quality ODT SAM formation?
A2: While there isn't a universal value, studies suggest that a root-mean-square (RMS) roughness of less than 1 nm is desirable for achieving well-packed, ordered ODT SAMs.[1] For applications requiring highly ordered films, ultraflat substrates or template-stripped gold, which provide very smooth surfaces, are recommended.[3] Characterizing your substrate's roughness using Atomic Force Microscopy (AFM) is a crucial step to ensure it meets the requirements for your specific application.[3][4]
Q3: Can I form an ODT SAM on a rough substrate?
A3: Yes, it is possible to form ODT SAMs on rough substrates; however, the quality and ordering of the film will be compromised compared to a SAM on a smooth surface.[2][5] The molecules will still adsorb to the surface, but the packing density and uniformity will be lower. For some applications where a perfect monolayer is not critical, a rougher substrate may be acceptable.
Q4: How does substrate material (e.g., gold, silver, silicon) influence the effect of roughness on ODT SAMs?
A4: The interaction between the thiol headgroup and the substrate is fundamental to SAM formation. Gold is a common substrate due to the strong, well-defined gold-sulfur bond.[6][7] While the general principle that smoother surfaces yield better-ordered SAMs holds true for different substrates, the specific roughness thresholds and resulting film characteristics can vary. For instance, SAMs on silver have also been studied, and like gold, benefit from a smooth surface for optimal ordering.[8] On silicon, surface roughness can also lead to disordered films.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low water contact angle on the ODT SAM, indicating a hydrophilic surface. | 1. High substrate roughness: A rough surface can lead to a disordered and less dense SAM, exposing the underlying substrate or creating defects that trap water.[1][2] 2. Incomplete SAM formation: Insufficient incubation time or low thiol concentration in the solution.[6] 3. Contamination: Organic or particulate contamination on the substrate can prevent proper SAM formation.[3] | 1. Characterize and improve substrate smoothness: Use AFM to measure the RMS roughness. If it is too high, consider using smoother substrates, or implementing polishing or template-stripping techniques.[3] 2. Optimize deposition parameters: Increase the immersion time (typically 24-48 hours for ODT) and ensure the thiol concentration is adequate (e.g., 1 mM in ethanol).[6] 3. Thoroughly clean the substrate: Employ a rigorous cleaning protocol such as piranha solution or UV-ozone treatment before SAM deposition.[3] |
| AFM images show a patchy or incomplete monolayer. | 1. Excessive substrate roughness: The varied topography of a rough surface can hinder the formation of a continuous monolayer.[3] 2. Contaminated substrate or solution: Impurities can block binding sites on the substrate.[3] | 1. Use a smoother substrate: This is the most direct way to promote uniform monolayer formation.[3] 2. Ensure cleanliness: Use high-purity solvents and thoroughly clean all glassware and the substrate itself. |
| Inconsistent or non-reproducible experimental results. | 1. Variability in substrate roughness: Using substrates from different batches or with inconsistent preparation can lead to variations in SAM quality. 2. Environmental factors: Changes in temperature, humidity, or exposure to contaminants can affect the self-assembly process.[3] | 1. Standardize substrate preparation: Implement a consistent protocol for substrate cleaning and preparation to minimize variability in roughness. 2. Control the experimental environment: Perform SAM deposition in a clean, controlled environment to minimize the impact of external factors. |
Quantitative Data Summary
The following table summarizes the impact of substrate roughness on the static water contact angle of ODT SAMs, a key indicator of film quality and hydrophobicity. Higher contact angles generally correspond to more ordered and densely packed monolayers.
| Substrate | Roughness (RMS) | Static Water Contact Angle (θ) | Reference |
| Smooth Gold | ~0.2 nm | ~112° | [9] |
| Rough Copper | Microscopic roughness | Up to 153.1° ± 1.7° (superhydrophobic effect) | [9] |
| Smooth InAs | 0.2 nm | - | [10] |
| ODT on InAs | 0.3 nm | - | [10] |
Note: The superhydrophobic effect on the rough copper surface is a combination of the ODT coating and the surface micro/nanostructure.
Experimental Protocols
Substrate Preparation for ODT SAM Formation
A clean and smooth substrate is crucial for forming a high-quality ODT SAM.
Objective: To prepare a clean gold substrate suitable for ODT self-assembly.
Materials:
-
Gold-coated substrate (e.g., gold on mica or silicon)
-
200 proof ethanol
-
Piranha solution (70% H₂SO₄, 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water
-
Nitrogen gas source
-
Tweezers
Procedure:
-
Solvent Cleaning:
-
Rinse the gold substrate with ethanol to remove gross organic contaminants.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Piranha Etching (for robust cleaning, handle with extreme care in a fume hood):
-
Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.
-
Using tweezers, immerse the gold substrate in the piranha solution for 10-15 minutes.
-
Carefully remove the substrate and rinse it thoroughly with copious amounts of DI water.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Final Rinse:
-
Rinse the cleaned and dried substrate again with ethanol.
-
Dry with nitrogen gas.
-
Use the substrate immediately for SAM formation to prevent re-contamination.[3]
-
ODT Self-Assembled Monolayer (SAM) Formation
Objective: To form a self-assembled monolayer of this compound on a clean gold substrate.
Materials:
-
Clean gold substrate
-
This compound (ODT)
-
200 proof ethanol (or other suitable solvent)
-
A clean glass vial with a cap
-
Parafilm®
Procedure:
-
Prepare the ODT Solution:
-
Prepare a 1 mM solution of ODT in 200 proof ethanol. Ensure the ODT is fully dissolved. Sonication can aid in dissolution.
-
-
SAM Deposition:
-
Place the clean, dry gold substrate in the glass vial.
-
Pour the 1 mM ODT solution into the vial, ensuring the substrate is completely submerged.
-
Minimize headspace above the solution to reduce exposure to oxygen.
-
-
Incubation:
-
Seal the vial with the cap and wrap it with Parafilm® to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times tend to result in better-ordered films.
-
-
Rinsing:
-
After incubation, remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed ODT molecules.
-
-
Drying:
-
Dry the substrate with a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAM in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen.
-
Visualizations
Caption: Experimental workflow for ODT SAM preparation and characterization.
Caption: Impact of substrate roughness on ODT film quality.
References
- 1. Role of Nanoscale Roughness and Polarity in Odd–Even Effect of Self‐Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. icspicorp.com [icspicorp.com]
- 5. Self-assembled this compound monolayers on graphene for mercury detection. | Semantic Scholar [semanticscholar.org]
- 6. if.tugraz.at [if.tugraz.at]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Controlling humidity during 1-Octadecanethiol deposition process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Octadecanethiol (ODT) self-assembled monolayers (SAMs). The focus is on controlling humidity during the deposition process to ensure high-quality, reproducible films.
Frequently Asked Questions (FAQs)
Q1: How sensitive is the this compound (ODT) SAM formation process to ambient humidity?
A1: ODT SAMs are known for their hydrophobic nature and are generally robust against low to moderate levels of humidity. However, for achieving highly ordered and defect-free monolayers, controlling humidity is crucial. High humidity can lead to several issues, including contamination of the substrate with a water layer, which can interfere with the self-assembly process, and potential oxidation of the underlying substrate, especially on reactive surfaces. While ODT itself is not highly reactive with water, the quality of the SAM is intrinsically linked to the cleanliness and state of the substrate surface.
Q2: What is the ideal humidity range for ODT deposition?
A2: While there isn't a universally defined "ideal" humidity, the consensus in the literature points to the lowest achievable humidity being the best for consistent and high-quality results. For solution-phase deposition in a non-controlled lab environment, it is recommended to work in conditions of low relative humidity (RH), ideally below 40%. For vapor-phase deposition or when working with highly sensitive substrates, the deposition is best performed in a controlled environment like a nitrogen-purged glovebox where oxygen and moisture levels are kept below 1 ppm.
Q3: Can I perform ODT deposition without a glovebox?
A3: Yes, successful ODT deposition can be achieved without a glovebox. However, stringent measures must be taken to minimize exposure to atmospheric moisture. This includes using anhydrous solvents, purging the reaction vessel and solvent with a dry, inert gas (like nitrogen or argon), and minimizing the headspace in the reaction container. Working in a desiccator or a glove bag can also provide a sufficiently dry environment for the deposition process.
Q4: How does humidity affect the characterization of ODT SAMs?
A4: Humidity can significantly impact the characterization of SAMs, particularly with techniques like Atomic Force Microscopy (AFM). A water meniscus can form between the AFM tip and the sample surface, which can affect adhesion force measurements and introduce artifacts in the topographical images. For instance, at high humidity, the lateral force signal on an ODT SAM may decrease due to the formation of a water layer that softens the tip-sample interaction.[1]
Troubleshooting Guide
Issue 1: Patchy, Incomplete, or Low-Density Monolayer
| Potential Cause | Recommended Solution |
| Substrate Contamination with Water | High ambient humidity can lead to the adsorption of a thin layer of water on the substrate, preventing uniform access of the ODT molecules. |
| Troubleshooting Steps: 1. Ensure the substrate is thoroughly dried with a stream of dry nitrogen or argon immediately before immersion in the ODT solution.2. Perform the deposition in a low-humidity environment (e.g., inside a desiccator or a nitrogen-purged glove bag).3. Use anhydrous solvents for the ODT solution to minimize water content. | |
| Substrate Oxidation | For substrates like gallium arsenide (GaAs) or copper, ambient moisture can lead to the formation of a native oxide layer that inhibits proper SAM formation.[2] |
| Troubleshooting Steps: 1. Minimize the time between substrate cleaning/etching and immersion in the ODT solution.2. Purge the ODT solution with a dry, inert gas for several hours before introducing the substrate to remove dissolved oxygen.[2]3. Consider vapor-phase deposition in a high-vacuum environment, which has been shown to produce more densely packed monolayers with greater surface coverage.[2] |
Issue 2: Poor Monolayer Ordering and Crystallinity
| Potential Cause | Recommended Solution |
| Solvent-Water Interactions | The presence of water in the deposition solvent can disrupt the self-assembly process and the final packing of the ODT molecules. |
| Troubleshooting Steps: 1. Use high-purity, anhydrous solvents (e.g., ethanol, 200 proof).2. Store solvents over molecular sieves to keep them dry.3. Prepare the ODT solution immediately before use. | |
| Inconsistent Deposition Environment | Fluctuations in ambient humidity and temperature during the deposition process can lead to variability in monolayer quality. |
| Troubleshooting Steps: 1. Seal the deposition container tightly (e.g., with Parafilm®) to isolate it from the ambient environment.2. Backfill the container with a dry, inert gas to create a stable, low-humidity headspace. |
Issue 3: Inconsistent and Irreproducible Results (e.g., varying contact angles)
| Potential Cause | Recommended Solution |
| Variable Ambient Humidity | Day-to-day or even hourly changes in lab humidity can affect the deposition process, leading to inconsistent results. |
| Troubleshooting Steps: 1. Monitor and record the relative humidity and temperature during each experiment to identify potential correlations with outcomes.2. If possible, dedicate a specific, controlled area for SAM deposition (e.g., a fume hood with controlled airflow and minimal traffic).3. For critical applications, standardize the deposition process by using a controlled environment like a glovebox or desiccator. |
Quantitative Data Summary
The following table summarizes the impact of relative humidity on the properties of ODT SAMs as reported in the literature.
| Parameter | Relative Humidity (RH) | Observed Effect | Reference |
| Lateral Force Signal | 20% | ~10% increase | [1] |
| 40% | ~5% increase | [1] | |
| 60% | ~10% decrease (after 60 mins) | [1] | |
| Water Contact Angle on GaAs | N/A (Solution Deposition) | 100° | [2] |
| N/A (Vapor Deposition) | 102° | [2] |
Experimental Protocols
Protocol 1: Solution-Phase ODT Deposition with Humidity Control
This protocol is designed for researchers working without a dedicated glovebox.
1. Substrate Preparation:
- Clean the gold substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
- Dry the substrate thoroughly with a stream of high-purity dry nitrogen or argon.
- Immediately before use, treat the substrate with a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic contaminants and create a hydrophilic surface.
2. ODT Solution Preparation:
- Use a high-purity, anhydrous solvent such as 200-proof ethanol.
- Prepare a 1 mM solution of this compound in the anhydrous ethanol.
- Transfer the solution to a clean, dry glass vial.
- Purge the solution with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
3. Self-Assembled Monolayer Formation:
- Place the cleaned and dried substrate into the vial containing the ODT solution.
- Minimize the headspace above the solution.
- Backfill the vial with dry nitrogen or argon before sealing it tightly with a cap and Parafilm®.
- Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free location (e.g., a desiccator).
4. Post-Deposition Rinsing and Drying:
- Remove the substrate from the ODT solution.
- Rinse the substrate thoroughly with copious amounts of clean, anhydrous ethanol to remove any physisorbed molecules.
- Dry the substrate again with a stream of dry nitrogen or argon.
- Store the prepared SAM-coated substrate in a desiccator or under an inert atmosphere until further use.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving issues related to poor ODT SAM quality.
Caption: Step-by-step experimental workflow for solution-phase ODT deposition with integrated humidity control measures.
References
Technical Support Center: Regeneration of Gold Surfaces after 1-Octadecanethiol (ODT) SAM Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Octadecanethiol (ODT) self-assembled monolayers (SAMs) on gold surfaces. Here, you will find detailed protocols, troubleshooting advice, and comparative data to assist in the successful regeneration of your gold substrates for reuse.
Experimental Workflow for SAM Removal and Surface Characterization
The general process for removing an ODT SAM and verifying the regeneration of the gold surface is outlined below. The success of the regeneration is critically dependent on the chosen removal method and subsequent characterization.
Troubleshooting Guides for SAM Removal Methods
This section provides detailed protocols and troubleshooting for common issues encountered with different ODT SAM removal techniques.
Chemical Method: Sodium Borohydride (NaBH₄) Treatment
This method is favored for its simplicity and efficiency in a solution-based environment.
Experimental Protocol:
-
Prepare a fresh solution of sodium borohydride (NaBH₄). A typical concentration is 0.5 M.[1]
-
Immerse the ODT-coated gold substrate in the NaBH₄ solution.
-
Allow the reaction to proceed for a short duration, typically around 10 minutes.[1][2]
-
Remove the substrate from the solution.
-
Rinse the substrate thoroughly with ethanol and then with ultrapure water.
-
Dry the surface with a stream of inert gas (e.g., nitrogen or argon).
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Incomplete SAM removal (hydrophobic surface remains) | 1. Insufficient reaction time. 2. Degraded NaBH₄ solution. | 1. Increase the immersion time in increments of 5 minutes. 2. Prepare a fresh NaBH₄ solution immediately before use. |
| Surface contamination after removal | 1. Redeposition of desorbed thiols. 2. Impurities in the solvent. | 1. Use a larger volume of NaBH₄ solution and ensure adequate rinsing. 2. Use high-purity ethanol and ultrapure water for rinsing. |
| Changes in surface morphology (roughening) | The NaBH₄ treatment is generally mild, but aggressive treatment could potentially alter the surface. | Characterize the surface with AFM before and after to monitor any changes. If roughening is observed, consider a different removal method. |
Quantitative Data Summary:
| Parameter | Bare Gold | ODT SAM on Gold | After NaBH₄ Removal |
| Electrochemical Recovery | 100% | N/A | ~90.3%[2][3][4][5][6] |
| Reusability (Re-deposition) | N/A | 100% | ~90.1%[2][3][4][5][6] |
UV/Ozone Treatment
This method utilizes ultraviolet light to generate ozone and atomic oxygen, which oxidize and remove the organic monolayer.
Experimental Protocol:
-
Ensure the gold substrate is clean of any gross contaminants by rinsing with ethanol and water.
-
Place the substrate in a UV/ozone cleaner.
-
The distance between the UV lamp and the sample should be approximately 1 cm.[7]
-
Expose the sample to UV light (typically emitting at 185 nm and 254 nm) in the presence of oxygen (ambient air is often sufficient).[8]
-
Exposure times can vary from a few minutes to longer durations, but be aware that prolonged exposure can introduce contaminants.[7] A starting point of 15-30 minutes can be used.
-
After exposure, rinse the substrate with ultrapure water.[7]
-
Dry with a stream of inert gas.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Incomplete SAM removal | 1. Insufficient exposure time. 2. UV lamp intensity is too low. | 1. Increase the exposure time. 2. Check the manufacturer's specifications for your UV lamp and replace if necessary. |
| Surface contamination (e.g., carbonaceous species) | Prolonged exposure to UV/ozone can lead to the deposition of airborne contaminants.[7] | Optimize the exposure time to be sufficient for SAM removal without introducing significant contamination. Consider performing the cleaning in a controlled, clean environment. |
| Gold oxide formation | The oxidative nature of the process can lead to the formation of a thin layer of gold oxide. | This is a known side effect. Depending on the subsequent application, this may or may not be an issue. If a pristine gold surface is required, another method may be more suitable. |
digraph "UV_Ozone_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.8, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];UV_185 [label="UV Light (185 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; O2 [label="O₂ (Oxygen)"]; O3 [label="O₃ (Ozone)"]; atomic_O [label="O (Atomic Oxygen)"]; UV_254 [label="UV Light (254 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; ODT_SAM [label="ODT SAM"]; Volatile [label="Volatile Products\n(CO₂, H₂O, SOx)"]; Gold [label="Clean Gold Surface", fillcolor="#34A853", fontcolor="#FFFFFF"];
UV_185 -> O2 [label="dissociates"]; O2 -> O3 [label="reacts with O₂"]; O2 -> atomic_O [label="forms"]; UV_254 -> O3 [label="dissociates"]; O3 -> atomic_O [label="forms"]; atomic_O -> ODT_SAM [label="oxidizes"]; ODT_SAM -> Volatile [label="decomposes to"]; ODT_SAM -> Gold [label="leaves"]; }
Plasma Cleaning
This technique uses an ionized gas (plasma) to etch away the SAM. Both oxygen and hydrogen plasmas are commonly used.
Experimental Protocol:
-
Place the ODT-coated gold substrate into the plasma chamber.
-
Evacuate the chamber to the desired base pressure.
-
Introduce the process gas (e.g., oxygen or hydrogen).
-
Apply RF power to generate the plasma. Typical parameters include a pressure of around 0.5 mbar.[9]
-
The cleaning process is rapid, often taking less than 60 seconds.[9]
-
After treatment, vent the chamber and remove the sample.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Incomplete SAM removal | Insufficient plasma exposure time or power. | Increase the exposure time or RF power. Be cautious as this can also increase the risk of surface damage. |
| Gold oxide formation and sulfur contamination (Oxygen Plasma) | Oxygen plasma can oxidize the gold surface and leave behind oxidized sulfur species.[9] | If a pristine gold surface is critical, consider using hydrogen plasma instead. |
| Surface roughening | High plasma power or prolonged exposure can physically alter the gold surface. | Start with low power and short exposure times, and characterize the surface with AFM to find the optimal parameters. |
| Reproducibility issues with SERS applications | Oxygen plasma can increase the SERS background signal and its variability. | Hydrogen plasma cleaning has been shown to lead to more reproducible SERS spectra.[10] |
Quantitative Data Summary:
| Parameter | Bare Gold | ODT SAM on Gold | After O₂ Plasma | After H₂ Plasma |
| Water Contact Angle | < 10° | ~109° (advancing)[11] | ~0°[9] | ~70°[9] |
| Surface Composition | Pure Au | Au, C, S | Au, O, oxidized S[9] | Sulfur-free Au[9][10] |
Thermal Desorption
Heating the substrate in a controlled environment can be used to desorb the thiol molecules.
Experimental Protocol:
-
Place the ODT-coated gold substrate in a vacuum chamber equipped with a heating stage.
-
Gradually increase the temperature of the substrate.
-
The desorption behavior is temperature-dependent:
-
Maintain the desired temperature for a sufficient time to ensure complete desorption.
-
Cool the substrate back to room temperature before removing it from the chamber.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Incomplete SAM removal | Insufficient temperature or heating time. | Increase the temperature or the duration of heating. Monitor the surface with a suitable in-situ technique if available. |
| Surface restructuring or damage | High temperatures can lead to changes in the gold surface morphology. Desorption of gold-thiol complexes can etch the surface.[14] | Use the lowest effective temperature for desorption. Characterize the surface with AFM or STM to assess any changes. |
| Residual sulfur on the surface | In some cases, the S-C bond can break, leaving sulfur atoms on the gold surface.[15] | This is an inherent risk with thermal desorption. If a completely sulfur-free surface is required, another method may be preferable. |
Electrochemical Stripping
This method uses an applied electrical potential to reductively desorb the thiol SAM.
Experimental Protocol:
-
Use the ODT-coated gold substrate as the working electrode in a three-electrode electrochemical cell.
-
The electrolyte is typically an alkaline solution, such as 0.5 M NaOH.
-
Apply a negative potential to the working electrode to initiate reductive desorption.
-
Techniques like Differential Pulse Voltammetry (DPV) can be used, with a potential range from approximately -0.6 V to -1.3 V.[16] A desorption peak is typically observed around -0.9 V.[16]
-
After the electrochemical process, rinse the electrode with ultrapure water and dry it.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Incomplete desorption | 1. The applied potential is not sufficiently negative. 2. The scan rate or pulse parameters are not optimized. | 1. Extend the potential window to a more negative value. 2. Adjust the DPV parameters according to literature recommendations or through systematic optimization. |
| Redeposition of thiols | Desorbed thiols can readsorb onto the electrode surface.[2] | Ensure the electrochemical cell has a sufficient volume of electrolyte to dilute the desorbed species. Consider flowing the electrolyte during the experiment. |
| Surface contamination from electrolyte | Impurities in the electrolyte can adsorb onto the clean gold surface. | Use high-purity water and reagents to prepare the electrolyte solution. |
Frequently Asked Questions (FAQs)
Q1: Which SAM removal method is the best?
A1: The "best" method depends on your specific requirements, including the subsequent application of the gold substrate, the available equipment, and the importance of avoiding surface contamination or alteration. The following flowchart can help guide your decision.
Q2: How can I be sure the SAM is completely removed?
A2: A multi-technique approach is recommended for confirming complete SAM removal.
-
Contact Angle Goniometry: A clean, bare gold surface is hydrophilic with a low water contact angle (<10°). An ODT SAM is very hydrophobic (contact angle >100°). A regenerated surface should exhibit a low contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): This is a highly sensitive surface technique that can detect the presence of sulfur and carbon. For a clean surface, the sulfur (S 2p) signal should be absent, and the carbon (C 1s) signal should be significantly reduced.
-
Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM): These techniques can visualize the surface morphology. While a well-formed SAM can be smooth, incomplete removal can result in a patchy or rough surface. These methods can also assess if the removal process has damaged the underlying gold.
-
Electrochemical Methods (Cyclic Voltammetry, CV, and Electrochemical Impedance Spectroscopy, EIS): For electrochemical applications, the CV and EIS spectra of a regenerated electrode should closely match those of a freshly prepared bare gold electrode.
Q3: Can I reuse my gold substrates indefinitely?
A3: While gold is relatively inert, repeated cleaning cycles, especially with more aggressive methods like plasma cleaning or high-temperature thermal desorption, can gradually alter the surface morphology and crystalline structure. It is good practice to regularly characterize your regenerated substrates to ensure they still meet the requirements of your experiments.
Q4: Does the length of the alkane chain affect the removal process?
A4: Yes, longer-chain thiols like ODT form more densely packed and ordered SAMs, which can be more resistant to removal than shorter-chain thiols. You may need to use slightly longer exposure times or more aggressive conditions to completely remove ODT SAMs compared to, for example, decanethiol SAMs.
References
- 1. X-ray photoelectron spectroscopy analysis of gold surfaces after removal of thiolated DNA oligomers by ultraviolet/ozone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. samcointl.com [samcointl.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. samcointl.com [samcointl.com]
- 9. researchgate.net [researchgate.net]
- 10. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 11. cms.gutow.uwosh.edu [cms.gutow.uwosh.edu]
- 12. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. if.tugraz.at [if.tugraz.at]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Characterizing 1-Octadecanethiol (ODT) Self-Assembled Monolayers with Atomic Force Microscopy
For researchers, scientists, and professionals in drug development, the precise characterization of self-assembled monolayers (SAMs) is paramount for applications ranging from biosensing to surface functionalization. 1-Octadecanethiol (ODT) SAMs on gold are a cornerstone of this field, providing a well-defined, hydrophobic surface. Atomic Force Microscopy (AFM) stands out as a critical tool for probing the nanoscale properties of these monolayers. This guide offers a comparative overview of key AFM techniques for ODT SAM characterization, supported by experimental data and detailed protocols.
Comparative Analysis of AFM Techniques for ODT SAM Characterization
The choice of AFM technique dictates the type of information that can be obtained about the ODT SAM. The following table summarizes the quantitative data that can be acquired with three common AFM modes: Tapping Mode for topographical analysis, Lateral Force Microscopy for tribological properties, and Conductive AFM for electrical characterization.
| Parameter | Tapping Mode AFM | Lateral Force Microscopy (LFM) | Conductive AFM (C-AFM) |
| Primary Measurement | Surface topography and roughness | Frictional forces | Electrical current |
| RMS Roughness (Rq) | 0.3 - 0.8 nm[1] | Not directly measured | Not the primary measurement |
| Friction Coefficient (μ) | Not applicable | 0.10 - 0.13[2] | Not applicable |
| Adhesion Force | Can be measured | Can be measured | Not typically measured |
| Tunneling Resistance | Not applicable | Not applicable | ~10⁸ Ω (for a 12 Å thick alkanethiol SAM)[3] |
| Key Advantage | High-resolution imaging with minimal sample damage[4] | Direct measurement of surface friction | Characterization of electrical transport properties[5] |
| Primary Application for ODT SAMs | Assessing monolayer formation, uniformity, and defect analysis | Investigating surface lubrication and wear properties | Evaluating the insulating properties and electrical integrity of the monolayer |
In-Depth Experimental Protocols
Reproducible and accurate characterization of ODT SAMs requires meticulous experimental procedures. Below are detailed protocols for the preparation of ODT SAMs on gold and their subsequent analysis using various AFM techniques.
Protocol 1: Preparation of this compound (ODT) SAMs on Gold
This protocol outlines the standard procedure for forming a high-quality ODT self-assembled monolayer on a gold substrate.
1. Substrate Preparation:
- Begin with gold-coated substrates, typically silicon wafers or glass slides with a chromium or titanium adhesion layer.
- Clean the substrates immediately before use. A common and effective method is immersion in a freshly prepared "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid, H₂SO₄, and 30% hydrogen peroxide, H₂O₂). Extreme caution is required when handling Piranha solution.
- Rinse the substrates copiously with deionized water, followed by absolute ethanol.
- Dry the substrates under a gentle stream of dry nitrogen gas.
2. Thiol Solution Preparation:
- Prepare a 1 mM solution of this compound in absolute ethanol.
- Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.
3. Self-Assembly Process:
- Place the clean, dry gold substrates in a clean glass container.
- Immerse the substrates completely in the 1 mM ODT solution.
- To minimize oxidation, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.
- Allow the self-assembly to proceed for at least 24 to 48 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.
4. Rinsing and Drying:
- After incubation, remove the substrates from the thiol solution.
- Rinse the surfaces thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) ODT molecules.
- Perform a final rinse with ethanol and dry the SAM-coated substrates under a stream of dry nitrogen.
- Store the samples in a clean, dry, and dust-free environment until AFM analysis.
Protocol 2: AFM Characterization
A. Tapping Mode AFM for Topographical Analysis
-
Objective: To obtain high-resolution images of the ODT SAM surface to assess its morphology, uniformity, and the presence of defects.
-
Instrumentation:
-
An AFM system equipped for Tapping Mode (also known as intermittent-contact mode) operation.
-
Silicon cantilevers with a resonant frequency in the range of 50-400 kHz and a spring constant of 2-50 N/m are suitable for imaging in air.[6]
-
-
Procedure:
-
Mount the ODT SAM sample on the AFM stage.
-
Install a Tapping Mode cantilever in the AFM head.
-
Tune the cantilever to its resonant frequency.
-
Engage the tip with the sample surface in Tapping Mode.
-
Set the amplitude setpoint to a value that ensures gentle tapping (typically 50-80% of the free-air amplitude).
-
Begin imaging with a larger scan size (e.g., 1x1 µm) to get an overview of the surface and then zoom in to smaller areas for high-resolution imaging.
-
Optimize imaging parameters such as scan rate (typically 0.5-2 Hz), and feedback gains to obtain a clear and stable image.
-
Acquire topography and phase images simultaneously. Phase images can provide additional contrast related to material properties.
-
B. Lateral Force Microscopy (LFM) for Frictional Analysis
-
Objective: To measure the lateral (frictional) forces between the AFM tip and the ODT SAM surface.
-
Instrumentation:
-
An AFM system capable of operating in contact mode and measuring the torsional bending of the cantilever.
-
Silicon nitride or silicon cantilevers with a low spring constant are typically used.
-
-
Procedure:
-
Mount the ODT SAM sample on the AFM stage.
-
Install a suitable contact mode cantilever.
-
Engage the tip with the sample surface in contact mode.
-
Apply a specific setpoint force (load) to the cantilever.
-
Scan the surface, acquiring both the topographical data (from the vertical deflection of the cantilever) and the lateral force data (from the twisting of the cantilever).
-
To obtain quantitative friction data, a calibration of the lateral force signal is necessary.[7] This often involves scanning a surface with known frictional properties or using a dedicated calibration method.
-
Friction loops (plots of lateral force versus lateral displacement for a single scan line) can be generated to analyze the frictional behavior in detail.
-
C. Conductive AFM (C-AFM) for Electrical Characterization
-
Objective: To measure the local electrical conductivity of the ODT SAM and assess its insulating properties.
-
Instrumentation:
-
An AFM system with a C-AFM module, which includes a sensitive current amplifier.
-
Conductive probes, typically silicon tips coated with a conductive material like platinum, gold, or doped diamond.
-
-
Procedure:
-
Mount the ODT SAM sample on the AFM stage, ensuring a good electrical connection from the gold substrate to the sample holder.
-
Install a conductive cantilever.
-
Engage the tip with the sample surface in contact mode.
-
Apply a DC bias voltage between the conductive tip and the gold substrate.
-
Scan the surface while simultaneously measuring the topography and the current flowing through the tip.[5]
-
To obtain current-voltage (I-V) spectra, position the tip at a specific location on the SAM and sweep the bias voltage while recording the corresponding current.
-
Maintain a constant and controlled tip-sample force to ensure reproducible electrical contact.
-
Visualizing Experimental Workflows
To better illustrate the processes involved in ODT SAM characterization, the following diagrams, generated using the DOT language, outline the key experimental workflows.
Caption: Workflow for the preparation of this compound SAMs on a gold substrate.
Caption: Comparative workflow for the characterization of ODT SAMs using different AFM modes.
Caption: Logical relationship between ODT SAM properties and corresponding AFM characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. homes.nano.aau.dk [homes.nano.aau.dk]
- 4. researchgate.net [researchgate.net]
- 5. Spatial variations of conductivity of self-assembled monolayers of dodecanethiol on Au/mica and Au/Si substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CP-AFM Molecular Tunnel Junctions with Alkyl Backbones Anchored Using Alkynyl and Thiol Groups: Microscopically Different Despite Phenomenological Similarity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring 1-Octadecanethiol Monolayer Thickness: A Comparative Guide to Ellipsometry and Alternative Techniques
For researchers, scientists, and drug development professionals seeking precise characterization of self-assembled monolayers (SAMs), this guide provides a comprehensive comparison of ellipsometry and other analytical methods for measuring the thickness of 1-octadecanethiol (ODT) monolayers. Detailed experimental protocols, quantitative data, and a visual workflow are presented to aid in selecting the most suitable technique for your specific research needs.
The accurate determination of monolayer thickness is paramount for controlling surface properties in a wide range of applications, from biosensors and drug delivery systems to molecular electronics. This compound (ODT) is a widely studied alkanethiol that forms well-ordered and densely packed SAMs on various substrates, particularly gold. Ellipsometry has emerged as a primary and powerful non-destructive optical technique for characterizing the thickness of these ultrathin films.
Ellipsometry: A Detailed Look
Spectroscopic ellipsometry is a highly sensitive optical technique that measures the change in the polarization state of light upon reflection from a surface. By analyzing these changes, one can determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. For ODT monolayers, which are typically in the nanometer range, ellipsometry offers a precise and reliable measurement method.
A key consideration in using ellipsometry for such thin films is that the thickness and refractive index are often correlated, making their simultaneous determination challenging.[1][2] Therefore, it is common practice to assume a refractive index for the organic monolayer to calculate its thickness.[3] A refractive index of approximately 1.45 to 1.50 is frequently used for alkanethiol SAMs.[3]
Experimental Protocol: Ellipsometry Measurement of ODT Monolayer Thickness
This protocol outlines the key steps for measuring the thickness of a this compound self-assembled monolayer on a gold substrate using a null ellipsometer.
1. Substrate Preparation:
-
Begin with a clean, smooth gold substrate. This can be prepared by evaporating a thin film of gold onto a silicon wafer with a chromium or titanium adhesion layer.
-
Immediately before monolayer deposition, the gold substrate should be cleaned to remove any organic contaminants. This can be achieved by methods such as UV-ozone treatment, piranha solution cleaning (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ), or rinsing with high-purity ethanol and water followed by drying under a stream of nitrogen.
2. Monolayer Formation:
-
Immerse the cleaned gold substrate in a dilute solution of this compound in a suitable solvent, typically ethanol, with a concentration in the millimolar range.[4]
-
Allow the self-assembly process to proceed for a sufficient duration, typically several hours to ensure the formation of a well-ordered monolayer.[3]
-
After incubation, remove the substrate from the thiol solution and rinse it thoroughly with the pure solvent (e.g., ethanol) to remove any non-chemisorbed molecules.[4]
-
Finally, dry the substrate gently with a stream of inert gas, such as nitrogen.
3. Ellipsometry Measurement:
-
The measurement is typically performed using a null ellipsometer operating in the polarizer-compensator-sample-analyzer (PCSA) configuration.[1]
-
Set the angle of incidence of the light beam to a value that provides high sensitivity to changes in the film thickness, commonly 60° or 70°.[1][4]
-
Measurements are often taken at multiple angles of incidence to improve the accuracy of the results.[4]
-
The ellipsometer measures the angles Psi (Ψ) and Delta (Δ), which describe the ratio of the amplitude and phase shift of the p- and s-polarized light components, respectively.
4. Data Analysis:
-
The experimental Ψ and Δ values are then fitted to an optical model using specialized software.
-
A common model for this system is a three-layer model consisting of the ambient medium (air), the ODT monolayer, and the gold substrate.[1]
-
As mentioned, the refractive index of the ODT monolayer is typically fixed (e.g., at 1.45 or 1.50) to allow for the accurate determination of the thickness.[3] The thickness value is then obtained from the best fit of the model to the experimental data.
Comparative Analysis of Measurement Techniques
While ellipsometry is a go-to technique, other methods can provide complementary or alternative information on monolayer thickness and structure. The choice of technique often depends on the specific information required, sample characteristics, and available instrumentation.
| Technique | Principle | Typical Thickness Range | Advantages | Disadvantages |
| Ellipsometry | Measures the change in polarization of reflected light.[3][5] | 1 - 50 nm | Non-destructive, high precision, can be performed in-situ.[3][5] | Indirect measurement, requires modeling, difficult to determine thickness and refractive index simultaneously for very thin films.[1][2] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the kinetic energy of photoelectrons emitted from the surface.[5] | 1 - 10 nm | Provides elemental composition and chemical state information, can be used for thickness estimation.[5][6] | Requires high vacuum, can cause sample damage, thickness measurement is often less direct than ellipsometry.[7] |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a topographical image.[5] | 0.5 - 100 nm | Provides direct visualization of the surface morphology and can measure thickness by "scratching" the monolayer.[8] | Can be destructive, tip-sample interactions can affect measurements, may not be suitable for soft films. |
| Scanning Tunneling Microscopy (STM) | Measures the tunneling current between a sharp tip and a conductive surface.[5] | 0.1 - 10 nm | Atomic resolution imaging of conductive surfaces and adsorbates.[9] | Limited to conductive substrates, can be influenced by electronic effects. |
| Quartz Crystal Microbalance (QCM) | Measures the change in resonance frequency of a quartz crystal upon mass adsorption.[8] | ng/cm² range | Highly sensitive to mass changes, can be used for real-time monitoring of monolayer formation.[2] | Indirect thickness measurement, sensitive to viscosity and density of the surrounding medium. |
Quantitative Data Comparison
The following table summarizes reported thickness values for this compound monolayers on different substrates, as measured by various techniques.
| Substrate | Measurement Technique | Reported Thickness (Å) | Reference |
| Gold (Au) | Ellipsometry | ~21 | [10] |
| Gold (Au) | Ellipsometry | 20 ± 2 | [11] |
| Gallium Arsenide (GaAs) | Spectroscopic Ellipsometry | 21 ± 0.4 | [4] |
| Indium Arsenide (InAs) | Ellipsometry | 23 ± 1 | [12] |
| Ruthenium (Ru) | Angle-Resolved XPS (AR-XPS) | 22 ± 2 | [6] |
The theoretical length of a fully extended all-trans this compound molecule is approximately 24.5 Å. The slightly lower values obtained experimentally are attributed to a tilt angle of the alkyl chains with respect to the surface normal, which is a characteristic feature of well-ordered alkanethiol SAMs on gold and other substrates.[3][10]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for measuring the thickness of a this compound monolayer using ellipsometry.
Conclusion
Ellipsometry stands out as a robust and widely adopted technique for the precise measurement of this compound monolayer thickness. Its non-destructive nature and high sensitivity make it ideal for routine characterization. However, for a more comprehensive understanding of the monolayer's properties, including its chemical composition, surface morphology, and real-time formation kinetics, complementary techniques such as XPS, AFM, and QCM are invaluable. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to accurately characterize their self-assembled monolayers and advance their scientific and developmental goals.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [dr.lib.iastate.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Hydrophobicity: Contact Angle Goniometry vs. Alternative Surface-Sensitive Techniques for 1-Octadecanethiol Films
For researchers and professionals in drug development and material science, the ability to precisely control and verify surface properties is paramount. 1-Octadecanethiol (ODT) self-assembled monolayers (SAMs) are a cornerstone of surface functionalization, prized for their ability to create well-defined, hydrophobic surfaces. The primary method for quantifying this hydrophobicity is contact angle goniometry. This guide provides an objective comparison between contact angle goniometry and other key surface analysis techniques, supported by experimental data, to help researchers select the most appropriate methods for their characterization needs.
Contact Angle Goniometry: The Direct Measure of Wettability
Contact angle goniometry directly measures the angle a liquid droplet forms with a solid surface, providing a straightforward quantification of hydrophobicity. For a well-packed ODT monolayer, the long hydrocarbon chains orient away from the substrate, creating a low-energy, non-polar surface that repels water.
A high contact angle is indicative of a high degree of hydrophobicity, which in turn suggests a well-ordered and densely packed ODT monolayer. Static water contact angles for high-quality ODT SAMs on gold are consistently reported in the range of 100° to 112°.[1][2]
Experimental Protocol: Sessile Drop Contact Angle Goniometry
-
Substrate Preparation: Begin with a clean, smooth gold substrate. A common cleaning procedure involves using a "piranha solution" (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. UV/ozone cleaning for 10-15 minutes is another effective method.[3][4]
-
SAM Formation: Immerse the clean gold substrate in a dilute (e.g., 1 mM) solution of this compound in absolute ethanol. The self-assembly process is typically allowed to proceed for at least 12-24 hours to ensure the formation of a well-ordered monolayer.[1][5]
-
Rinsing and Drying: After incubation, the substrate is removed from the thiol solution, rinsed thoroughly with ethanol to remove any non-chemisorbed molecules, and gently dried with nitrogen gas.[4]
-
Measurement: Place the ODT-coated substrate on the goniometer stage. Using a precision syringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Imaging and Analysis: An integrated camera captures a profile image of the sessile drop. Software then analyzes the droplet shape at the three-phase (solid-liquid-air) boundary to calculate the contact angle.[6][7] Measurements should be taken at multiple locations on the surface to ensure uniformity.[1]
Comparative Analysis: Alternative & Complementary Techniques
While contact angle goniometry directly measures hydrophobicity, it provides little information about the underlying chemical and physical structure of the film. For a comprehensive characterization, it is often used in conjunction with other techniques that offer complementary information on film composition, thickness, and topography.
| Technique | Principle of Measurement | Information Provided | Typical Values for ODT SAMs on Gold |
| Contact Angle Goniometry | Optical measurement of the angle between a liquid drop and a solid surface.[7] | Surface wettability and hydrophobicity.[5][8] | Static Water Contact Angle: 100° - 112°[1][2] |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electrons ejected by X-ray irradiation. | Elemental composition and chemical bonding states at the surface.[9][10] | S(2p) peak at ~162 eV (Au-thiolate bond); C(1s) peak at ~285 eV (alkyl chain).[11] |
| Ellipsometry | Measurement of the change in polarization of light upon reflection from a surface.[12][13] | Precise thickness of the thin film.[14] | 2.0 - 2.5 nm[12][15] |
| Atomic Force Microscopy (AFM) | A sharp tip scans the surface to generate a 3D topographical map.[1] | Surface morphology, roughness, and detection of defects/pinholes. | RMS Roughness: < 1 nm for well-formed monolayers.[1][16] |
Detailed Protocols for Alternative Techniques
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: An ODT-functionalized gold substrate is prepared as described above.
-
Instrument Setup: The sample is introduced into an ultra-high vacuum (UHV) chamber of the XPS spectrometer.[10]
-
Data Acquisition: The surface is irradiated with a monochromatic X-ray source (e.g., Al Kα). The kinetic energies of the emitted photoelectrons are measured by a detector.
-
Analysis: The resulting spectrum plots binding energy versus intensity. Peaks are identified to determine the elemental composition. High-resolution scans of specific elemental regions (e.g., S 2p, C 1s, Au 4f) provide information on chemical states. A dominant S 2p peak at approximately 162 eV confirms the covalent bonding of sulfur to the gold substrate.[11]
Ellipsometry
-
Instrument Setup: An ellipsometer, consisting of a light source, polarizer, sample stage, analyzer, and detector, is used.
-
Initial Measurement: A measurement is first performed on the bare gold substrate to determine its optical constants (n and k).
-
Sample Measurement: The ODT-coated substrate is placed on the stage. A beam of polarized light is reflected off the sample surface.
-
Data Analysis: The change in polarization upon reflection (measured as the angles Psi, Ψ, and Delta, Δ) is recorded.[12] Using a suitable optical model (typically a three-layer model: air/ODT-film/gold), the thickness of the ODT film is calculated. A value of ~2.1 nm is consistent with a fully formed, tilted monolayer.[15]
Atomic Force Microscopy (AFM)
-
Sample Preparation: An ODT-functionalized gold substrate is prepared and mounted on the AFM stage.
-
Instrument Setup: A cantilever with a sharp tip is brought into close proximity with the sample surface. Tapping mode is commonly used for soft organic films like SAMs to minimize surface damage.
-
Imaging: The tip is scanned across a defined area of the surface. A laser beam reflected from the back of the cantilever tracks its vertical movements, which correspond to surface features.
-
Data Analysis: The system generates a 3D topographical map of the surface.[1] Software is used to calculate parameters such as root-mean-square (RMS) roughness. A low RMS roughness (<1 nm) indicates a smooth, uniform monolayer.[16]
Visualizing the Workflow and Comparisons
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Self-Assembled this compound Membrane on Pd/ZnO for a Selective Room Temperature Flexible Hydrogen Sensor [mdpi.com]
- 7. users.aalto.fi [users.aalto.fi]
- 8. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DSpace [dr.lib.iastate.edu]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide: 1-Octadecanethiol vs. Dodecanethiol for Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
The formation of self-assembled monolayers (SAMs) on metal surfaces is a widely studied and effective method for corrosion protection. Among the various molecules capable of forming these protective layers, alkanethiols are particularly prominent due to their strong affinity for various metal surfaces. This guide provides an objective comparison of two common alkanethiols, 1-octadecanethiol (ODT) and dodecanethiol (DT), for their efficacy in corrosion inhibition, supported by experimental data.
The primary mechanism by which these molecules inhibit corrosion is the formation of a dense, well-ordered monolayer on the metal surface. This layer acts as a physical barrier, hindering the interaction of the metal with corrosive agents in the environment.[1] The effectiveness of this barrier is largely dependent on the length of the alkyl chain of the alkanethiol.
Performance Comparison: The Impact of Chain Length
Experimental evidence consistently demonstrates that the corrosion inhibition efficiency of alkanethiols increases with the length of their alkyl chains.[1][2] This is attributed to the enhanced van der Waals interactions between longer alkyl chains, which results in a more densely packed and ordered self-assembled monolayer. This denser layer provides a more effective barrier against corrosive species.[1]
A direct comparison between this compound (a C18 thiol) and dodecanethiol (a C12 thiol) for the corrosion protection of copper in simulated acid rain highlights this trend. At the same concentration, this compound consistently shows a higher inhibition efficiency than dodecanethiol.[2] At a concentration of 0.5 mmol L⁻¹, this compound exhibits an inhibition efficiency of approximately 90%.[2]
Quantitative Data Summary
The following table summarizes the key performance metrics for this compound and dodecanethiol as corrosion inhibitors for copper in a simulated acid rain environment.
| Inhibitor | Concentration (mmol L⁻¹) | Inhibition Efficiency (%) |
| This compound (ODT) | 0.5 | ~90 |
| Dodecanethiol (DT) | 0.5 | <90 (Implied) |
Data extracted from "Self-Assembled Monolayers of Alkanethiol as Inhibitors against Copper Corrosion in Synthetic Acid Rain".[2] The exact inhibition efficiency for dodecanethiol at 0.5 mmol L⁻¹ was not explicitly stated but was shown to be lower than that of this compound in the study's graphical data.
Experimental Protocols
The data presented above was obtained through standard electrochemical techniques used to evaluate corrosion inhibition. A detailed description of the methodologies is provided below.
Preparation of Self-Assembled Monolayers (SAMs)
The formation of a protective SAM is a critical step in utilizing alkanethiols for corrosion inhibition. A typical procedure involves the immersion of a pre-cleaned metal substrate into a dilute solution of the alkanethiol.
-
Substrate: Copper specimens are commonly used as the working electrode.
-
Cleaning: The copper surface is typically polished with successively finer grades of abrasive paper, followed by rinsing with deionized water and ethanol, and then dried in a stream of nitrogen.
-
SAM Formation: The cleaned copper specimens are immersed in an ethanolic solution containing a specific concentration of either this compound or dodecanethiol for a set period (e.g., 24 hours) to allow for the formation of a well-ordered monolayer.
-
Rinsing: After immersion, the specimens are thoroughly rinsed with ethanol to remove any non-chemisorbed molecules and then dried.
Electrochemical Measurements
Electrochemical measurements are performed in a three-electrode cell configuration, with the SAM-coated copper as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The corrosive medium used in the cited study was a simulated acid rain solution.[2]
-
Potentiodynamic Polarization (Tafel Plots): This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined from the Tafel plots. The inhibition efficiency (IE) is then calculated using the following equation:
IE(%) = [(Icorr(uninhibited) - Icorr(inhibited)) / Icorr(uninhibited)] * 100
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film. A small amplitude AC signal is applied over a range of frequencies, and the impedance of the system is measured. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are indicative of effective corrosion inhibition.
Mechanism of Action and Logical Workflow
The process of corrosion inhibition by alkanethiols can be visualized as a sequential process, from the initial adsorption of the molecules to the final protection of the metal surface.
Caption: Logical workflow of corrosion inhibition by alkanethiols.
Conclusion
Both this compound and dodecanethiol are effective corrosion inhibitors that function by forming self-assembled monolayers on metal surfaces. However, the longer alkyl chain of this compound leads to the formation of a more densely packed and ordered monolayer, resulting in a significantly higher corrosion inhibition efficiency compared to dodecanethiol under similar conditions.[1][2] The choice between these two inhibitors will depend on the specific application, required level of protection, and other practical considerations. For applications demanding high levels of corrosion resistance, this compound is the superior choice.
References
A Comparative Guide to Self-Assembled Monolayers: 1-Octadecanethiol vs. Shorter-Chain Alkanethiols
For researchers, scientists, and drug development professionals, the choice of alkanethiol for the formation of self-assembled monolayers (SAMs) is a critical parameter influencing surface properties and device performance. This guide provides an objective comparison between 1-octadecanethiol (ODT), a long-chain alkanethiol, and its shorter-chain counterparts, supported by experimental data and detailed protocols.
The formation of highly ordered and stable self-assembled monolayers is paramount in applications ranging from biosensing and drug delivery to corrosion inhibition and nanoelectronics. The length of the alkyl chain in alkanethiols is a key determinant of the structural order, packing density, and stability of the resulting SAM. Generally, longer-chain alkanethiols, such as this compound (CH₃(CH₂)₁₇SH), form more crystalline, densely packed, and robust monolayers compared to shorter-chain thiols due to enhanced van der Waals interactions between the alkyl chains.[1][2] This increased order and stability directly impact the barrier properties and surface energy of the monolayer.
Performance Comparison: this compound vs. Shorter-Chain Alkanethiols
The following tables summarize key performance indicators for SAMs formed from this compound and representative shorter-chain alkanethiols, based on data from various surface characterization techniques.
Table 1: Surface Wettability and Order by Contact Angle Goniometry
Contact angle measurements provide insights into the hydrophobicity and packing order of a SAM.[3][4] Higher advancing contact angles are indicative of a more ordered and densely packed monolayer.
| Alkanethiol | Chain Length | Advancing Contact Angle (θa) on Gold | Reference |
| This compound (ODT) | C18 | ~110-115° | [5] |
| Hexadecanethiol (HDT) | C16 | ~110-112° | [6] |
| Dodecanethiol (DDT) | C12 | ~108-110° | [7] |
| Octanethiol (OT) | C8 | ~105-108° | [8] |
| Hexanethiol (HT) | C6 | Less ordered, lower angle | [7] |
| Butanethiol (BT) | C4 | More defective, lower angle | [7] |
Table 2: Barrier Properties by Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to evaluate the ionic permeability and dielectric properties of SAMs.[9][10] A higher charge-transfer resistance (Rct) indicates a more effective barrier against ion penetration, which is characteristic of a well-ordered, defect-free monolayer.
| Alkanethiol | Chain Length | Charge-Transfer Resistance (Rct) | Monolayer Capacitance (Cdl) | Reference |
| This compound (ODT) | C18 | High (>10⁶ Ω·cm²) | Low | [11] |
| Dodecanethiol (DDT) | C12 | Intermediate | Intermediate | [7] |
| Octanethiol (OTT) | C8 | Lower | Higher | [6] |
| Shorter Chains (e.g., C6, C4) | < C8 | Significantly Lower | Higher | [7] |
Table 3: Surface Morphology and Roughness by Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) allows for the direct visualization of the SAM surface topography. Well-ordered SAMs formed from long-chain alkanethiols typically exhibit smoother surfaces with lower root-mean-square (RMS) roughness.
| Alkanethiol | Chain Length | Surface Characteristics | RMS Roughness | Reference |
| This compound (ODT) | C18 | Highly ordered, densely packed domains | Low | [12] |
| Shorter-chain thiols (e.g., C8, C9) | C8, C9 | Increased etch pit size and density | Higher | [13] |
| Mixed SAMs (e.g., C11 & C6) | - | Roughness depends on composition | Variable | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Protocol 1: Formation of Alkanethiol SAMs on Gold
This protocol outlines the standard procedure for preparing alkanethiol SAMs on a gold substrate via solution-phase deposition.[15][16]
-
Substrate Preparation:
-
Use gold-coated substrates with a titanium or chromium adhesion layer.
-
Clean the substrates by sonicating in a sequence of solvents: acetone, isopropanol, and ethanol (5-10 minutes each).
-
Dry the substrates under a stream of dry nitrogen gas.
-
Immediately before immersion, treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes to remove any remaining organic contaminants.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the desired alkanethiol (e.g., this compound) in absolute ethanol.
-
For thiols with carboxylic acid terminal groups, the pH of the solution may need to be adjusted to ~2 with a few drops of concentrated HCl.[16]
-
-
Self-Assembly:
-
Immerse the cleaned gold substrates into the thiol solution in a clean, sealed container.
-
Backfill the container with an inert gas like dry nitrogen to minimize oxidation.
-
Allow the self-assembly to proceed for 18-48 hours. Longer immersion times generally lead to more ordered monolayers.[16]
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrates from the thiol solution with clean tweezers.
-
Rinse thoroughly with copious amounts of fresh ethanol to remove non-chemisorbed thiols.
-
Sonicate the samples in fresh ethanol for 1-3 minutes to remove physisorbed molecules.[16]
-
Dry the substrates under a stream of dry nitrogen gas.
-
Protocol 2: Characterization by Contact Angle Goniometry
This protocol describes the measurement of advancing and receding contact angles to assess surface wettability.[3][17]
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Ensure the sample stage is level.
-
-
Measurement of Advancing and Receding Angles:
-
Place the SAM-coated substrate on the sample stage.
-
Dispense a small droplet (e.g., 2-5 µL) of high-purity water onto the surface.
-
Slowly increase the volume of the droplet while recording the video. The contact angle just before the contact line advances is the advancing contact angle (θa).
-
Slowly decrease the volume of the droplet. The contact angle just before the contact line recedes is the receding contact angle (θr).
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
Protocol 3: Characterization by Electrochemical Impedance Spectroscopy (EIS)
This protocol details the use of EIS to evaluate the barrier properties of the SAM.[6][10]
-
Electrochemical Cell Setup:
-
Use a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
The electrolyte is typically an aqueous solution containing a redox probe, such as 1:1 mixture of K₃[Fe(CN)₆] and K₄[Fe(CN)₆] in a supporting electrolyte like KCl.
-
-
EIS Measurement:
-
Connect the electrochemical cell to a potentiostat with EIS capability.
-
Apply a DC potential at the formal potential of the redox couple.
-
Superimpose a small amplitude AC sinusoidal voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Model the impedance data using an appropriate equivalent circuit. A common model for a SAM on an electrode is a Randles circuit, which includes the solution resistance (Rs), the charge-transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
The value of Rct is inversely proportional to the rate of electron transfer and provides a measure of the monolayer's ability to block the redox probe from reaching the electrode surface.
-
Protocol 4: Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the SAM.[18][19][20]
-
Sample Introduction:
-
Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Data Acquisition:
-
Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, such as C 1s, S 2p, and Au 4f.
-
-
Data Analysis:
-
Determine the elemental composition from the peak areas and sensitivity factors.
-
Analyze the peak shapes and binding energies in the high-resolution spectra to identify chemical states. For example, the S 2p spectrum can distinguish between thiolate bound to gold (~162 eV) and unbound thiol or oxidized sulfur species at higher binding energies.[7]
-
The attenuation of the Au 4f signal can be used to estimate the thickness of the SAM.
-
Visualizations
The following diagrams illustrate the SAM formation workflow and the logical relationship of characterization techniques.
Caption: Workflow for the formation of alkanethiol self-assembled monolayers on a gold substrate.
Caption: Relationship between key SAM properties and the experimental techniques used for their characterization.
References
- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. users.aalto.fi [users.aalto.fi]
- 4. Contact Angle | Materials Research Institute [mri.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. surfnano.korea.ac.kr [surfnano.korea.ac.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 14. researchgate.net [researchgate.net]
- 15. if.tugraz.at [if.tugraz.at]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.aip.org [pubs.aip.org]
Aromatic Thiols Emerge as a Viable Alternative to 1-Octadecanethiol for Advanced Surface Modification
For researchers, scientists, and drug development professionals seeking to fine-tune surface properties for a multitude of applications, aromatic thiols are presenting a compelling alternative to the long-standing benchmark, 1-octadecanethiol (ODT). While ODT is well-regarded for its ability to form robust, hydrophobic self-assembled monolayers (SAMs), emerging research highlights the unique advantages offered by aromatic thiols, including enhanced thermal stability and tunable electronic properties, opening new avenues for innovation in areas such as biosensing, molecular electronics, and drug delivery.
This guide provides an objective comparison of aromatic thiols and this compound for surface modification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate surface chemistry for specific research needs.
Performance Comparison: Aromatic Thiols vs. This compound
A critical evaluation of key performance parameters reveals the distinct characteristics of SAMs derived from aromatic thiols and the aliphatic benchmark, this compound.
| Property | This compound (ODT) | Aromatic Thiols (e.g., Biphenylthiol) | Key Advantages of Aromatic Thiols |
| Thermal Stability | Stable up to ~373 K in UHV.[1][2] | Stable up to ~383–393 K in UHV.[1][2] | Higher thermal stability, crucial for applications requiring elevated temperatures. |
| Surface Wettability | Highly hydrophobic, with water contact angles typically around 110-116°. | Wettability can be tuned by functional groups on the aromatic ring. Unsubstituted aromatic thiols can also form hydrophobic surfaces. | Greater versatility in controlling surface energy and hydrophilicity/hydrophobicity. |
| Film Structure | Forms well-ordered, densely packed crystalline monolayers with alkyl chains in a trans-extended conformation. | Can form highly oriented and densely packed SAMs.[3] The packing can be influenced by the aromatic structure and substituents. | Potential for creating surfaces with unique molecular arrangements and functionalities. |
| Electrochemical Properties | Acts as an effective insulating layer, blocking electron transfer. | Can facilitate electron transfer, making them suitable for molecular electronics. The electrochemical behavior is tunable.[4] | Tailorable electronic properties for advanced sensing and electronic device applications. |
| Binding and Stability | Forms a stable Au-S bond. | Can exhibit enhanced stability due to intermolecular interactions between aromatic rings.[5] | Potentially more robust monolayers under certain environmental conditions. |
Experimental Protocols: Formation of Self-Assembled Monolayers
The formation of high-quality SAMs is crucial for reproducible and reliable surface modification. Below are detailed protocols for the preparation of SAMs from both this compound and a representative aromatic thiol, 1,1'-biphenyl-4-thiol, on gold substrates.
Protocol 1: Formation of this compound (ODT) SAMs
This protocol is a general procedure for forming alkanethiol SAMs on gold surfaces.[6]
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (ODT)
-
Anhydrous ethanol (200 proof)
-
Cleaning solution (e.g., Piranha solution: 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂. EXTREME CAUTION IS ADVISED ).
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 10-15 minutes.
-
Thoroughly rinse the substrates with deionized water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of ODT in anhydrous ethanol in a clean glass vial.
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrates into the ODT solution.
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution using tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment, such as a desiccator.
-
Protocol 2: Formation of 1,1'-Biphenyl-4-thiol (BPT) SAMs
This protocol is adapted for the formation of aromatic thiol SAMs, specifically using 1,1'-biphenyl-4-thiol.[7]
Materials:
-
Gold-coated substrates
-
1,1'-Biphenyl-4-thiol (BPT)
-
Chloroform (≥99.0% purity)
-
Cleaning procedure as described in Protocol 1.
-
Clean glass vials with caps
-
Tweezers
-
Argon or Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Follow the same cleaning procedure as outlined in Protocol 1.
-
-
Thiol Solution Preparation:
-
Prepare a 0.5 mM solution of BPT in chloroform in a clean glass vial.
-
-
SAM Formation:
-
Immerse the cleaned gold substrates in the BPT solution.
-
Store the vials in the dark at room temperature for 24 hours to facilitate self-assembly.
-
-
Rinsing and Drying:
-
After immersion, rinse the substrates with fresh chloroform.
-
Thoroughly dry the substrates with a stream of argon or nitrogen gas.
-
-
Storage:
-
Store the functionalized substrates in a clean and inert environment.
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for surface modification using thiols, from substrate preparation to the final characterization of the self-assembled monolayer.
Caption: General workflow for creating thiol-based self-assembled monolayers.
Logical Relationship: Thiol Structure and SAM Properties
The choice of thiol molecule directly influences the resulting properties of the self-assembled monolayer. This diagram illustrates the relationship between the molecular structure of the thiol and the macroscopic properties of the modified surface.
Caption: Influence of thiol structure on key SAM properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Frontiers | Graphene growth from photo-polymerized bi-phenylthiol self-assembled monolayers [frontiersin.org]
Evaluating 1-Octadecanethiol Monolayer Integrity with Electrochemical Impedance Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of self-assembled monolayers (SAMs) is paramount for applications ranging from biosensing to drug delivery. This guide provides a comparative analysis of high-integrity versus defective 1-octadecanethiol (ODT) monolayers on gold surfaces, evaluated by the highly sensitive technique of electrochemical impedance spectroscopy (EIS).
Electrochemical impedance spectroscopy is a powerful non-destructive technique used to probe the interfacial properties of modified electrodes. By applying a small sinusoidal voltage and measuring the resulting current, EIS can elucidate the resistance and capacitance characteristics of a self-assembled monolayer, providing a quantitative measure of its packing density and defectiveness. A well-formed, high-integrity ODT monolayer acts as a dielectric barrier, impeding the flow of electrons and ions to the electrode surface. In contrast, a defective monolayer allows for greater charge transfer, a characteristic that is readily quantifiable with EIS.
Comparative Performance of ODT Monolayers
The integrity of a this compound monolayer can be quantitatively assessed by fitting the experimental EIS data to an equivalent electrical circuit, most commonly the Randles circuit. This model allows for the extraction of key parameters, including the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl).
A high-integrity ODT monolayer will exhibit a significantly larger charge-transfer resistance and a lower double-layer capacitance compared to a defective monolayer. The Rct value is a direct measure of the monolayer's ability to block the electron transfer of a redox probe to the electrode surface. A well-packed, defect-free monolayer presents a formidable barrier, resulting in a high Rct. Conversely, defects such as pinholes or disordered domains in the monolayer provide pathways for the redox probe to reach the gold surface, leading to a much lower Rct. For instance, monolayers prepared by solution adsorption, which generally results in a more ordered structure, can be up to five times more resistive to charge transfer than those prepared by methods like contact printing that may introduce more defects[1].
The double-layer capacitance is inversely proportional to the thickness of the dielectric layer. A well-ordered ODT monolayer forms a thicker and more uniform dielectric, resulting in a lower Cdl, typically in the range of 1-1.8 µF/cm². A higher capacitance value can indicate the presence of defect sites or a less densely packed monolayer.
| Parameter | High-Integrity ODT Monolayer | Defective ODT Monolayer | Justification |
| Charge-Transfer Resistance (Rct) | High (e.g., > 1 MΩ·cm²) | Low (e.g., < 200 kΩ·cm²) | A well-packed monolayer effectively blocks electron transfer, leading to high resistance. Defects provide pathways for easier charge transfer. |
| Double-Layer Capacitance (Cdl) | Low (e.g., 1-2 µF/cm²) | High (e.g., > 5 µF/cm²) | A uniform, thick monolayer acts as a better dielectric, resulting in lower capacitance. Defects and disorder lead to a thinner effective dielectric layer. |
| Nyquist Plot | Large, well-defined semicircle | Small, depressed semicircle | A larger semicircle diameter corresponds to a higher charge-transfer resistance. A depressed semicircle indicates non-ideal capacitive behavior due to surface inhomogeneity. |
Experimental Protocols
Reproducible and high-quality results in EIS analysis of ODT monolayers depend on meticulous experimental procedures for both the monolayer formation and the electrochemical measurement.
Protocol for Self-Assembly of this compound on Gold
This protocol outlines the steps for the solution-based self-assembly of an ODT monolayer on a gold electrode.[2]
Materials:
-
Gold-coated substrate
-
This compound (ODT)
-
Anhydrous ethanol
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the ODT solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the ODT-modified substrate under a gentle stream of nitrogen gas.
-
Protocol for Electrochemical Impedance Spectroscopy Measurement
This protocol describes the procedure for performing EIS measurements to evaluate the integrity of the ODT monolayer.
Materials:
-
ODT-modified gold electrode (working electrode)
-
Platinum wire or mesh (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Electrochemical cell
-
Potentiostat with EIS capabilities
-
Electrolyte solution: 1 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 mixture) in 0.1 M KCl.
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution. Ensure the ODT-modified gold electrode is the working electrode.
-
-
Open Circuit Potential (OCP) Measurement:
-
Allow the system to stabilize by monitoring the OCP for several minutes until a steady value is reached.
-
-
EIS Measurement:
-
Set the potentiostat to perform an EIS measurement at the measured OCP.
-
Apply a sinusoidal AC voltage with a small amplitude (e.g., 5-10 mV).
-
Sweep the frequency over a wide range, typically from 100 kHz down to 0.1 Hz or lower.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Fit the Nyquist plot data to a Randles equivalent circuit to extract the values of Rct and Cdl.
-
Visualizing the Process and Outcomes
To better illustrate the experimental workflow and the relationship between monolayer quality and EIS results, the following diagrams are provided.
Caption: Experimental workflow for evaluating ODT monolayer integrity.
Caption: Relationship between monolayer quality and EIS parameters.
References
Performance Showdown: 1-Octadecanethiol (ODT) vs. 1-Hexadecanethiol (HDT) Self-Assembled Monolayers
A Comparative Guide for Researchers
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful tool for tailoring surface properties at the nanoscale. Among the most studied systems are alkanethiols on gold surfaces, prized for their stability and ease of preparation. This guide provides an objective, data-driven comparison of two commonly used alkanethiols: 1-Octadecanethiol (CH₃(CH₂)₁₇SH, or C18) and 1-Hexadecanethiol (CH₃(CH₂)₁₅SH, or C16). Understanding the subtle yet significant performance differences arising from a two-carbon variance in their alkyl chains is critical for applications ranging from biosensing and molecular electronics to corrosion prevention.
Core Molecular Properties
The fundamental difference between ODT and HDT is the length of their hydrocarbon chains. This seemingly minor variation has a cascading effect on the intermolecular van der Waals forces, influencing the packing, ordering, and overall stability of the resulting monolayer.
| Property | This compound (ODT) | 1-Hexadecanethiol (HDT) | Reference |
| Chemical Formula | CH₃(CH₂)₁₇SH | CH₃(CH₂)₁₅SH | [1][2] |
| Molecular Weight | 286.56 g/mol | 258.51 g/mol | [1][3] |
| Alkyl Chain Length | 18 Carbons | 16 Carbons | |
| Melting Point | 30-33 °C | 18-20 °C | [1][3] |
| Boiling Point | 204-210 °C (at 11 mmHg) | 184-191 °C (at 7 mmHg) | [1][3] |
| Density | ~0.847 g/mL at 25 °C | ~0.84 g/mL at 25 °C | [1][3] |
Performance Comparison of SAMs
The performance of a SAM is defined by its structural integrity, surface characteristics, and stability. While both ODT and HDT form high-quality, hydrophobic monolayers, the longer chain of ODT generally imparts greater structural order and stability.
Structural and Surface Properties
| Performance Metric | This compound (ODT) SAM | 1-Hexadecanethiol (HDT) SAM | Key Insights |
| Monolayer Thickness | Thicker, due to longer alkyl chain. | Thinner. | The thickness difference is directly proportional to the two additional methylene (-CH₂-) units in the ODT chain. |
| Ordering & Packing | Higher degree of order and packing density. | Well-ordered, but slightly less than ODT. | The stronger van der Waals interactions between the longer C18 chains promote a more crystalline, densely packed structure. |
| Wettability (Water Contact Angle) | Highly hydrophobic, ~110-113° | Highly hydrophobic, ~110-113° | As both SAMs terminate with the same methyl (-CH₃) group, their static surface energy and hydrophobicity are nearly identical.[4] |
| Frictional Properties | Slightly higher friction coefficient at the nanoscale. | Slightly lower friction coefficient. | At room temperature, ODT's more rigid, "frozen" state can offer more resistance to shear compared to the more fluid-like HDT chains.[5] |
Barrier and Stability Properties
| Performance Metric | This compound (ODT) SAM | 1-Hexadecanethiol (HDT) SAM | Key Insights |
| Electrochemical Barrier | Generally a superior barrier to ion penetration. | Effective barrier, but can exhibit higher leakage current. | The denser, more ordered structure of ODT SAMs typically results in fewer pinhole defects. However, one study noted lower leakage currents for HDT SAMs, suggesting that preparation conditions are critical.[6] |
| Thermal Stability | More stable at elevated temperatures. | Less thermally stable than ODT. | The increased cohesive energy from stronger van der Waals forces in ODT requires more thermal energy to induce disorder or desorption. Thiol-based SAMs can show thermal stability up to ~145 °C in a vacuum.[7] |
| Long-Term Stability | Generally stable. | Generally stable. | Both are susceptible to oxidative degradation over time in ambient conditions, a general characteristic of thiol-on-gold SAMs.[7] |
Experimental Protocols
Reproducible formation and accurate characterization are paramount in SAM research. The following sections detail standardized protocols.
Protocol 1: Formation of Alkanethiol SAMs on Gold
This protocol describes a common solution-based method for preparing high-quality ODT or HDT SAMs.[8][9]
Caption: Workflow for the solution-based formation of alkanethiol SAMs on a gold substrate.
Methodology Details:
-
Substrate Preparation: A clean, contaminant-free gold surface is essential. Common methods include cleaning with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by copious rinsing with deionized water and ethanol, and drying under a stream of nitrogen. UV/Ozone cleaning is another effective method.
-
Solution Preparation: A dilute solution of the thiol (typically 1-5 mM) is prepared in a high-purity solvent, most commonly absolute ethanol. Sonication can be used to ensure the thiol is fully dissolved.
-
Immersion and Incubation: The clean gold substrate is immediately immersed in the thiol solution. To prevent oxidation, the container can be purged with nitrogen and sealed. While the initial monolayer forms within minutes, an incubation period of 12 to 24 hours is recommended to achieve a highly ordered, crystalline-like structure as the molecules rearrange on the surface.[8][9]
-
Rinsing and Drying: After incubation, the substrate is removed, rinsed thoroughly with fresh solvent (ethanol) to remove any non-chemisorbed (physisorbed) molecules, and then dried with a gentle stream of dry nitrogen.
Protocol 2: Key Characterization Techniques
Objective evaluation of SAM properties requires a suite of surface-sensitive analytical techniques.[8]
Caption: Relationship between SAM properties and common characterization techniques.
Methodology Details:
-
Contact Angle Goniometry: This technique measures the angle a liquid droplet makes with the surface. For ODT and HDT, a high contact angle with water (>110°) indicates the formation of a uniform, hydrophobic monolayer.
-
Ellipsometry: By measuring the change in polarization of reflected light, ellipsometry provides a highly accurate, non-destructive measurement of the monolayer's thickness. This can be used to confirm monolayer formation and compare the heights of ODT and HDT.[8]
-
X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the elemental composition of the surface. It is used to confirm the presence of sulfur bonded to gold and to verify the absence of contaminants.[8]
-
Atomic Force Microscopy (AFM): AFM provides nanoscale topographical images of the SAM surface. It is invaluable for visualizing the monolayer's morphology, identifying domains, and characterizing defects like pinholes.[8]
-
Electrochemical Impedance Spectroscopy (EIS): By measuring the impedance of the SAM-coated electrode, EIS can be used to assess the quality of the monolayer as a barrier to ion transport. A high impedance is characteristic of a well-packed, defect-free SAM.
Conclusion and Recommendations
Both this compound and 1-hexadecanethiol form robust, well-defined self-assembled monolayers on gold substrates. The choice between them depends on the specific demands of the application.
-
Choose this compound (ODT) for applications requiring maximum thermal stability, the highest degree of molecular packing, and the most effective barrier against electrochemical leakage. Its greater thickness and order make it ideal for creating highly insulating layers or robust platforms for subsequent functionalization.
-
Choose 1-Hexadecanethiol (HDT) when a slightly thinner, yet still high-quality, hydrophobic monolayer is sufficient. It remains an excellent and widely used choice for general surface modification, and its performance is suitable for a vast array of applications where the ultimate thermal or barrier properties of ODT are not strictly necessary.
Ultimately, the optimal performance of either SAM is critically dependent on rigorous adherence to clean, controlled experimental protocols for formation and handling.
References
- 1. This compound 98 2885-00-9 [sigmaaldrich.com]
- 2. 1-十八硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Hexadecanethiol 99 2917-26-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 9. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]
A Comparative Guide to 1-Octadecanethiol (ODT) SAMs for Biosensing Applications
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) of 1-octadecanethiol (ODT) on gold surfaces are a cornerstone of biosensor development, providing a well-defined and robust interface for the immobilization of biological recognition elements. This guide offers an objective comparison of ODT SAMs with alternative surface chemistries, supported by experimental data, to aid in the selection of the most appropriate surface modification for your biosensing needs.
Performance Comparison of SAM Chemistries
The choice of SAM chemistry is critical in biosensor development, directly impacting sensitivity, specificity, and stability. While ODT provides a well-organized, hydrophobic surface, alternative chemistries, particularly those presenting oligo(ethylene glycol) (OEG) or other hydrophilic groups, are often favored for their ability to resist non-specific protein adsorption, a crucial factor in complex biological media.
Quantitative Data Summary
The following tables summarize key performance metrics for ODT SAMs and common alternatives. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Protein Adsorption on Various SAM Surfaces
| SAM Terminus | Protein | Adsorbed Amount (ng/cm²) | Technique | Reference |
| -CH₃ (ODT) | Fibrinogen | ~350 | SPR | [1] |
| Lysozyme | High Adsorption | SPR | [2] | |
| BSA | High Adsorption | QCM | [3] | |
| -OH | Fibrinogen | Moderate Adsorption | SPR | [4] |
| -OEG₃ | Fibrinogen | < 5 | SPR | [1] |
| Lysozyme | Very Low Adsorption | SPR | [2][5] | |
| BSA | Very Low Adsorption | QCM | [3] | |
| -Mannitol | Fibrinogen | < 5 | SPR | [1] |
| Lysozyme | < 2% of -CH₃ SAM | SPR | [1] | |
| RNase A | < 2% of -CH₃ SAM | SPR | [1] | |
| Carbonic Anhydrase | < 2% of -CH₃ SAM | SPR | [1] | |
| Chymotrypsinogen A | < 2% of -CH₃ SAM | SPR | [1] |
Table 2: Physical and Electrochemical Properties of SAMs on Gold
| SAM Material | Film Thickness (Å) | Advancing Contact Angle (°) | Charge Transfer Resistance (Rct) | Reference |
| This compound (ODT) | 22-23 | 117 | High | [6] |
| Hexadecanethiol (HDT) | - | - | Lower than ODT | [7] |
| Dodecanethiol (DDT) | - | - | Lower than HDT | [7] |
| Octadecylisocyanide (ODI) | 22-23 | 113 | Lower than ODT | [6] |
| OEG-terminated thiols | Variable | ~40-60 | Low | [2][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of SAMs in biosensing. Below are methodologies for the formation of ODT SAMs and their characterization using common surface-sensitive techniques.
Protocol 1: Formation of this compound (ODT) SAMs on Gold
-
Substrate Preparation:
-
Prepare gold substrates by evaporating a thin layer of titanium (1.5 nm) followed by a layer of gold (40 nm) onto glass coverslips or silicon wafers.[1]
-
Clean the gold substrates immediately before use by rinsing with ethanol and drying with a stream of nitrogen. For more rigorous cleaning, use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) with extreme caution, followed by extensive rinsing with deionized water and ethanol, and drying with nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the clean gold substrates in the ODT solution in a clean container.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Post-Formation Cleaning:
-
Remove the substrates from the thiol solution.
-
Rinse the SAM-coated substrates thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the substrates with a gentle stream of nitrogen.
-
Store the functionalized substrates in a clean, dry environment until further use.
-
Protocol 2: Characterization by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free monitoring of biomolecular interactions at the sensor surface.
-
System Preparation:
-
Equilibrate the SPR instrument with a running buffer (e.g., phosphate-buffered saline, PBS) at a constant flow rate (e.g., 10 µL/min).[9]
-
-
Ligand Immobilization (for biosensing applications):
-
Activate the SAM surface if it is functionalized with carboxyl groups (e.g., using a mixed SAM with mercaptoundecanoic acid) with a freshly prepared solution of 0.4 M EDC and 0.1 M NHS.[10]
-
Inject the ligand (e.g., antibody, aptamer) in an appropriate buffer (e.g., 10 mM acetate buffer, pH 4.5) over the activated surface.[10]
-
Deactivate any remaining active esters by injecting a solution of 1 M ethanolamine-HCl, pH 8.5.[10]
-
-
Analyte Binding Measurement:
-
Inject a series of analyte concentrations over the ligand-immobilized surface and a reference channel (a blocked SAM surface without the ligand).
-
Monitor the change in resonance units (RU) over time to obtain a sensorgram.[11]
-
Regenerate the surface between analyte injections using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration solution) that removes the bound analyte without denaturing the ligand.[11]
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine kinetic parameters (kₐ, kₑ) and the dissociation constant (Kₑ).
-
Protocol 3: Characterization by Electrochemical Impedance Spectroscopy (EIS)
EIS is a sensitive technique for probing the interfacial properties of the SAM-modified electrode.
-
Electrochemical Cell Setup:
-
Use a three-electrode system with the SAM-modified gold as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[12]
-
-
Measurement Parameters:
-
Perform the EIS measurements in a solution containing a redox probe, typically 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS.[13]
-
Apply a DC potential equal to the formal potential of the redox couple.
-
Superimpose a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[14]
-
-
Data Acquisition and Analysis:
-
Record the real (Z') and imaginary (Z") components of the impedance at each frequency.
-
Plot the data as a Nyquist plot (-Z" vs. Z').
-
Model the impedance data using an equivalent circuit, such as a Randles circuit, to extract parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[15] The Rct value is particularly sensitive to the packing and integrity of the SAM and any subsequent binding events on the surface.
-
Visualizing Workflows and Mechanisms
Graphical representations of experimental workflows and molecular mechanisms can greatly enhance understanding. The following diagrams were generated using the DOT language.
Caption: Workflow for SAM-based biosensor fabrication and analysis.
Caption: Mechanism of protein resistance on OEG-terminated SAMs.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Strong Repulsive Forces between Protein and Oligo (Ethylene Glycol) Self-Assembled Monolayers: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Protein adsorption onto CF(3)-terminated oligo(ethylene glycol) containing self-assembled monolayers (SAMs): the influence of ionic strength and electrostatic forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
Safety Operating Guide
Proper Disposal of 1-Octadecanethiol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemicals. This document provides essential, step-by-step guidance for the proper disposal of 1-Octadecanethiol, a compound known for its strong, unpleasant odor and potential hazards. Adherence to these procedures is critical for minimizing risk and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.
-
Personal Protective Equipment (PPE):
-
Work Environment:
Step-by-Step Disposal Procedures
The primary method for neutralizing the hazardous and malodorous properties of this compound is through oxidation.
1. Chemical Neutralization (Oxidation):
Small quantities of this compound can be neutralized by converting the thiol to a less odorous and less volatile sulfonic acid using an oxidizing agent like sodium hypochlorite (commercial bleach).[3][6]
-
Prepare the Neutralizing Solution: In a fume hood, prepare a 1:1 mixture of commercial bleach (approximately 5.25% sodium hypochlorite) and water in a suitable container.[3][5]
-
Neutralization Process:
-
Slowly and carefully add the this compound dropwise to the stirred bleach solution.[3][6] If the this compound is a solid, it can be added gradually or dissolved in an appropriate non-oxidizable solvent like tetrahydrofuran before addition.[6]
-
Be aware that this reaction can be exothermic; cooling the reaction vessel may be necessary.[3]
-
-
Final Disposal of the Solution: The resulting neutralized solution should be collected and disposed of as hazardous waste.[3][5] Do not pour it down the drain.
2. Disposal of Unused this compound:
Any unused or surplus this compound must be disposed of as hazardous chemical waste.[3]
-
Ensure the original container is tightly capped and sealed.
-
Place the container in a designated hazardous waste collection area.
3. Decontamination of Glassware and Equipment:
All non-disposable items that have come into contact with this compound must be decontaminated.
-
Bleach Bath: Immerse glassware in a bleach bath (a 1:1 mixture of bleach and water is recommended) and allow it to soak overnight (at least 14 hours).[5]
-
Large Equipment: For items too large for a bleach bath, they can be filled with the bleach solution and left to soak in a fume hood.[5]
-
Rinsing: After soaking, thoroughly rinse the glassware and equipment with water before washing by normal methods.[5]
-
Disposal of Bleach Bath: Used bleach baths can typically be disposed of down the sink with copious amounts of water, provided they are not contaminated with other hazardous materials.[5] However, always consult your institution's specific guidelines.
4. Disposal of Contaminated Solid Waste:
-
PPE and Consumables: Disposable items such as gloves, absorbent pads, and contaminated wipes should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Empty containers of this compound should be given to your institution's environmental health and safety (EHS) office for disposal to avoid odor issues.[7] It is recommended to place these empty containers in a sealed bag and store them in a fume hood until collection.[7]
Quantitative Data for Disposal
The following table summarizes key quantitative information for the chemical neutralization of thiols.
| Reagent/Parameter | Guideline | Citation |
| Oxidizing Agent | Sodium Hypochlorite (Commercial Bleach, ~5.25%) | [3][6] |
| Recommended Ratio | A 25% excess of a 5.25% sodium hypochlorite solution is recommended. For example, 500 mL of bleach for 0.1 mol of thiol. | [6] |
| Alternative Oxidant | Calcium hypochlorite (65%) can also be used. For 0.1 mol of thiol, 42 g of 65% calcium hypochlorite in 200 mL of water is suggested. | [6] |
| Final Disposal | The neutralized solution must be disposed of as hazardous waste. | [3][5] |
Note: Chemical waste generators must always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
Essential Safety and Logistics for Handling 1-Octadecanethiol
For researchers, scientists, and drug development professionals, the safe handling and disposal of 1-Octadecanethiol are paramount. This guide provides immediate, procedural, and step-by-step information to ensure laboratory safety and operational integrity.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2885-00-9 |
| Molecular Formula | C18H38S |
| Molecular Weight | 286.6 g/mol |
| Appearance | White powder or oily solid with a characteristic, extremely unpleasant smell (stench).[1][2][3][4][5] |
| Melting Point | 24-35 °C (77-95 °F)[1][3][4][5][6] |
| Boiling Point | 366 °C (690.8 °F) at 760 mmHg[3][4][6] |
| Flash Point | 185 °C (365 °F)[1][5][6] |
| Density | 0.847 - 0.85 g/mL at 25 °C[1][3][4][5] |
| Solubility | Insoluble in water.[1][4][5] |
| Vapor Pressure | 4.59E-05 mmHg at 25°C[4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that can cause skin and eye irritation.[1][2][3] It may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3] The most notable characteristic is its strong, unpleasant odor.[1][2][3]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection.[7]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a face shield.[7][8] Conforming to EN 166 (EU) or NIOSH (US) approved standards.[7] | Protects against splashes and aerosols.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7] Double-gloving is recommended.[8] | Prevents skin contact.[7][8] No single glove material is impervious to all chemicals; replace frequently.[7] |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened.[7][8] | Prevents skin contact and contamination of personal clothing.[8] |
| Respiratory Protection | All work must be conducted in a well-ventilated area, preferably under a chemical fume hood.[7][8] | Minimizes inhalation of any potential vapors or aerosols.[8] |
Operational and Handling Plan
Adherence to a strict operational protocol is necessary to minimize exposure and ensure stability.[8]
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[8]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Liquid Thiol Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[7][8] |
| Solid Thiol Waste | Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[7][8] |
| Decontamination | A used bleach solution for decontamination should be collected in a separate, labeled hazardous waste container for disposal.[7] |
All waste must be disposed of as hazardous waste in accordance with institutional, local, state, and federal regulations.[9]
Emergency Procedures
Spill Response:
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.[9]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, earth).[2][9]
-
Collect the absorbent material using clean, non-sparking tools and place it in a sealed container for hazardous waste disposal.[2][9]
-
Clean the spill area with soap and water.[9]
-
-
Large Spill:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once.[2] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6] |
| Skin Contact | Immediately wash the contaminated skin with soap and water.[2] Remove contaminated clothing and wash before reuse. If skin irritation persists, call a physician.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] Remove contact lenses, if present and easy to do.[6] Get medical attention.[6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[6] Get medical attention if symptoms occur.[6] |
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C18H38S | CID 17905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. ICSC 1622 - this compound [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
